4-Acetamidobutyric acid
Description
4-Acetamidobutyric acid has been reported in Medicago sativa, Homo sapiens, and other organisms with data available.
4-Acetamidobutanoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Propriétés
IUPAC Name |
4-acetamidobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTFMUBKZQVKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184344 | |
| Record name | 4-Acetamidobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Acetamidobutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3025-96-5 | |
| Record name | 4-Acetamidobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetamidobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetamidobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetamidobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetamidobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ACETAMIDOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A70KD310L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Acetamidobutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of 4-Acetamidobutyric Acid from Putrescine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 4-acetamidobutyric acid from putrescine. The pathway, involving a series of enzymatic conversions, is of significant interest in various biological contexts, from microbial metabolism to mammalian neurochemistry. This document details the core biochemical steps, presents key quantitative data, outlines experimental protocols for enzyme activity assessment, and provides visual representations of the involved pathways and workflows.
Introduction to the Biosynthetic Pathway
The conversion of the diamine putrescine to this compound is a multi-step metabolic pathway. The process begins with the acetylation of putrescine, followed by oxidative deamination and subsequent oxidation to yield the final product. This pathway is an alternative route for the catabolism of putrescine and is distinct from other metabolic fates of this polyamine, such as its conversion to spermidine and spermine. The end-product, this compound, is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA)[1][2][3].
The core enzymatic reactions in this pathway are:
-
N-Acetylation of Putrescine: The initial step involves the transfer of an acetyl group from acetyl-CoA to one of the primary amino groups of putrescine, forming N-acetylputrescine. This reaction is catalyzed by the enzyme putrescine N-acetyltransferase. In bacteria, this enzyme is often referred to as SpeG, while in mammals, the analogous enzyme is spermidine/spermine N1-acetyltransferase (SAT1).
-
Oxidative Deamination of N-Acetylputrescine: The N-acetylputrescine is then oxidatively deaminated to form N-acetyl-γ-aminobutyraldehyde. In mammals, this step is primarily catalyzed by monoamine oxidase B (MAO-B)[4][5].
-
Oxidation of N-Acetyl-γ-aminobutyraldehyde: The final step is the oxidation of the aldehyde group of N-acetyl-γ-aminobutyraldehyde to a carboxylic acid group, resulting in the formation of this compound. This reaction is carried out by aldehyde dehydrogenase (ALDH) enzymes.
Quantitative Data
The efficiency and kinetics of the enzymes involved in the biosynthesis of this compound are critical for understanding the regulation and potential for manipulation of this pathway. The following tables summarize the available quantitative data for the key enzymes.
Table 1: Kinetic Parameters of Putrescine N-Acetyltransferases
| Enzyme | Organism | Substrate | Km | Vmax/kcat | Reference(s) |
| Spermidine/spermine N1-acetyltransferase 1 (SAT1) | Homo sapiens | Putrescine | 8.70 ± 2.43 mM | Not Reported | |
| SpeG homolog (PA1472) | Pseudomonas aeruginosa | Putrescine | 30.7 ± 9.9 mM | Not Reported | |
| Spermidine/spermine N1-acetyltransferase 1 (zSSAT1) | Danio rerio (zebrafish) | Putrescine | Not a good substrate | Not Reported |
Table 2: Kinetic Parameters of Aldehyde Dehydrogenases
| Enzyme | Organism/Tissue | Substrate | Km | Vmax/kcat | Reference(s) |
| Aldehyde Dehydrogenase (E3 isozyme) | Rat Liver Cytoplasm | γ-aminobutyraldehyde (ABAL) | 110 µM | 100 (relative V-value) | |
| Aldehyde Dehydrogenase | Human Erythrocytes | Acetaldehyde | Not Reported | Not Reported |
Table 3: Production Titers of Putrescine in Engineered Organisms
| Organism | Genetic Modification | Product | Titer/Yield | Reference(s) |
| Corynebacterium glutamicum | Systems metabolic engineering | Putrescine | 58.1 ± 0.2 mM | |
| Chlamydomonas reinhardtii | Pathway engineering | Putrescine | 200 mg/L |
Signaling Pathways and Experimental Workflows
To visualize the relationships between the components of the this compound biosynthesis pathway and the general workflows for its study, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the accurate study of the enzymes in this biosynthetic pathway. The following are representative protocols for the key enzymatic assays.
Putrescine N-Acetyltransferase (PNAT) Activity Assay (HPLC-Based)
This protocol is adapted from methods used for the analysis of polyamines and their derivatives.
Objective: To quantify the formation of N-acetylputrescine from putrescine and acetyl-CoA.
Materials:
-
Purified PNAT (SpeG or SAT1)
-
Putrescine dihydrochloride
-
Acetyl-CoA lithium salt
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.8
-
Stopping Solution: 10% (v/v) Perchloric acid
-
Derivatization Reagent: Dansyl chloride (10 mg/mL in acetone)
-
Saturated sodium bicarbonate solution
-
2 N NaOH
-
25% Ammonium hydroxide
-
Acetonitrile (ACN)
-
Ammonium acetate
-
HPLC system with a C18 reverse-phase column and a fluorescence or UV detector
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
50 µL of 2x Reaction Buffer
-
10 µL of Putrescine solution (to a final concentration in the range of its Km)
-
10 µL of Acetyl-CoA solution (to a final concentration in the range of its Km)
-
X µL of purified PNAT enzyme
-
Nuclease-free water to a final volume of 100 µL.
-
-
Include a negative control with no enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 10 µL of Stopping Solution.
-
Vortex and incubate on ice for 10 minutes to precipitate the protein.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Derivatization:
-
Take 50 µL of the supernatant and add 10 µL of 2 N NaOH and 15 µL of saturated sodium bicarbonate solution.
-
Add 50 µL of dansyl chloride solution and incubate at 40°C for 45 minutes.
-
Add 5 µL of 25% ammonium hydroxide to react with excess dansyl chloride and incubate for 30 minutes at room temperature.
-
Bring the final volume to 250 µL with a 1:1 mixture of acetonitrile and ammonium acetate solution.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.
-
Separate the dansylated compounds using a gradient of acetonitrile in ammonium acetate buffer.
-
Detect the products using a fluorescence detector (e.g., Ex: 340 nm, Em: 515 nm for dansyl derivatives) or a UV detector (e.g., 254 nm).
-
Quantify the N-acetylputrescine peak by comparing its area to a standard curve of known concentrations of derivatized N-acetylputrescine.
-
Aldehyde Dehydrogenase (ALDH) Activity Assay (Spectrophotometric)
This protocol is a general method for measuring NAD(P)+-dependent ALDH activity and can be adapted for N-acetyl-γ-aminobutyraldehyde.
Objective: To measure the rate of NADH production resulting from the oxidation of N-acetyl-γ-aminobutyraldehyde.
Materials:
-
Purified ALDH
-
N-acetyl-γ-aminobutyraldehyde (substrate)
-
NAD⁺
-
Assay Buffer: 50 mM Sodium pyrophosphate, pH 8.0, containing 1 mM EDTA
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup:
-
In a 1 mL cuvette, prepare a reaction mixture containing:
-
800 µL of Assay Buffer
-
100 µL of NAD⁺ solution (to a final concentration of ~2.5 mM)
-
X µL of purified ALDH enzyme
-
Nuclease-free water to a final volume of 990 µL.
-
-
Mix by inversion and incubate at 25°C for 5 minutes to establish a baseline.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 10 µL of the N-acetyl-γ-aminobutyraldehyde substrate solution (to a final concentration in the range of its Km).
-
Immediately mix by inversion.
-
-
Measurement:
-
Monitor the increase in absorbance at 340 nm over time (e.g., for 5 minutes). The rate of increase in absorbance is proportional to the rate of NADH formation.
-
-
Calculation of Activity:
-
Calculate the rate of reaction using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
One unit of ALDH activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of NADH per minute under the specified conditions.
-
Conclusion
The biosynthesis of this compound from putrescine represents a significant metabolic pathway with implications in both prokaryotic and eukaryotic systems. A thorough understanding of the enzymes involved, their kinetics, and the methods to study them is crucial for researchers in fields ranging from microbiology to drug development. This technical guide provides a foundational resource for such investigations, offering a compilation of current knowledge and practical methodologies. Further research is warranted to fully elucidate the kinetic parameters of all enzymes with their specific substrates in this pathway and to explore the physiological roles and regulatory mechanisms governing this metabolic route.
References
- 1. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The production and efflux of 4-aminobutyrate in isolated mesophyll cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Enzymes of the N-acetyl GABA Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining balanced neural activity. While the canonical pathway for GABA synthesis from glutamate is well-established, an alternative route originating from putrescine and involving N-acetyl-γ-aminobutyric acid (N-acetyl GABA) as a key intermediate has garnered increasing attention. This pathway, primarily active in astrocytes, represents a potential therapeutic target for neurological disorders characterized by GABAergic dysfunction. This technical guide provides a comprehensive overview of the core enzymes involved in the N-acetyl GABA metabolic pathway, presenting available quantitative data, detailed experimental protocols, and visualizations of the involved pathways to facilitate further research and drug development in this area.
Introduction
The N-acetyl GABA metabolic pathway is a four-step enzymatic cascade that converts putrescine to GABA.[1] This pathway is particularly significant in astrocytes, where it contributes to the tonic inhibition of neurons.[2][3] The intermediate, N-acetyl GABA, is a metabolite with potential antioxidant and antibacterial properties.[4] Understanding the enzymes that catalyze each step of this pathway is critical for elucidating its physiological roles and for developing targeted therapeutic interventions.
The N-acetyl GABA Metabolic Pathway
The conversion of putrescine to GABA via N-acetyl GABA involves the sequential action of four key enzymes:
-
Putrescine N-acetyltransferase (PAT/SSAT1): This enzyme initiates the pathway by acetylating putrescine to form N-acetylputrescine.
-
Monoamine Oxidase B (MAO-B): N-acetylputrescine is then oxidized by MAO-B to produce N-acetyl-γ-aminobutyraldehyde.
-
Aldehyde Dehydrogenase 1A1 (ALDH1A1): This enzyme catalyzes the oxidation of N-acetyl-γ-aminobutyraldehyde to N-acetyl GABA.
-
Sirtuin 2 (SIRT2): In the final step, SIRT2 deacetylates N-acetyl GABA to yield GABA.[5]
The overall pathway can be visualized as follows:
Quantitative Data on Pathway Enzymes
Precise kinetic data for the enzymes with their specific substrates in this pathway are still emerging. The following table summarizes the currently available quantitative information.
| Enzyme | Substrate | Km | Vmax | kcat | Organism/Source | Reference |
| PAT/SSAT1 | Putrescine | 8.70 ± 2.43 mM | - | - | Human (recombinant) | |
| MAO-B | N-Acetylputrescine | Data not available | Data not available | Data not available | - | - |
| Benzylamine | 950 µM | 93.05 nmol/min/mg | - | Purified ox liver | ||
| ALDH1A1 | N-Acetyl-γ-aminobutyraldehyde | Data not available | Data not available | Data not available | - | - |
| γ-Aminobutyraldehyde (ABAL) | 110 µM | Relative Vmax: 100 | - | Rat liver cytoplasm | ||
| SIRT2 | N-Acetyl GABA | Data not available | Data not available | Data not available | - | - |
| Acetylated H3 peptide | - | - | 0.24 ± 0.03 s⁻¹ | Human (recombinant) | ||
| Myristoylated H3K9 peptide | 0.24 µM | - | 0.018 s⁻¹ | Human (recombinant) |
Note: The lack of specific kinetic data for MAO-B with N-acetylputrescine, ALDH1A1 with N-acetyl-γ-aminobutyraldehyde, and SIRT2 with N-acetyl GABA highlights critical areas for future research. The provided data for alternative substrates offers a baseline for comparative studies.
Experimental Protocols
Detailed and validated protocols for assaying the activity of each enzyme with its specific substrate in this pathway are not yet fully established. The following sections provide proposed methodologies based on existing assays for these enzyme classes.
Putrescine N-acetyltransferase (PAT/SSAT1) Activity Assay
This proposed protocol is adapted from a continuous fluorescence acetyltransferase assay.
Principle: The assay measures the production of Coenzyme A (CoA), a product of the acetylation reaction, using a thiol-reactive fluorescent probe.
Materials:
-
Purified recombinant PAT/SSAT1
-
Putrescine
-
Acetyl-CoA
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Thiol-reactive fluorescent probe (e.g., ThioGlo4)
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing reaction buffer, putrescine, and the fluorescent probe in a microplate well.
-
Initiate the reaction by adding Acetyl-CoA.
-
Immediately begin monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen probe.
-
The rate of fluorescence increase is proportional to the rate of CoA production and thus PAT/SSAT1 activity.
-
A standard curve using known concentrations of CoA should be generated to convert the rate of fluorescence change to the rate of product formation.
Monoamine Oxidase B (MAO-B) Activity Assay
This protocol is a proposed adaptation of commercially available fluorometric MAO assay kits.
Principle: The oxidative deamination of N-acetylputrescine by MAO-B produces an aldehyde and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorescent probe in a coupled reaction.
Materials:
-
Sample containing MAO-B (e.g., mitochondrial fractions, purified enzyme)
-
N-acetylputrescine (substrate)
-
MAO-B Assay Buffer
-
Horseradish peroxidase (HRP)
-
Fluorescent H₂O₂ probe (e.g., Amplex Red)
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing MAO-B assay buffer, HRP, and the fluorescent probe.
-
Add the sample containing MAO-B to the reaction mixture.
-
Initiate the reaction by adding N-acetylputrescine.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
The increase in fluorescence is proportional to the amount of H₂O₂ produced and thus to MAO-B activity.
-
A standard curve with known concentrations of H₂O₂ should be used for quantification.
Aldehyde Dehydrogenase 1A1 (ALDH1A1) Activity Assay
This protocol is a proposed adaptation of a general spectrophotometric ALDH assay.
Principle: The oxidation of N-acetyl-γ-aminobutyraldehyde by ALDH1A1 is coupled to the reduction of NAD⁺ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Sample containing ALDH1A1 (e.g., cell lysate, purified enzyme)
-
N-acetyl-γ-aminobutyraldehyde (substrate)
-
ALDH Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
NAD⁺
-
UV-Vis spectrophotometer or plate reader
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing ALDH assay buffer and NAD⁺.
-
Add the sample containing ALDH1A1.
-
Initiate the reaction by adding N-acetyl-γ-aminobutyraldehyde.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of increase in absorbance is proportional to the rate of NADH production and thus to ALDH1A1 activity.
-
The molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) can be used to calculate the enzyme activity.
Sirtuin 2 (SIRT2) Deacetylase Activity Assay
This proposed protocol is based on established in vitro SIRT2 deacetylation assays.
Principle: The deacetylation of N-acetyl GABA by SIRT2 is measured by quantifying the amount of GABA produced. This can be achieved using a coupled enzymatic assay for GABA detection.
Materials:
-
Purified recombinant SIRT2
-
N-acetyl GABA (substrate)
-
SIRT2 Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
NAD⁺
-
GABA detection kit (e.g., based on GABASE enzyme which couples GABA conversion to a fluorescent or colorimetric output)
Procedure:
-
Set up the deacetylation reaction by combining SIRT2, N-acetyl GABA, and NAD⁺ in the reaction buffer.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by heat inactivation or addition of a SIRT2 inhibitor).
-
Quantify the amount of GABA produced using a commercial GABA detection assay according to the manufacturer's instructions.
-
The amount of GABA produced is directly proportional to the SIRT2 deacetylase activity.
Regulation and Signaling Pathways
The regulation of the N-acetyl GABA metabolic pathway is an active area of investigation. The involvement of SIRT2 in the final step suggests a link to cellular energy status, as sirtuins are NAD⁺-dependent enzymes and are regulated by the cellular NAD⁺/NADH ratio. This implies that conditions of high energy expenditure may favor GABA production through this pathway.
Furthermore, the expression and activity of the enzymes in this pathway can be influenced by various signaling cascades. For instance, MAO-B expression is known to be upregulated in reactive astrocytes under pathological conditions, potentially increasing the flux through this GABA synthesis route. The interplay between polyamine metabolism and GABA synthesis also suggests a complex regulatory network, where the levels of putrescine and other polyamines can influence GABA production.
Hormonal fluctuations have also been shown to modulate the GABAergic system, although their specific effects on the N-acetyl GABA pathway are yet to be fully elucidated.
Conclusion and Future Directions
The N-acetyl GABA metabolic pathway represents an important, yet not fully characterized, route for GABA synthesis, particularly in astrocytes. While the core enzymes have been identified, significant gaps remain in our understanding of their kinetic properties with their specific substrates and the precise mechanisms that regulate this pathway. The recent identification of SIRT2 as the terminal enzyme opens new avenues for research into the role of cellular metabolism in modulating GABAergic signaling.
For researchers and drug development professionals, this pathway presents novel targets for therapeutic intervention in a range of neurological and psychiatric disorders. Future research should focus on:
-
Detailed Kinetic Characterization: Determining the Km, Vmax, and kcat of each enzyme with its specific substrate in the pathway is essential for building accurate metabolic models and for designing effective enzyme modulators.
-
Development of Specific Assays: Validated, high-throughput assays for each enzymatic step are needed to facilitate inhibitor screening and drug discovery.
-
Elucidation of Regulatory Mechanisms: A deeper understanding of the signaling pathways that control the flux through the N-acetyl GABA pathway will be crucial for identifying upstream therapeutic targets.
By addressing these knowledge gaps, the scientific community can unlock the full potential of the N-acetyl GABA metabolic pathway for the development of next-generation neuromodulatory therapies.
References
- 1. Kinetic and structural basis for acyl-group selectivity and NAD+-dependence in Sirtuin-catalyzed deacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Sirt2 Decreases ApoE Secretion in Astrocytes and Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
4-Acetamidobutyric Acid: A Key Intermediate in an Alternative GABA Shunt Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. While the canonical GABA shunt pathway originating from glutamate is well-established, an alternative pathway for GABA synthesis from putrescine has garnered increasing attention. This pathway involves the intermediate 4-acetamidobutyric acid (AABA) and represents a potential target for novel therapeutic interventions in neurological and psychiatric disorders. This technical guide provides an in-depth exploration of AABA's role as a GABA shunt intermediate, detailing its metabolic pathway, the enzymes involved, and its physiological significance. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways to serve as a comprehensive resource for the scientific community.
Introduction
The classical GABA shunt is a metabolic pathway that synthesizes GABA from glutamate, catalyzed by glutamate decarboxylase (GAD).[1] However, evidence supports the existence of an alternative route for GABA production, particularly in astrocytes, originating from the polyamine putrescine.[2][3] This pathway introduces this compound (AABA), also known as N-acetyl-GABA, as a critical intermediate.[4] The conversion of putrescine to GABA via AABA involves a series of enzymatic reactions that are distinct from the glutamate-dependent pathway. Understanding the intricacies of this alternative GABA shunt is essential for a complete picture of GABAergic neurotransmission and for identifying new pharmacological targets.
The Metabolic Pathway of this compound
The synthesis of GABA from putrescine via AABA involves four key enzymatic steps. The pathway is initiated by the acetylation of putrescine and proceeds through oxidation, dehydrogenation, and deacetylation to yield GABA.
Enzymatic Conversions
The enzymes mediating this pathway include putrescine acetyltransferase (PAT), monoamine oxidase B (MAO-B), aldehyde dehydrogenase (ALDH), and a deacetylase.[4]
-
Putrescine N-acetyltransferase (PAT): Also known as spermidine/spermine N1-acetyltransferase (SSAT or SAT1), this enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to putrescine, forming N-acetylputrescine.
-
Monoamine Oxidase B (MAO-B): This mitochondrial enzyme oxidizes N-acetylputrescine to N-acetyl-γ-aminobutyraldehyde.
-
Aldehyde Dehydrogenase (ALDH): This enzyme, likely a member of the ALDH1A1 family, catalyzes the conversion of N-acetyl-γ-aminobutyraldehyde to this compound (AABA).
-
Deacetylase: The final step involves the deacetylation of AABA to produce GABA. The specific enzyme responsible for this reaction in the brain is still under investigation, though sirtuin 2 has been implicated.
Signaling Pathway Diagram
The metabolic conversion of putrescine to GABA through the AABA intermediate can be visualized as a linear pathway.
Quantitative Data
Quantitative analysis of AABA and related metabolites is crucial for understanding the flux through this alternative GABA shunt. While comprehensive data across all brain regions is still emerging, available information on metabolite concentrations and enzyme kinetics provides valuable insights.
Metabolite Concentrations
Concentrations of GABA in various brain regions are well-documented and are in the millimolar range. However, specific concentrations for AABA are less characterized. One study estimated the concentration of GABA in Bergmann glia to be around 5–10 mM. Further research is required to quantify AABA levels in different cell types and brain regions under various physiological and pathological conditions.
Enzyme Kinetic Parameters
The kinetic properties of the enzymes involved in the AABA pathway are critical for understanding its regulation.
| Enzyme | Substrate | Km | Vmax | Source |
| Putrescine N-acetyltransferase (P. aeruginosa) | Putrescine | 30.7 ± 9.9 mM | - | |
| Human Spermidine/Spermine N1-acetyltransferase 1 (SAT1) | Putrescine | 8.70 ± 2.43 mM | - | |
| Human Spermidine/Spermine N1-acetyltransferase 1 (SAT1) | Spermidine | - | 2.1 x 10⁶ M⁻¹ min⁻¹ (V/K) | |
| Zebrafish Spermidine/Spermine N1-acetyltransferase 1 (zSSAT1) | Spermidine | 55 µM | - | |
| Zebrafish Spermidine/Spermine N1-acetyltransferase 1 (zSSAT1) | Spermine | 182 µM | - | |
| Rat Liver MAO-A | p-Tyramine | 0.45 ± 0.05 mM | 16.67 ± 1.39 nmol/h/mg protein | |
| Rat Liver MAO-B | p-Tyramine | 0.15 ± 0.06 mM | 22.22 ± 1.98 nmol/h/mg protein | |
| Human ALDH9A1 | γ-aminobutyraldehyde | 8 - 14 µM | - | |
| Human ALDH9A1 | DOPAL | 2.6 µM | - | |
| Human ALDH9A1 | Acetaldehyde | 40 - 50 µM | - | |
| Human ALDH5A1 | Succinic semialdehyde | 6.3 µM | - |
Table 1: Kinetic Parameters of Enzymes in the AABA Pathway. Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Accurate measurement of AABA and the activity of the enzymes in its metabolic pathway is essential for research in this field. This section provides detailed methodologies for key experiments.
Quantification of AABA and Related Metabolites by LC-MS/MS
This protocol is adapted from methods for the analysis of GABA and glutamate and can be optimized for AABA.
4.1.1. Sample Preparation (Brain Tissue)
-
Homogenize brain tissue (e.g., 50 mg) in 200 µL of ice-cold assay buffer.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for analysis.
-
For plasma samples, perform protein precipitation with an equal volume of acetonitrile, vortex, and centrifuge.
4.1.2. Chromatographic Separation
-
Column: HILIC (hydrophilic interaction liquid chromatography) column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 95% B to 50% B over 5 minutes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
4.1.3. Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
AABA: To be determined by infusion of a pure standard (predicted parent ion [M+H]⁺ ~146.08).
-
GABA: m/z 104 -> 87
-
Putrescine: m/z 89 -> 72
-
N-Acetylputrescine: To be determined (predicted parent ion [M+H]⁺ ~131.12).
-
-
Internal Standard: A stable isotope-labeled version of AABA (e.g., D4-AABA) should be used for accurate quantification.
Enzyme Activity Assays
4.2.1. Putrescine N-acetyltransferase (PAT/SAT1) Activity Assay This colorimetric assay is based on the quantification of Coenzyme A (CoA) released during the acetylation reaction using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Reaction Mixture (per well in a 96-well plate):
-
50 µL Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
10 µL Acetyl-CoA (10 mM).
-
10 µL Putrescine (substrate, concentration range to be optimized around the Km).
-
20 µL Enzyme sample (cell lysate or purified enzyme).
-
-
Pre-incubate the mixture (without substrate) at 37°C for 5 minutes.
-
Initiate the reaction by adding the putrescine solution.
-
Incubate at 37°C for 10-30 minutes.
-
Stop the reaction by adding 10 µL of a quenching solution (e.g., 1 M HCl).
-
Add 100 µL of DTNB solution (0.2 mg/mL in reaction buffer).
-
Incubate at room temperature for 5-10 minutes for color development.
-
Measure absorbance at 412 nm.
-
Calculate activity based on a CoA standard curve.
4.2.2. Monoamine Oxidase B (MAO-B) Activity Assay This fluorometric assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of the substrate.
-
Reaction Mixture (per well):
-
50 µL MAO-B Assay Buffer.
-
1 µL Developer.
-
1 µL MAO-B Substrate (N-acetylputrescine, concentration to be optimized).
-
1 µL Probe (e.g., Amplex Red or similar).
-
47 µL Enzyme sample.
-
-
For specific measurement of MAO-B activity, pre-incubate the sample with a MAO-A inhibitor (e.g., clorgyline).
-
Add the reaction mix to the wells.
-
Measure fluorescence (Ex/Em = 535/587 nm) kinetically at 25-37°C for 30-60 minutes.
-
Calculate activity based on an H₂O₂ standard curve.
4.2.3. Aldehyde Dehydrogenase (ALDH) Activity Assay This colorimetric or fluorometric assay measures the production of NADH from the oxidation of the aldehyde substrate.
-
Reaction Mixture (per well):
-
50 µL ALDH Assay Buffer.
-
5 µL NAD⁺ (e.g., 10 mM).
-
5 µL Substrate (N-acetyl-γ-aminobutyraldehyde, concentration to be optimized).
-
40 µL Enzyme sample.
-
-
For a fluorometric assay, add a probe that reacts with NADH to produce a fluorescent product.
-
Incubate the plate at room temperature or 37°C.
-
Measure absorbance at 340 nm (for NADH) or fluorescence at the appropriate wavelength for the chosen probe.
-
Calculate activity based on an NADH standard curve.
Physiological Significance and Therapeutic Implications
The alternative GABA shunt pathway involving AABA is particularly significant in astrocytes, which play a crucial role in regulating synaptic transmission. Astrocytic GABA can be released to mediate tonic inhibition, a persistent form of inhibition that regulates overall neuronal excitability. Dysregulation of this pathway has been implicated in various neurological disorders.
The enzymes in the AABA pathway present potential targets for drug development. For instance, modulating the activity of PAT/SAT1, MAO-B, or ALDH could alter the levels of AABA and subsequently GABA, offering a novel approach to treating conditions associated with GABAergic dysfunction, such as epilepsy, anxiety disorders, and neurodegenerative diseases.
Conclusion
This compound is a key intermediate in an alternative, putrescine-derived pathway for GABA synthesis. This pathway, distinct from the canonical glutamate-dependent GABA shunt, provides an additional layer of complexity to the regulation of GABAergic neurotransmission. The enzymes and intermediates of this pathway represent promising targets for the development of novel therapeutics for a range of neurological and psychiatric conditions. Further research into the quantitative aspects of this pathway and the development of specific modulators of its enzymes will be crucial for translating this knowledge into clinical applications. This guide provides a foundational resource for researchers and drug developers to explore the therapeutic potential of targeting the this compound pathway.
References
Endogenous 4-Acetamidobutyric Acid in the Human Brain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous 4-acetamidobutyric acid, also known as N-acetyl-γ-aminobutyric acid (N-acetyl-GABA), is a key metabolic intermediate in an alternative biosynthetic pathway for the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While the primary route of GABA synthesis in the brain is from glutamate, the putrescine-derived pathway, in which this compound is a central molecule, plays a significant role in specific brain regions and under certain pathological conditions. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and physiological relevance of endogenous this compound in the human brain. It includes detailed enzymatic steps, proposed experimental protocols for its quantification, and a discussion of its emerging role in neurological disorders.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[2][3] The canonical pathway for GABA synthesis involves the decarboxylation of glutamate by glutamate decarboxylase (GAD).[4] However, a secondary pathway originating from the polyamine putrescine has been identified, which proceeds through the formation of this compound.[5] This pathway is particularly prominent in astrocytes and has been shown to be a significant source of GABA in specific brain regions like the striatum and hippocampus. Understanding the regulation and function of this alternative GABA synthetic route is of growing interest for the development of novel therapeutic strategies targeting GABAergic dysfunction.
Biosynthesis and Degradation of this compound
The conversion of putrescine to GABA via this compound is a multi-step enzymatic process primarily occurring in astrocytes.
Biosynthetic Pathway
The biosynthetic pathway involves the following sequential enzymatic reactions:
-
Acetylation of Putrescine: The initial step is the acetylation of putrescine to form N-acetylputrescine. This reaction is catalyzed by Putrescine acetyltransferase (PAT) , also known as spermidine/spermine N1-acetyltransferase (SAT1). This enzyme transfers an acetyl group from acetyl-CoA to one of the primary amino groups of putrescine.
-
Oxidative Deamination of N-Acetylputrescine: N-acetylputrescine is then oxidatively deaminated by Monoamine oxidase B (MAO-B) , a mitochondrial outer membrane enzyme, to yield 4-acetamidobutanal.
-
Oxidation of 4-Acetamidobutanal: The resulting aldehyde, 4-acetamidobutanal, is subsequently oxidized to this compound by Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1) .
-
Deacetylation of this compound: The final step is the deacetylation of this compound to produce GABA. This reaction is catalyzed by the NAD+-dependent deacetylase Sirtuin 2 (SIRT2) .
Quantitative Data
Direct quantitative data for endogenous this compound in specific human brain regions is sparse in the current scientific literature. Most metabolomic studies of the human brain provide concentrations for more abundant metabolites like GABA, glutamate, and N-acetylaspartate (NAA). However, the presence and functional importance of the putrescine-to-GABA pathway suggest that this compound is present at detectable, albeit likely low, concentrations.
For context, Table 1 provides reported concentrations of the related metabolite GABA in various human brain regions. It is anticipated that the concentration of this compound would be a fraction of these values.
Table 1: Reported Concentrations of GABA in Healthy Human Brain Regions (via MRS)
| Brain Region | GABA Concentration (mM) | Reference |
| Medial Prefrontal Cortex | 1.0 ± 0.1 | |
| Left Frontal Cortex | 0.4 ± 0.1 | |
| Medial Occipital Cortex | 0.8 ± 0.1 | |
| Left Occipital Cortex | 0.3 ± 0.1 | |
| Parietal White Matter | 1.1 ± 0.4 | |
| Cerebellum | 2.7 ± 0.8 |
Note: These values are for GABA and are provided for context. Specific concentrations for this compound in the human brain require further investigation.
Experimental Protocols
The quantification of this compound in human brain tissue typically requires sensitive and specific analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline a proposed workflow and a detailed, albeit adapted, experimental protocol.
Experimental Workflow
Detailed Protocol for LC-MS/MS Quantification of this compound in Human Brain Tissue
Disclaimer: This protocol is adapted from established methods for the analysis of small polar metabolites and N-acetylated amino acids in brain tissue. Optimization will be required for specific instrumentation and experimental conditions.
4.2.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Stable isotope-labeled this compound (e.g., D3-acetyl) as an internal standard (IS)
-
LC-MS grade water, methanol, acetonitrile, and formic acid
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge capable of 4°C and >15,000 x g
-
LC-MS/MS system with electrospray ionization (ESI) source
4.2.2. Sample Preparation
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen human brain tissue.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water with 0.1% formic acid) containing the internal standard at a known concentration (e.g., 1 µM).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
-
Protein Precipitation and Metabolite Extraction:
-
Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the polar metabolites.
-
-
Derivatization (Optional, for improved chromatography):
-
Note: Derivatization can improve peak shape and retention on reversed-phase columns. A common method is butylation of the carboxyl group.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute in 100 µL of 3N HCl in n-butanol.
-
Heat at 65°C for 20 minutes.
-
Dry the sample again under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
4.2.3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for underivatized analysis. A C18 column can be used for derivatized samples.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous mobile phase should be optimized to achieve separation from isomers and other interfering compounds.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion [M+H]+ m/z 146.1 -> Product ion (e.g., m/z 87.1, corresponding to the loss of the acetamido group). The exact fragmentation pattern should be confirmed by infusion of a standard.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
4.2.4. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of this compound in the sample using a calibration curve prepared with known concentrations of the standard and a constant concentration of the internal standard.
-
Normalize the final concentration to the initial tissue weight (e.g., in nmol/g of tissue).
Signaling Pathways and Physiological Relevance
Currently, there is no strong evidence to suggest that this compound acts as a direct signaling molecule by binding to specific receptors. Its primary established role is as an intermediate in the biosynthesis of GABA. Therefore, its physiological effects are largely attributed to its contribution to the GABA pool.
Role in GABAergic Neurotransmission
The putrescine-derived GABA pathway contributes to the overall GABAergic tone in the brain. In astrocytes, this pathway can be a significant source of GABA, which can then be released to modulate neuronal activity. This astrocytic GABA release can contribute to tonic inhibition, a persistent form of inhibition that regulates neuronal excitability.
Interaction with Dopaminergic System
In the striatum, the putrescine-to-GABA pathway has been implicated in the regulation of dopaminergic neurons. The locally produced GABA can act on GABA receptors on dopaminergic terminals to inhibit dopamine release.
Logical Relationship of the Putrescine-GABA Pathway
Role in Neurological Disorders
Emerging evidence suggests that the putrescine-derived GABA pathway may be dysregulated in several neurological disorders.
-
Alzheimer's Disease: Studies have shown that reactive astrocytes in the brains of Alzheimer's disease patients and mouse models have elevated levels of MAO-B and produce excessive GABA from putrescine. This aberrant GABA production is thought to contribute to cognitive deficits by impairing synaptic function. SIRT2, the enzyme responsible for the final step in this pathway, has been identified as a potential therapeutic target.
-
Epilepsy: The putrescine-to-GABA pathway in astrocytes may play a role in seizure termination. Enhancing this pathway could represent a novel anticonvulsant strategy.
-
Parkinson's Disease: Given the high expression of MAO-B in the striatum and its role in this pathway, dysregulation of putrescine-derived GABA may be involved in the pathophysiology of Parkinson's disease.
Conclusion
Endogenous this compound is a critical intermediate in an astrocytic pathway for GABA synthesis from putrescine. While it is not considered a primary neurotransmitter itself, its role as a precursor to GABA in specific brain regions and in the context of neurological diseases makes it an important molecule for further study. The development of robust and sensitive analytical methods for its quantification in human brain tissue is essential to fully elucidate its physiological and pathological significance. Further research into the regulation of the enzymes in this pathway, particularly SIRT2, may open new avenues for therapeutic intervention in a range of neurological disorders characterized by GABAergic dysfunction.
References
- 1. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Role of Astrocytic Polyamine and GABA Metabolism in Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]
- 5. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
The Enigmatic Role of 4-Acetamidobutyric Acid in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetamidobutyric acid (4-AcAmB), an N-acetylated derivative of the neurotransmitter gamma-aminobutyric acid (GABA), is an intriguing metabolite present in various biological systems, including microorganisms. While the metabolic pathways of its precursor, GABA, are well-documented, the precise functions and enzymatic machinery governing 4-AcAmB in microbial metabolism remain largely uncharted. This technical guide synthesizes the current, albeit limited, understanding of 4-AcAmB's role in microbial life, focusing on its potential involvement in nitrogen metabolism, stress response, and as a metabolic intermediate. We consolidate available quantitative data, provide detailed experimental protocols for key analytical techniques, and present visual representations of putative metabolic pathways to stimulate further research into this enigmatic molecule.
Introduction
This compound, also known as N-acetyl-GABA, is structurally the result of the monoacetylation of the nitrogen atom of GABA[1]. It has been identified as a metabolite in various organisms, including the yeast Saccharomyces cerevisiae[1]. Despite its known existence, its functional significance within microbial metabolic networks is not well-defined. This guide aims to collate the fragmented knowledge surrounding 4-AcAmB, offering a foundational resource for researchers investigating its biosynthesis, degradation, and physiological roles in bacteria and fungi.
Putative Functions of this compound in Microbial Metabolism
Based on the metabolism of structurally related compounds and the general principles of microbial metabolic regulation, several potential functions for 4-AcAmB can be hypothesized.
Nitrogen Source and Metabolic Intermediate
In several microorganisms, including Saccharomyces cerevisiae, GABA can be utilized as a nitrogen source. This process involves the GABA shunt, a metabolic pathway that converts GABA into succinate, an intermediate of the tricarboxylic acid (TCA) cycle. The key enzymes in this pathway are GABA aminotransferase (GabT) and succinate-semialdehyde dehydrogenase (GabD or SSADH).
While direct evidence for 4-AcAmB serving as a primary nitrogen source is scarce, it is plausible that it could be deacetylated to GABA, thereby entering the established GABA catabolic pathway. The presence of 4-AcAmB in S. cerevisiae suggests its integration into the broader network of nitrogen and amino acid metabolism in this yeast[1].
Compatible Solute and Osmoprotectant
Microorganisms accumulate small organic molecules, known as compatible solutes or osmoprotectants, to survive under conditions of high osmolarity. These molecules help maintain turgor pressure and protect cellular components without interfering with normal metabolic processes. Bacillus subtilis, for instance, is known to synthesize and uptake various compatible solutes, including proline[2][3]. Given its structural similarity to other amino acid-derived compatible solutes, 4-AcAmB may play a role in the osmotic stress response of certain bacteria. However, direct experimental evidence demonstrating this function in any microbial species is currently lacking.
Detoxification and Regulation
The acetylation of amino acids can serve as a detoxification mechanism. In Saccharomyces cerevisiae, a D-amino acid-N-acetyltransferase is involved in the detoxification of D-amino acids via N-acetylation, facilitating their removal from the cell. It is conceivable that the acetylation of GABA to 4-AcAmB could be a regulatory mechanism to control the intracellular concentration of GABA or to detoxify excess GABA.
Metabolic Pathways Involving this compound
The metabolic pathways involving 4-AcAmB are not well-elucidated. However, based on known biochemical reactions, a putative pathway can be constructed.
Biosynthesis of this compound
The formation of 4-AcAmB from GABA is an N-acetylation reaction. This is likely catalyzed by an N-acetyltransferase (NAT), a class of enzymes belonging to the GNAT (Gcn5-related N-acetyltransferase) superfamily. These enzymes use acetyl-CoA as the acetyl group donor. While specific GABA N-acetyltransferases have not been characterized in microbes, the general mechanism is well-understood.
Catabolism of this compound
The degradation of 4-AcAmB would likely involve a deacetylation step to yield GABA and acetate. This reaction would be catalyzed by a deacetylase or an amidohydrolase. The resulting GABA can then enter the GABA shunt.
Quantitative Data
Quantitative data on 4-AcAmB in microbial systems is extremely limited. The following table summarizes related data that can serve as a reference for future studies.
| Organism | Enzyme | Substrate | Kinetic Parameter | Value | Reference |
| Escherichia coli | 4-Aminobutyrate Aminotransferase (GabT) | 4-Aminobutanoate (GABA) | Km | 197 µM | UniProt P22256 |
| Escherichia coli | 4-Aminobutyrate Aminotransferase (GabT) | 4-Aminobutanoate (GABA) | kcat | 47.4 s-1 | UniProt P22256 |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol is adapted from methods for similar organic acids and provides a starting point for the development of a validated method for 4-AcAmB.
5.1.1. Sample Preparation (from microbial culture)
-
Harvest microbial cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 80% methanol).
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge at high speed (e.g., 14,000 x g for 15 min at 4°C) to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
5.1.2. LC-MS/MS Parameters (starting point)
-
Column: A reverse-phase C18 column suitable for polar compounds (e.g., Atlantis T3).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute 4-AcAmB.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Precursor ion (Q1): m/z 146.1 (for [M+H]+ of 4-AcAmB, C6H11NO3).
-
Product ion (Q3): A characteristic fragment ion needs to be determined by infusion of a 4-AcAmB standard. A potential fragment could be m/z 87.1, corresponding to the loss of the acetamido group.
-
Enzyme Assay for Putative N-acetyl-gamma-aminobutyric acid Amidohydrolase
This is a general protocol for a deacetylase/amidohydrolase that can be adapted to screen for enzymes that hydrolyze 4-AcAmB.
5.2.1. Principle The assay measures the production of GABA from 4-AcAmB. The released GABA can be quantified using a coupled enzymatic assay or by a chromatographic method like HPLC with derivatization.
5.2.2. Reagents
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound (substrate)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
GABA quantification system (e.g., GABA aminotransferase/succinate semialdehyde dehydrogenase coupled to NAD(P)H formation, or HPLC derivatization reagents like o-phthalaldehyde).
5.2.3. Procedure
-
Prepare a reaction mixture containing Tris-HCl buffer and 4-AcAmB.
-
Pre-incubate the mixture at the optimal temperature for the putative enzyme (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate for a defined period (e.g., 30 minutes).
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent (e.g., trichloroacetic acid).
-
Centrifuge to pellet precipitated protein.
-
Quantify the amount of GABA in the supernatant using a suitable method.
Future Directions
The study of this compound in microbial metabolism is a nascent field with numerous opportunities for discovery. Key areas for future research include:
-
Identification and Characterization of Enzymes: The foremost priority is the identification and biochemical characterization of the specific GABA N-acetyltransferases and 4-AcAmB deacetylases from various microorganisms.
-
Metabolomic Profiling: Quantitative metabolomic studies are needed to determine the intracellular and extracellular concentrations of 4-AcAmB under different growth conditions, particularly in response to nitrogen availability and osmotic stress.
-
Genetic and Regulatory Studies: Elucidation of the genes encoding the metabolic enzymes for 4-AcAmB and the regulatory networks that control their expression will provide insights into its physiological role.
-
Functional Genomics: Gene knockout and overexpression studies will be crucial to definitively establish the function of 4-AcAmB in microbial physiology.
Conclusion
This compound represents a missing piece in the puzzle of microbial nitrogen and stress metabolism. While its direct roles remain to be definitively established, the existing knowledge of related metabolic pathways provides a strong foundation for future investigations. The experimental approaches and putative pathway models presented in this guide are intended to serve as a catalyst for research that will ultimately unravel the function of this intriguing metabolite in the microbial world.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-acetyl-γ-aminobutyric Acid (N-acetyl GABA) Signaling Pathways in Neurons
Abstract
N-acetyl-γ-aminobutyric acid (N-acetyl GABA) is a key metabolic intermediate in an alternative biosynthetic pathway for the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While the primary route of GABA synthesis in the brain is from glutamate, the pathway involving N-acetyl GABA, originating from putrescine, holds significant physiological relevance, particularly in specific cell types like astrocytes and in distinct brain regions such as the striatum. This pathway contributes to the maintenance of tonic GABA levels, thereby playing a crucial role in the regulation of neuronal excitability. This technical guide provides a comprehensive overview of the N-acetyl GABA signaling pathway, focusing on its synthesis, metabolism, and the enzymatic processes involved. We present available quantitative data on enzyme kinetics, detail relevant experimental protocols for studying this pathway, and provide visualizations of the core processes to support researchers and professionals in drug development.
Introduction
Gamma-aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the mature mammalian central nervous system, responsible for reducing neuronal excitability.[1] The canonical pathway for its synthesis is the decarboxylation of glutamate, catalyzed by glutamic acid decarboxylase (GAD). However, a secondary, yet physiologically important, pathway proceeds via the polyamine, putrescine. In this pathway, N-acetyl GABA serves as a direct precursor to GABA.[1] This alternative route has been identified as a key source of GABA in astrocytes and is implicated in the inhibition of dopaminergic neurons in the striatum.[1] Understanding the intricacies of this pathway, its enzymatic regulation, and its contribution to the overall GABAergic tone is crucial for developing novel therapeutic strategies for neurological disorders characterized by GABAergic dysfunction.
The N-acetyl GABA Synthesis and Signaling Pathway
The primary signaling role of N-acetyl GABA identified to date is indirect, serving as a precursor for the synthesis of GABA. There is currently no substantial evidence to suggest that N-acetyl GABA acts as a direct ligand for neuronal receptors. The synthesis of GABA from putrescine is a four-step enzymatic cascade primarily occurring in astrocytes.
The pathway is as follows:
-
Acetylation of Putrescine: Putrescine is acetylated to form N-acetylputrescine.
-
Oxidation of N-acetylputrescine: N-acetylputrescine undergoes oxidative deamination to yield N-acetyl-γ-aminobutyraldehyde.
-
Oxidation of N-acetyl-γ-aminobutyraldehyde: The aldehyde is further oxidized to form N-acetyl-γ-aminobutyric acid (N-acetyl GABA).[2]
-
Deacetylation of N-acetyl GABA: N-acetyl GABA is deacetylated to produce GABA.[1]
The final product, GABA, can then be released from astrocytes to act on extrasynaptic GABA receptors on neurons, contributing to tonic inhibition.
Quantitative Data: Enzyme Kinetics
The enzymatic steps in the N-acetyl GABA pathway are catalyzed by specific enzymes. The available kinetic data for these enzymes are summarized below. It is important to note that kinetic parameters are often determined using enzymes from various species and with different substrates, and data for the specific substrates in this pathway are limited.
| Enzyme | Substrate | Species/Source | Km | Vmax / kcat | Reference |
| Putrescine N-acetyltransferase | |||||
| SpeG Homolog (PA1472) | Putrescine | P. aeruginosa | 30.7 ± 9.9 mM | Not Reported | |
| Spermidine/spermine acetyltransferase 1 (SAT1) | Putrescine | Human | 8.70 ± 2.43 mM | Not Reported | |
| SAT1 (zSSAT1) | Spermidine | Zebrafish | 55 µM | Not Reported | |
| SAT1 (zSSAT1) | Spermine | Zebrafish | 182 µM | Not Reported | |
| Monoamine Oxidase B (MAO-B) | N-acetylputrescine | Not Reported | Data not available | Data not available | - |
| Benzylamine | Human & Ox Liver | 950-989 µM | 0.42-93.05 nmol/min/mg | ||
| Aldehyde Dehydrogenase (ALDH) | |||||
| ALDH (E3 isoform) | γ-aminobutyraldehyde | Rat Liver | 110 µM | Relative Vmax = 100 | N/A |
| ALDH-1 | Decanal | Human Liver | 2.9 ± 0.4 nM | Not Reported | N/A |
| ALDH-2 | Decanal | Human Liver | 22 ± 3 nM | Not Reported | N/A |
| N-acetyl-GABA Deacetylase | N-acetyl GABA | Not Characterized | Data not available | Data not available | - |
Table 1: Summary of available kinetic parameters for enzymes in the N-acetyl GABA synthesis pathway. Note the significant gaps in data for the specific substrates of interest.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the N-acetyl GABA pathway.
Protocol for Putrescine N-acetyltransferase (PAT) Activity Assay
This protocol is based on a colorimetric assay that detects the free thiol group of Coenzyme A (CoA) released during the acetyl-transfer reaction, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Tissue homogenate or purified enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Putrescine dihydrochloride solution (Substrate A)
-
Acetyl Coenzyme A (AcCoA) solution (Substrate B)
-
DTNB solution (Ellman's reagent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Sample Preparation: Homogenize tissue samples (e.g., striatum, cerebellum) in ice-cold lysis buffer and centrifuge to obtain a clear supernatant containing the enzyme. Determine the total protein concentration of the lysate.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture for each sample. A typical 100 µL reaction would contain:
-
50 µL of Assay Buffer
-
10 µL of Putrescine solution (to achieve a final concentration in the desired range, e.g., 1-10 mM)
-
20 µL of sample (tissue lysate)
-
-
Initiate Reaction: To start the reaction, add 20 µL of AcCoA solution (to achieve a final concentration of ~0.5 mM).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & Color Development: Stop the reaction by adding 50 µL of DTNB solution in a suitable buffer. The DTNB reacts with the free CoA-SH produced, forming a yellow-colored product.
-
Measurement: Read the absorbance at 412 nm using a microplate reader.
-
Quantification: Create a standard curve using known concentrations of CoA to determine the amount of product formed. Calculate the enzyme activity as nmol of CoA produced per minute per mg of protein.
Protocol for Monoamine Oxidase B (MAO-B) Activity Assay
This protocol describes a fluorometric assay for MAO-B activity, which is suitable for high-throughput screening. The assay detects hydrogen peroxide (H₂O₂), a byproduct of the MAO-B reaction.
Materials:
-
Tissue homogenate or purified enzyme preparation
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
N-acetylputrescine (Substrate)
-
Horseradish Peroxidase (HRP)
-
A sensitive fluorometric probe (e.g., Amplex Red or equivalent)
-
Selegiline (a specific MAO-B inhibitor for control experiments)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare tissue homogenates as described for the PAT assay.
-
Control and Sample Wells Setup: In a black 96-well plate, set up wells for:
-
Enzyme Control: Sample + Assay Buffer
-
Inhibitor Control: Sample + Selegiline (to confirm MAO-B specific activity)
-
Test Samples: Sample + Test Compounds (if screening inhibitors)
-
Blank: Assay Buffer only (no enzyme)
-
-
Pre-incubation: Add 50 µL of the sample or control preparations to the respective wells. If using an inhibitor, pre-incubate for 10-15 minutes at 37°C.
-
Reaction Mix Preparation: Prepare a master mix containing the substrate and detection reagents. For each reaction, this would typically include:
-
MAO-B Assay Buffer
-
N-acetylputrescine (final concentration in the µM-mM range)
-
HRP (final concentration ~1-2 U/mL)
-
Fluorometric probe (final concentration ~50-100 µM)
-
-
Initiate Reaction: Add 50 µL of the Reaction Mix to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence kinetically over 30-60 minutes at 37°C (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Subtract the rate of the blank and inhibitor controls to determine the specific MAO-B activity.
Protocol for Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol is a colorimetric or fluorometric assay that measures the reduction of NAD⁺ to NADH during the oxidation of the aldehyde substrate.
Materials:
-
Tissue homogenate or purified enzyme preparation
-
ALDH Assay Buffer (e.g., 50 mM HEPES, pH 8.0)
-
N-acetyl-γ-aminobutyraldehyde (Substrate)
-
NAD⁺ solution
-
A probe for NADH detection (e.g., WST-1 for colorimetric, or a fluorescent probe)
-
Developer enzyme (e.g., diaphorase)
-
96-well microplate
-
Microplate reader (absorbance at ~450 nm or fluorescence)
Procedure:
-
Sample Preparation: Prepare tissue homogenates as previously described.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a master mix containing all components except the substrate. For each 100 µL reaction:
-
60 µL ALDH Assay Buffer
-
10 µL NAD⁺ solution (final concentration ~1-2 mM)
-
10 µL Developer enzyme
-
10 µL Detection Probe
-
-
Add Sample: Add 10 µL of the sample to the appropriate wells. Include a blank control with lysis buffer instead of sample.
-
Initiate Reaction: Start the reaction by adding 10 µL of the N-acetyl-γ-aminobutyraldehyde substrate solution.
-
Measurement: Measure the increase in absorbance (e.g., 450 nm) or fluorescence kinetically for 10-30 minutes at room temperature or 37°C.
-
Quantification: Create a standard curve using known concentrations of NADH. Calculate the ALDH activity as the rate of NADH production (nmol/min/mg protein).
Conclusion and Future Directions
The synthesis of GABA from putrescine via the N-acetyl GABA intermediate represents an important, alternative pathway that contributes to GABAergic signaling in the central nervous system. While its primary role appears to be the generation of GABA for tonic inhibition, particularly in astrocytes, many aspects of this pathway remain to be fully elucidated. Significant research gaps include the definitive identification and characterization of the N-acetyl-GABA deacetylase, as well as detailed kinetic studies of each enzyme with its specific pathway intermediate. A deeper understanding of the regulation of this pathway could provide novel targets for therapeutic intervention in neurological and psychiatric conditions where GABAergic signaling is impaired. The experimental protocols and data presented in this guide offer a foundational resource for researchers dedicated to exploring this promising area of neurobiology.
References
The Antioxidant Potential of 4-Acetamidobutyric Acid: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the current understanding and theoretical potential of 4-Acetamidobutyric acid as an antioxidant. It is important to note that, to date, there is a significant lack of direct experimental evidence and quantitative data specifically investigating the antioxidant properties of this molecule. The information presented herein is largely extrapolated from studies on its parent compound, γ-aminobutyric acid (GABA), and analogous N-acetylated amino acids.
Introduction
This compound, also known as N-acetyl-GABA, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] While the physiological roles of GABA are well-documented, the specific functions of its acetylated form are less understood. Emerging interest in the therapeutic potential of modified amino acids has led to the exploration of their various biochemical properties, including their capacity to mitigate oxidative stress.
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants play a crucial role in counteracting oxidative stress by scavenging free radicals and inhibiting oxidation processes. This whitepaper explores the theoretical antioxidant properties of this compound, drawing parallels from its parent molecule, GABA, and the well-studied N-acetylated amino acid, N-acetylcysteine (NAC).
Theoretical Antioxidant Mechanisms of this compound
The potential antioxidant activity of this compound can be hypothesized through two primary mechanisms: indirect antioxidant effects inherited from its parent compound, GABA, and potential direct scavenging activity or influence on endogenous antioxidant systems conferred by its N-acetylated structure.
Indirect Antioxidant Properties via GABAergic Mechanisms
GABA has been reported to possess antioxidant properties.[2] Studies have shown that GABA can enhance the antioxidant capacity of tissues by increasing the levels of other antioxidant compounds and enzymes.[3][4] For instance, research in plants has demonstrated that GABA treatment can lead to an accumulation of polyphenols and an upregulation of the antioxidant system under stress conditions.[4] While the direct translation of these findings to human physiology requires further investigation, they suggest that compounds that can modulate GABAergic systems or act as GABA analogs might exert antioxidant effects.
Potential Role of N-Acetylation in Antioxidant Activity
The N-acetylation of amino acids can significantly alter their biochemical properties. A prime example is N-acetylcysteine (NAC), a widely used antioxidant and mucolytic agent. NAC functions primarily as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), one of the most important endogenous antioxidants. NAC's N-acetyl group enhances its bioavailability and stability, allowing for efficient delivery of cysteine to the cells.
While this compound does not contain a thiol group like NAC and therefore cannot directly contribute to glutathione synthesis in the same manner, the presence of the N-acetyl group could potentially influence its interaction with cellular redox systems. Further research is needed to explore if this compound can influence endogenous antioxidant pathways or directly scavenge certain reactive oxygen species.
Quantitative Data on Related Compounds
As no direct quantitative data on the antioxidant activity of this compound is currently available, this section presents data on its parent compound, GABA, to provide a contextual reference.
Table 1: Summary of Antioxidant Effects of GABA
| Experimental Model | Observed Antioxidant Effect | Reference |
| Sweet Cherries | Delayed postharvest ripening and senescence; enhanced content of phenolics and anthocyanins. | |
| Mango Fruit | Preserved antioxidant capacity during storage. | |
| Tea Plants (under heat stress) | Upregulation of the antioxidant system and accumulation of polyphenols. | |
| Fresh-cut Fruits and Vegetables | GABA concentrations were not directly correlated with total antioxidant activity, which was more related to ascorbic acid and total phenolics. | |
| Tomatoes | High levels of GABA were found alongside other antioxidant compounds like lycopene and vitamin C. |
Experimental Protocols for Future Investigation
To elucidate the antioxidant properties of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols outline standard assays that could be employed.
In Vitro Antioxidant Assays
Table 2: Common In Vitro Assays for Antioxidant Capacity
| Assay | Principle |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by a decrease in absorbance at a specific wavelength. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The reduction of the radical is observed as a loss of color. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by the area under the curve of fluorescence decay. |
| Cellular Antioxidant Activity (CAA) Assay | Measures the antioxidant activity of a compound within a cell-based model, providing a more biologically relevant assessment of antioxidant potential. |
In Vivo Antioxidant Assays
In vivo studies are crucial to determine the physiological relevance of any observed in vitro antioxidant activity.
-
Animal Models of Oxidative Stress: Utilize animal models where oxidative stress is induced (e.g., through administration of pro-oxidants like carbon tetrachloride or by modeling diseases associated with oxidative stress).
-
Biomarker Analysis: Measure biomarkers of oxidative stress in tissues and plasma, such as malondialdehyde (MDA) for lipid peroxidation, protein carbonyls for protein oxidation, and 8-hydroxy-2'-deoxyguanosine (8-OHdG) for DNA damage.
-
Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissues.
-
Glutathione Levels: Determine the levels of reduced (GSH) and oxidized (GSSG) glutathione to assess the overall redox status.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to antioxidant activity and its measurement.
Conclusion and Future Directions
While there is a compelling theoretical basis to hypothesize that this compound may possess antioxidant properties, it is imperative to underscore the absence of direct experimental validation. The antioxidant effects of its parent compound, GABA, and the general principles of N-acetylation in enhancing the therapeutic potential of amino acids, as exemplified by NAC, provide a strong rationale for future research in this area.
To move forward, a systematic investigation using the in vitro and in vivo protocols outlined in this whitepaper is essential. Such studies would not only quantify the antioxidant capacity of this compound but also elucidate its mechanisms of action. This knowledge will be critical for evaluating its potential as a therapeutic agent in oxidative stress-related pathologies. Researchers in drug discovery and development are encouraged to undertake these investigations to unlock the full potential of this intriguing molecule.
References
- 1. This compound | C6H11NO3 | CID 18189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GABA: Benefits, side effects, and more [medicalnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of GABA on the polyphenol accumulation and antioxidant activities in tea plants (Camellia sinensis L.) under heat-stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibacterial Potential of 4-Acetamidobutyric Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetamidobutyric acid, also known as N-acetyl-γ-aminobutyric acid (N-acetyl-GABA), is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). While primarily studied for its roles in neuroscience, emerging evidence suggests that this compound possesses antibacterial properties. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the antibacterial activity of this compound. Due to a scarcity of specific quantitative data in peer-reviewed literature, this document outlines the general methodologies for assessing antibacterial activity, presents data on closely related compounds for comparative context, and explores potential mechanisms of action based on related molecules.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This has spurred research into novel antimicrobial agents from diverse chemical scaffolds. This compound, a metabolite of GABA, has been noted for its potential biological activities, including antioxidant and antibacterial effects[1]. However, detailed investigations into its antimicrobial spectrum and potency are not widely published. This guide aims to consolidate the available information and provide a framework for future research into the antibacterial applications of this compound.
Antibacterial Activity: Current State of Knowledge
Comparative Data: Antibacterial Activity of Butyric Acid
To provide a contextual reference, the antibacterial activity of butyric acid, a structurally related short-chain fatty acid, has been documented. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of butyric acid against various Gram-negative and Gram-positive bacteria. It is important to note that these values are for butyric acid and not this compound, and are presented here for comparative purposes only.
| Bacterial Species | Strain | MIC (mg/L) | Gram Stain | Reference |
| Escherichia coli | ATCC 25922 | 2500 | Negative | [2] |
| Escherichia coli | F18 | 2300 | Negative | [2] |
| Salmonella enterica Typhimurium | ATCC 14028 | 2500 | Negative | [2] |
| Salmonella enterica Typhimurium | ID# 4286 | 2500 | Negative | |
| Campylobacter jejuni | Campy 8DLIS D12-1 | 500 | Negative | |
| Campylobacter jejuni | ATCC 33560 | 800 | Negative | |
| Enterococcus faecalis | 2000 | Positive | ||
| Clostridium perfringens | 1200 | Positive | ||
| Streptococcus pneumoniae | 700 | Positive | ||
| Streptococcus suis | 700 | Positive |
Experimental Protocols for Antibacterial Susceptibility Testing
The following are detailed, standardized protocols that would be employed to determine the antibacterial activity of this compound.
Disk Diffusion (Kirby-Bauer) Assay
The disk diffusion assay is a qualitative method used to screen for antibacterial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Disk Preparation and Placement: Aseptically apply sterile paper disks to the agar surface. Impregnate each disk with a known concentration of this compound solution. A solvent control disk and a positive control disk with a standard antibiotic should be included.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Data Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Workflow for the Disk Diffusion Antibacterial Susceptibility Test.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Data Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Workflow for the Broth Microdilution MIC Determination.
Potential Mechanisms of Antibacterial Action
The precise mechanism by which this compound may exert its antibacterial effects has not been elucidated. However, insights can be drawn from the mechanisms of related compounds, such as other GABA derivatives and short-chain fatty acids.
Potential antibacterial mechanisms could involve:
-
Disruption of the Cell Membrane: Short-chain fatty acids are known to disrupt the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and dissipation of the proton motive force.
-
Inhibition of Cellular Enzymes: The compound may interfere with essential enzymatic pathways within the bacterial cell.
-
Interference with Nutrient Uptake: this compound might compete with or block the transport of essential nutrients into the bacterial cell.
-
Modulation of Bacterial Signaling: As a GABA derivative, it could potentially interfere with bacterial signaling pathways that may utilize similar molecules.
Potential Antibacterial Mechanisms of this compound.
Conclusion and Future Directions
This compound is a compound of interest with cited, yet poorly characterized, antibacterial activity. The lack of robust, publicly available data highlights a significant gap in the literature. Future research should focus on:
-
Systematic Screening: Conducting comprehensive antibacterial screening of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Quantitative Assessment: Determining the MIC and Minimum Bactericidal Concentration (MBC) values to quantify its potency.
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms through which it exerts its antibacterial effects.
-
Structure-Activity Relationship Studies: Evaluating derivatives of this compound to potentially enhance its antibacterial efficacy.
A thorough investigation into these areas will be crucial to ascertain the true potential of this compound as a lead compound in the development of novel antibacterial therapies.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 4-Acetamidobutyric Acid in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidobutyric acid, also known as N-acetyl-GABA, is a metabolite in the biosynthesis of γ-aminobutyric acid (GABA) from putrescine.[1] While the primary pathway for GABA synthesis in the brain is from glutamate, the putrescine-derived pathway plays a significant physiological role, particularly in astrocytes and certain brain regions like the striatum.[1] This alternative pathway can influence GABAergic neurotransmission and the inhibition of dopaminergic neurons.[1] Accurate quantification of this compound in brain tissue is crucial for understanding its role in neurological health and disease, and for the development of novel therapeutics targeting the GABAergic system.
This document provides detailed application notes and protocols for the quantification of this compound in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), the most common and robust analytical techniques for this purpose.
Signaling Pathway of this compound Synthesis
The synthesis of GABA from putrescine involves several enzymatic steps, with this compound as a key intermediate. This pathway is an alternative to the primary synthesis route from glutamate.
References
Application Notes and Protocols for LC-MS/MS Analysis of N-acetyl GABA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of N-acetyl-gamma-aminobutyric acid (N-acetyl GABA) in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
N-acetyl GABA is a key metabolic intermediate in the biosynthesis of gamma-aminobutyric acid (GABA) from putrescine. While GABA is a major inhibitory neurotransmitter in the central nervous system, the role and concentration of N-acetyl GABA are of increasing interest in neuroscience and drug development. Accurate and sensitive quantification of N-acetyl GABA is crucial for understanding its physiological and pathological significance. LC-MS/MS offers the high selectivity and sensitivity required for the reliable measurement of N-acetyl GABA in complex biological matrices.
Metabolic Pathway of N-acetyl GABA
N-acetyl GABA is an intermediate in a metabolic pathway that converts putrescine to GABA. This pathway is an alternative to the primary route of GABA synthesis from glutamate.
Biosynthesis pathway of GABA from putrescine, highlighting N-acetyl GABA.
Experimental Protocol: LC-MS/MS Analysis of N-acetyl GABA
This protocol is a comprehensive guide for the extraction and quantification of N-acetyl GABA from biological samples such as plasma, cerebrospinal fluid (CSF), or tissue homogenates.
1. Sample Preparation (Protein Precipitation)
This is a generic protocol that should be optimized for your specific sample matrix.
-
Materials:
-
Biological sample (e.g., 100 µL of plasma or CSF)
-
Internal Standard (IS) solution (e.g., N-acetyl GABA-d3, if available, or a structurally similar labeled compound)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 15,000 x g and 4°C
-
-
Procedure:
-
Pipette 100 µL of the biological sample into a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography Conditions
The following conditions are a starting point and may require optimization for your specific LC system and column. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining polar analytes like N-acetyl GABA.
-
HPLC System: Agilent 1290 Infinity II UHPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or equivalent
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) %A %B 0.0 5 95 1.0 5 95 5.0 50 50 5.1 5 95 | 7.0 | 5 | 95 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
The following are proposed parameters for a triple quadrupole mass spectrometer. Instrument-specific optimization is highly recommended.
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 300°C
-
Gas Flow: 12 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-acetyl GABA (Proposed) | 146.1 | 104.1 | 15 |
| N-acetyl GABA (Proposed) | 146.1 | 86.1 | 20 |
| N-acetyl GABA (Proposed) | 146.1 | 43.1 | 25 |
| Internal Standard (e.g., N-acetyl GABA-d3) | 149.1 | 107.1 | 15 |
Note: The primary quantitative transition is highlighted in bold. The other transitions can be used for confirmation. These are proposed transitions and should be optimized by infusing a standard solution of N-acetyl GABA.
Experimental Workflow
The overall workflow for the analysis of N-acetyl GABA is depicted below.
Workflow for N-acetyl GABA analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that should be validated for this method. The values provided are illustrative and will vary depending on the specific instrumentation and matrix.
| Parameter | N-acetyl GABA |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | To be determined for each matrix |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of N-acetyl GABA by LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, serves as a robust starting point for researchers. Method validation is essential to ensure reliable and accurate results for your specific application.
Application Note: Derivatization of 4-Acetamidobutyric Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Acetamidobutyric acid, an N-acetylated form of the neurotransmitter gamma-aminobutyric acid (GABA), is a molecule of interest in various biological and metabolic studies.[1] Direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is challenging due to its high polarity and low volatility, which result in poor chromatographic peak shape and low sensitivity.[2] To overcome these limitations, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[3]
This document provides detailed protocols for two common and effective derivatization techniques: silylation to form a trimethylsilyl (TMS) ester and alkylation to form a methyl ester (Fischer Esterification).
Derivatization Strategies: Silylation vs. Alkylation
The primary target for derivatization on this compound is the carboxylic acid group. The amide group is generally less reactive under these conditions. Both silylation and alkylation replace the active hydrogen of the carboxylic acid, thereby reducing polarity and increasing volatility.[3]
Silylation is a versatile and widely used method that replaces the acidic proton with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile byproducts that do not interfere with the analysis.
Alkylation , specifically esterification, converts the carboxylic acid into an ester. This is a robust and classic method, often employing an alcohol in the presence of an acid catalyst like Boron Trifluoride (BF₃).
The choice between these methods depends on the sample matrix, available reagents, and potential for side reactions with other metabolites in the sample.
Comparison of Derivatization Methods
| Feature | Silylation (BSTFA) | Alkylation (BF₃-Methanol) |
| Target Groups | Carboxylic acids, hydroxyls, amines, thiols. | Primarily carboxylic acids and phenols. |
| Reaction Speed | Generally fast, often complete within 30-60 minutes. | Can be rapid, typically 5-15 minutes at elevated temperatures. |
| Reagent Stability | Highly sensitive to moisture; requires anhydrous conditions. | Reagents are also moisture-sensitive but can be more stable in solution. |
| Derivative Stability | TMS ethers are generally stable but can be susceptible to hydrolysis. | Esters offer excellent stability for analysis. |
| Byproducts | Volatile and generally non-interfering. | Water and catalyst residues, which require a post-reaction extraction step. |
| Versatility | Derivatizes a broader range of functional groups simultaneously. | More selective for acidic protons. |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma, Urine)
For complex matrices, a preliminary liquid-liquid extraction (LLE) is required to isolate organic acids and remove interferences such as proteins and salts.
Materials:
-
Sample (e.g., 100 µL of plasma or urine)
-
Internal Standard (IS) solution (e.g., 4-Aminobutyric acid-d6)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Centrifuge, Vortex mixer, and Evaporator (nitrogen stream or vacuum)
Procedure:
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Acidify the sample by adding 50 µL of 1 M HCl to protonate the carboxylic acid group.
-
Add 500 µL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 4-5) with another 500 µL of ethyl acetate and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined extract to remove residual water.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. The dried residue is now ready for derivatization.
Protocol 2: Silylation using BSTFA + TMCS
This protocol describes the formation of the trimethylsilyl (TMS) derivative.
Materials:
-
Dried sample residue
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (or Acetonitrile)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
To the dried sample residue, add 50 µL of pyridine (or acetonitrile) to re-dissolve the analytes.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to mix the contents.
-
Heat the vial at 70°C for 60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 3: Methyl Esterification using Boron Trifluoride-Methanol
This protocol describes the formation of the methyl ester derivative.
Materials:
-
Dried sample residue
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
To the dried sample residue, add 100 µL of 14% BF₃-Methanol solution.
-
Securely cap the vial and vortex briefly.
-
Heat the vial at 60°C for 10 minutes.
-
Cool the vial to room temperature.
-
Add 200 µL of hexane and 100 µL of saturated NaCl solution. Vortex thoroughly.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer to a clean GC vial with an insert. This layer contains the derivatized analyte.
-
The sample is ready for GC-MS analysis.
Visualizations
Caption: Derivatization workflow for this compound.
Caption: Logical flow of GC-MS analysis.
Data Presentation
GC-MS Parameters (Typical)
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
-
Injection Mode: Splitless, 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Initial 70°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
MS System: Agilent 5977A or equivalent
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500
Expected Mass Data for Derivatives
The derivatization reaction adds a specific chemical group, increasing the molecular weight and changing the fragmentation pattern observed in the mass spectrometer.
| Compound | Formula | Molecular Weight ( g/mol ) | Derivative Type | Derivatized MW ( g/mol ) | Expected Key Ions (m/z) |
| This compound | C₆H₁₁NO₃ | 145.16 | TMS Ester | 217.31 | 202 (M-15), 117, 73 |
| This compound | C₆H₁₁NO₃ | 145.16 | Methyl Ester | 159.18 | 159 (M+), 128 (M-31), 102, 86 |
Note: Expected key ions are predictive and should be confirmed with authentic standards.
References
Application Notes and Protocols for the Measurement of 4-Acetamidobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidobutyric acid, also known as N-acetyl-γ-aminobutyric acid (N-acetyl-GABA), is a metabolite of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is found in various biological matrices, including plasma, urine, and cerebrospinal fluid. The accurate quantification of this compound is essential for studying its physiological roles, its involvement in pathological conditions, and for pharmacokinetic and pharmacodynamic (PK/PD) studies of related therapeutic agents.
This document provides detailed protocols for the preparation of plasma and urine samples for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Signaling Pathway: Biosynthesis of GABA from Putrescine
This compound is an intermediate in a metabolic pathway that synthesizes GABA from putrescine. This pathway is an alternative to the primary route of GABA synthesis from glutamate. The key enzymatic steps are outlined below.
Biosynthesis of GABA from putrescine, highlighting this compound as a key intermediate.
Experimental Protocols
Plasma Sample Preparation using Protein Precipitation
This protocol is adapted from a validated method for a structurally similar compound, 4-acetamidobenzoic acid, and is suitable for the analysis of this compound in plasma.[1][2]
Materials:
-
Plasma samples
-
Acetonitrile (ACN), HPLC grade, ice-cold
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 10,000 x g and 4°C
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Urine Sample Preparation
For urine samples, a simple dilution or a liquid-liquid extraction can be employed depending on the required sensitivity and the complexity of the urine matrix.
A. Dilution Method
Materials:
-
Urine samples
-
Milli-Q water or mobile phase
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (optional)
-
Autosampler vials
Procedure:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
If the sample contains visible particulates, centrifuge at 2000 x g for 5 minutes and use the supernatant.
-
Dilute the urine sample 1:10 (or as required) with Milli-Q water or the initial mobile phase.
-
Vortex the diluted sample.
-
Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.
B. Liquid-Liquid Extraction (LLE) Method
Materials:
-
Urine samples
-
Ethyl acetate, HPLC grade
-
Hydrochloric acid (HCl), 1 M
-
Sodium chloride (NaCl)
-
Internal Standard (IS) solution
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution
Procedure:
-
Pipette 500 µL of urine into a 2 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Acidify the sample by adding 50 µL of 1 M HCl.
-
Add approximately 0.2 g of NaCl and vortex to dissolve.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
The general workflow for the analysis of this compound in biological samples is depicted below.
General workflow for this compound analysis.
Data Presentation
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the analysis of a compound structurally similar to this compound, providing a benchmark for method development and validation.[1][2]
Table 1: Method Validation Parameters for Plasma Analysis
| Parameter | Result |
| Linearity (r²) | ≥ 0.99 |
| Limit of Quantitation (LOQ) | 10 ng/mL |
| Precision (%CV) | |
| - Intra-day | 2.11 - 13.81% |
| - Inter-day | 4.35 - 12.54% |
| Accuracy (% Bias) | |
| - Intra-day | 89.0 - 98.6% |
| - Inter-day | 91.3 - 97.2% |
Table 2: Recovery and Matrix Effect for Plasma Analysis
| Analyte | Recovery (%) | Matrix Effect (%) |
| 4-Acetamidobenzoic Acid | 92.3 ± 5.4 | 95.1 ± 4.8 |
| Internal Standard | 94.1 ± 6.1 | 96.3 ± 5.2 |
Data presented are for 4-acetamidobenzoic acid and serve as a reference. Similar performance would be expected for this compound with a fully validated method.
Conclusion
The protocols outlined in these application notes provide a robust starting point for the reliable quantification of this compound in plasma and urine samples. The protein precipitation method for plasma is simple, rapid, and effective. For urine, the choice between simple dilution and liquid-liquid extraction will depend on the specific requirements of the study. It is imperative that any method based on these protocols is fully validated according to regulatory guidelines to ensure the accuracy and precision of the data generated.
References
Animal Models for Studying N-acetyl GABA Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-gamma-aminobutyric acid (N-acetyl GABA, or NAG) is a metabolic intermediate in an alternative pathway for the biosynthesis of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This pathway, originating from putrescine, is distinct from the principal route of GABA synthesis from glutamate. While considered a minor pathway, emerging evidence suggests it plays a significant physiological role in specific brain regions, such as the striatum, and may be implicated in various neurological disorders.[1] This document provides detailed application notes and protocols for utilizing animal models to investigate the function of N-acetyl GABA.
Signaling Pathway and Experimental Workflow
The biosynthesis of GABA from putrescine involves a multi-step enzymatic cascade. Understanding this pathway is crucial for designing experiments and interpreting data from animal models.
Animal Models for Studying N-acetyl GABA Function
Several genetically modified mouse models are invaluable for dissecting the N-acetyl GABA pathway. These models allow for the investigation of the functional consequences of disrupting specific enzymatic steps.
| Animal Model | Gene Targeted | Key Features & Applications | Relevant Brain Regions |
| Astrocyte-specific MAO-B conditional knockout (cKO) mouse | Maob | Tamoxifen-inducible ablation of MAO-B specifically in astrocytes. Leads to reduced GABA and tonic inhibition.[2][3] Ideal for studying the role of astrocytic GABA synthesis via the putrescine pathway. | Cerebellum, Striatum |
| ALDH1A1 knockout mouse | Aldh1a1 | Global knockout of aldehyde dehydrogenase 1A1. Reveals an alternative GABA synthesis pathway in specific neuron populations.[4][5] Useful for studying GABA co-release and its modulation, for instance by ethanol. | Midbrain Dopaminergic Neurons |
| SIRT2 knockdown models | Sirt2 | shRNA-mediated knockdown of Sirtuin 2. Results in the accumulation of N-acetyl GABA, directly implicating SIRT2 as the deacetylase in the final step of the pathway. A critical tool for specifically studying the functional roles of N-acetyl GABA itself. | Hippocampal Astrocytes |
| Spermidine/spermine N1-acetyltransferase (SSAT) knockout mouse | Sat1 | Global knockout of the primary enzyme responsible for acetylating polyamines, including putrescine. Primarily affects polyamine homeostasis but can be used to infer the role of the initial step of the NAG pathway. | Widespread |
Experimental Protocols
Pharmacological Inhibition of the N-acetyl GABA Pathway in vivo
Objective: To acutely inhibit key enzymes in the N-acetyl GABA pathway to study the short-term functional consequences.
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
Selegiline (MAO-B inhibitor)
-
Diminazene aceturate (SSAT inhibitor)
-
Vehicle (e.g., saline, DMSO)
-
Standard animal handling and injection equipment
Protocol:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Dissolve selegiline or diminazene aceturate in the appropriate vehicle at the desired concentration.
-
Administration:
-
Selegiline: Administer via intraperitoneal (i.p.) injection at a dose of 5-10 mg/kg.
-
Diminazene Aceturate: Administer via i.p. injection. Dosing may require optimization, but literature on its use in bacterial studies suggests a starting point for tolerability studies.
-
-
Behavioral Testing: Conduct behavioral paradigms relevant to the hypothesized function of N-acetyl GABA in the brain region of interest (e.g., motor coordination for striatal function, anxiety paradigms for limbic system involvement) at appropriate time points post-injection, based on the pharmacokinetics of the inhibitor.
Quantification of N-acetyl GABA in Rodent Brain Tissue by LC-MS/MS
Objective: To accurately measure the concentration of N-acetyl GABA in brain tissue from animal models. This protocol is adapted from established methods for neurotransmitter quantification.
Materials:
-
Frozen brain tissue
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (IS): N-acetyl-GABA-d6 (or a structurally similar deuterated compound)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system with a HILIC or C18 column
Protocol:
-
Sample Preparation:
-
Weigh the frozen brain tissue (~50 mg).
-
Add ice-cold ACN with 0.1% formic acid and the internal standard.
-
Homogenize the tissue thoroughly on ice.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to precipitate proteins.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Chromatography: Use a gradient elution on a suitable column (e.g., HILIC for polar compounds) to separate N-acetyl GABA from other metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
N-acetyl GABA transition: Monitor the transition from the parent ion (m/z) to a specific product ion.
-
Internal Standard transition: Monitor the corresponding transition for the deuterated internal standard.
-
-
-
Data Analysis:
-
Quantify N-acetyl GABA concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of N-acetyl GABA.
-
Quantitative Data Summary
The following table summarizes key quantitative findings from studies utilizing these animal models.
| Animal Model | Brain Region | Measured Parameter | Change vs. Control | Reference |
| Astrocyte-specific MAO-B cKO | Cerebellum | Tonic GABA Current | ↓ 74.6% | |
| Astrocyte-specific MAO-B cKO | Striatum | Tonic GABA Current | ↓ 76.8% | |
| SIRT2 Knockdown (in vitro) | Hippocampal Astrocytes | Intracellular N-acetyl GABA | ↑ ~1.5-fold | |
| ALDH1A1 Knockout | Dorsal Striatum | Dopaminergic oIPSCs | Strongly attenuated |
Logical Relationships and Workflows
The following diagram illustrates the logical workflow for investigating N-acetyl GABA function using the described animal models and techniques.
The study of N-acetyl GABA and its role in neurotransmission is a rapidly evolving field. The use of sophisticated genetic and pharmacological animal models, combined with precise analytical techniques, provides a powerful platform for elucidating the function of this alternative GABA synthesis pathway. The protocols and data presented here serve as a guide for researchers to design and execute rigorous experiments aimed at understanding the contribution of N-acetyl GABA to brain function and its potential as a therapeutic target in neurological and psychiatric disorders.
References
- 1. Genomic identification and biochemical characterization of a second spermidine/spermine N1-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and targeting of microbial putrescine acetylation in bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT2 and ALDH1A1 as critical enzymes for astrocytic GABA production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldehyde dehydrogenase 1a1 mediates a GABA synthesis pathway in midbrain dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldehyde Dehydrogenase 1a1 Mediates a GABA Synthesis Pathway in Midbrain Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Acetamidobutyric Acid Agonist and Antagonist Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Acetamidobutyric acid (also known as N-acetyl GABA) is an endogenous metabolite derived from the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] It is found in various human tissues and fluids, including blood, urine, and the prostate.[2][3] While historically considered a simple metabolite in a minor GABA synthesis pathway, recent research has unveiled a significant biological role for this compound in immunology.[4] Specifically, it has been identified as an agonist of the GABA-A receptor (GABAAR) on CD8+ T cells within the tumor microenvironment, leading to the suppression of T cell activation and allowing for tumor immune escape.
This discovery positions the interaction between this compound and the GABA-A receptor as a potential therapeutic target. Developing assays to screen for novel agonists or antagonists of this pathway is crucial for identifying compounds that can either mimic or block this immunosuppressive effect for therapeutic purposes. Additionally, as a known histone deacetylase (HDAC) inhibitor, screening for activity at this target class is also relevant.
These application notes provide detailed protocols for screening and characterizing compounds that act as agonists or antagonists at the GABA-A receptor, as well as inhibitors of HDACs, using this compound as a conceptual reference.
Signaling Pathway: this compound and the GABA-A Receptor
This compound acts as an agonist at the ionotropic GABA-A receptor. Binding of an agonist to this receptor complex opens an intrinsic chloride ion channel. The resulting influx of chloride ions into the cell leads to hyperpolarization of the cell membrane, making it more difficult for the neuron or T cell to fire an action potential, thus causing an inhibitory effect on cellular activity.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Section 1: GABA-A Receptor Agonist and Antagonist Screening
Principle
Screening for GABA-A receptor modulators typically involves cell-based functional assays that measure the downstream effects of receptor activation, such as changes in membrane potential or ion flux.
-
Agonist Screen: Test compounds are applied directly to cells expressing the GABA-A receptor to identify those that elicit an inhibitory response.
-
Antagonist Screen: Test compounds are co-applied with a known agonist (e.g., GABA or this compound) at a concentration that produces a submaximal response (e.g., EC50). Antagonists are identified as compounds that reduce or block the agonist-induced response.
Data Presentation: Reference Compounds
The activity of known GABA-A receptor modulators is used to validate assay performance.
| Compound | Class | Typical EC₅₀ / IC₅₀ |
| GABA | Agonist | 1-10 µM |
| Muscimol | Potent Agonist | 0.1-1 µM |
| Bicuculline | Competitive Antagonist | 0.5-5 µM |
| Picrotoxin | Non-competitive Antagonist | 1-10 µM |
Experimental Protocol 1: High-Throughput Functional Screen (Calcium Imaging)
This protocol describes a fluorescence-based assay using a GCaMP reporter or a membrane potential-sensitive dye in cells stably expressing GABA-A receptor subunits (e.g., α1, β2, γ2) in a cell line like HEK293. An engineered high-chloride reversal potential allows for a depolarizing chloride efflux upon channel opening, which can be detected by voltage-gated calcium channel activation and a subsequent calcium influx.
Materials:
-
HEK293 cells stably expressing GABA-A receptor subunits.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Loading Buffer: Assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) or a membrane potential dye.
-
Test Compounds: Dissolved in DMSO.
-
Reference Agonist: GABA or this compound.
-
Reference Antagonist: Bicuculline.
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability.
Methodology:
-
Cell Plating: Seed the HEK293-GABAAR cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Dye Loading: Remove the culture medium and add 20 µL of Loading Buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition:
-
For Agonist Screening: Transfer test compounds and reference agonists from a source plate to the assay plate using a pintool or acoustic dispenser (final concentration range 1 nM to 100 µM).
-
For Antagonist Screening: Pre-incubate cells with test compounds and reference antagonists for 15-30 minutes. Then, add a challenge solution of GABA at a pre-determined EC₅₀ concentration (e.g., 5 µM).
-
-
Signal Detection: Immediately place the plate into the fluorescence reader. Measure the kinetic fluorescence signal (e.g., Excitation: 485 nm, Emission: 525 nm) for 60-120 seconds.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
For agonist screening, plot ΔF against compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ values.
-
For antagonist screening, plot the inhibition of the GABA response against compound concentration to determine IC₅₀ values.
-
Caption: General workflows for GABA-A agonist and antagonist functional screening.
Experimental Protocol 2: Radioligand Binding Assay
This protocol is used to determine if a test compound binds to the GABA-A receptor at the same site as a known radiolabeled ligand (orthosteric site). It measures the ability of a test compound to displace the binding of a radioligand like [³H]muscimol.
Materials:
-
Rat brain cortex membranes (or membranes from cells expressing GABA-A receptors).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]muscimol (specific activity 10-30 Ci/mmol).
-
Non-specific binding control: Unlabeled GABA (100 µM).
-
Test Compounds and reference compounds.
-
96-well filter plates (GF/B filters).
-
Scintillation cocktail and microplate scintillation counter.
Methodology:
-
Reaction Setup: In a 96-well plate, add in order:
-
50 µL Binding Buffer
-
50 µL Test Compound (at various concentrations) or vehicle/unlabeled GABA.
-
50 µL [³H]muscimol (final concentration ~2-4 nM).
-
50 µL membrane preparation (50-100 µg protein).
-
-
Incubation: Incubate the plate for 60 minutes at 4°C to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Binding Buffer to remove unbound radioligand.
-
Scintillation Counting: Allow filters to dry. Add 50 µL of scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding (wells with excess unlabeled GABA) from total binding (wells with vehicle).
-
Calculate the percentage of specific binding inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to determine the IC₅₀. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Data Presentation: Example Screening Results
Table 2: Example Results from a GABA-A Agonist Primary Screen
| Compound ID | Max Response (% of GABA) | EC₅₀ (µM) | Hit? |
|---|---|---|---|
| Cmpd-001 | 98% | 5.2 | Yes |
| Cmpd-002 | 15% | >100 | No |
| Cmpd-003 | 75% | 12.5 | Yes |
Table 3: Example Results from a GABA-A Antagonist Primary Screen
| Compound ID | % Inhibition at 10 µM | IC₅₀ (µM) | Hit? |
|---|---|---|---|
| Cmpd-101 | 88% | 2.1 | Yes |
| Cmpd-102 | 95% | 0.8 | Yes |
| Cmpd-103 | 5% | >100 | No |
Section 2: Histone Deacetylase (HDAC) Inhibitor Screening
Principle
Inhibition of HDAC enzymes is another area of interest for compounds structurally related to this compound. HDAC inhibitor screening assays typically use a fluorogenic substrate that becomes a substrate for a developer enzyme only after deacetylation by HDAC. The resulting fluorescent signal is inversely proportional to HDAC activity.
Experimental Protocol 3: Fluorometric HDAC Inhibitor Assay
Materials:
-
Recombinant human HDAC1 enzyme.
-
HDAC Assay Buffer.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC Developer solution (containing a protease like trypsin).
-
Reference Inhibitor: Trichostatin A (TSA).
-
384-well black microplates.
-
Fluorescence plate reader.
Methodology:
-
Reaction Setup: To each well of a 384-well plate, add:
-
HDAC Assay Buffer.
-
Test Compound or reference inhibitor (TSA) at various concentrations.
-
HDAC1 enzyme solution.
-
-
Pre-incubation: Incubate for 10 minutes at 37°C to allow compound-enzyme interaction.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the deacetylation reaction.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination & Development: Add the Developer solution to each well. This stops the HDAC reaction and initiates the generation of the fluorescent signal.
-
Signal Detection: Incubate for 15 minutes at room temperature, then measure fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle (DMSO) control.
-
Plot percent inhibition vs. log concentration and fit the curve to determine the IC₅₀ value.
-
Caption: Workflow for a fluorometric HDAC inhibitor screening assay.
Data Presentation: Example HDAC Screening Results
Table 4: Example Results from an HDAC1 Inhibitor Screen
| Compound ID | % Inhibition at 1 µM | IC₅₀ (nM) | Hit? |
|---|---|---|---|
| Trichostatin A | 99% | 1.5 | Yes |
| Cmpd-201 | 92% | 25.3 | Yes |
| Cmpd-202 | 12% | >10,000 | No |
References
Application Notes and Protocols for Investigating the Electrophysiological Effects of N-acetyl GABA on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
While gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system, the direct electrophysiological actions of its N-acetylated form, N-acetyl GABA (N-acetyl-4-aminobutyric acid), are not well-documented. N-acetyl GABA is recognized as a metabolic intermediate in a secondary pathway for GABA synthesis from putrescine.[1] This pathway involves the conversion of putrescine to N-acetylputrescine, followed by oxidation to N-acetyl-γ-aminobutyraldehyde, which is then further oxidized to N-acetyl GABA. The final step is the deacetylation of N-acetyl GABA to yield GABA, a reaction catalyzed by an enzyme that is not yet fully characterized and is referred to as an "unknown deacetylase".[1]
Given the metabolic relationship between N-acetyl GABA and GABA, it is hypothesized that N-acetyl GABA may not have direct effects on neuronal membrane potential but rather acts as a precursor or prodrug for GABA. Exogenously applied N-acetyl GABA may be taken up by neurons or surrounding glial cells and subsequently converted to GABA, thereby increasing the local concentration of GABA and enhancing GABAergic inhibitory tone.
These application notes provide a framework and detailed protocols for investigating the indirect electrophysiological effects of N-acetyl GABA on neurons. The primary experimental approach involves utilizing whole-cell patch-clamp electrophysiology to measure changes in both phasic and tonic GABAergic currents in neuronal preparations following the application of N-acetyl GABA.
Core Concepts
-
Phasic Inhibition: Mediated by the transient activation of synaptic GABA-A receptors by GABA released from presynaptic terminals. This is observed as inhibitory postsynaptic currents (IPSCs).
-
Tonic Inhibition: Mediated by the persistent activation of extrasynaptic GABA-A receptors by ambient, low concentrations of GABA in the extracellular space. This generates a continuous inhibitory current that regulates the overall excitability of the neuron.[2][3][4]
Putative Signaling Pathway and Mechanism of Action
The proposed mechanism of action for N-acetyl GABA's electrophysiological effects is indirect, relying on its metabolic conversion to GABA.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments to assess the electrophysiological impact of N-acetyl GABA. These tables are provided as templates for data organization.
Table 1: Effect of N-acetyl GABA on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)
| Treatment Group | sIPSC Frequency (Hz) | sIPSC Amplitude (pA) | sIPSC Decay Tau (ms) |
| Control (Vehicle) | Baseline Value | Baseline Value | Baseline Value |
| N-acetyl GABA (10 µM) | Expected Increase | No significant change | No significant change |
| N-acetyl GABA (100 µM) | Expected greater increase | No significant change | No significant change |
| GABA (10 µM) | Significant Increase | No significant change | No significant change |
| N-acetyl GABA + Deacetylase Inhibitor | No significant change | No significant change | No significant change |
Table 2: Effect of N-acetyl GABA on Tonic GABAergic Currents
| Treatment Group | Holding Current Shift (pA) | RMS Noise (pA) |
| Control (Vehicle) | Baseline Value | Baseline Value |
| N-acetyl GABA (10 µM) | Expected outward shift | Expected increase |
| N-acetyl GABA (100 µM) | Expected greater outward shift | Expected greater increase |
| GABA (1 µM) | Significant outward shift | Significant increase |
| N-acetyl GABA + Deacetylase Inhibitor | No significant change | No significant change |
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol describes the preparation of primary hippocampal or cortical neuron cultures from embryonic rodents, which are a suitable model system for these studies.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) at embryonic day 18 (E18)
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated glass coverslips in a 24-well plate
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant dam according to approved animal welfare protocols.
-
Aseptically remove the uterine horns and place them in ice-cold dissection medium.
-
Dissect the embryonic brains and isolate the hippocampi or cortices.
-
Mince the tissue and incubate with a papain solution at 37°C for 20-30 minutes to dissociate the cells.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell density using a hemocytometer and plate the neurons onto coated coverslips at a suitable density (e.g., 1-2 x 10^5 cells/well).
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium.
-
Continue to culture the neurons for 10-14 days in vitro (DIV) before conducting electrophysiological recordings to allow for synapse formation.
Protocol 2: Whole-Cell Patch-Clamp Recording of GABAergic Currents
This protocol details the whole-cell patch-clamp technique to record sIPSCs and tonic GABAergic currents from cultured neurons or neurons in acute brain slices.
Materials:
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1550)
-
Micromanipulators
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Intracellular solution for recording GABA-A receptor currents (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.
-
N-acetyl GABA stock solution
-
GABA stock solution
-
GABA-A receptor antagonist (e.g., bicuculline or gabazine)
Procedure:
-
Prepare aCSF and intracellular solution on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Transfer a coverslip with cultured neurons (or an acute brain slice) to the recording chamber on the microscope stage and perfuse with aCSF at a rate of 1-2 ml/min.
-
Identify a healthy neuron with a smooth membrane under the microscope.
-
Approach the neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply a brief pulse of negative pressure to rupture the membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the neuron at -70 mV.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording.
-
Recording sIPSCs: Record spontaneous currents for a baseline period of 5-10 minutes. Then, perfuse the chamber with aCSF containing the desired concentration of N-acetyl GABA and record for another 10-15 minutes.
-
Recording Tonic Currents: After recording a stable baseline, apply a saturating concentration of a GABA-A receptor antagonist (e.g., 10 µM gabazine). The outward shift in the holding current represents the tonic GABAergic current. To test the effect of N-acetyl GABA, first establish a baseline, then apply N-acetyl GABA, and finally co-apply the GABA-A receptor antagonist to measure the change in the tonic current.
-
Data Analysis: Analyze sIPSC frequency, amplitude, and decay kinetics using appropriate software (e.g., Clampfit, Mini Analysis). Measure the tonic current as the difference in the holding current before and after the application of the GABA-A receptor antagonist.
References
- 1. N-Acetyl-γ-aminobutyric acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]
- 4. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Activity Assays in 4-Acetamidobutyric Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidobutyric acid, also known as N-acetyl-GABA, is a derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA). The metabolism of this compound is intrinsically linked to the GABA shunt pathway, a crucial metabolic route in the brain that plays a significant role in nitrogen metabolism and energy production. The enzymatic activities within this pathway are of considerable interest to researchers in neuroscience and drug development, as their modulation can impact neurological function and may offer therapeutic targets for a range of disorders.
These application notes provide detailed protocols for assaying the key enzymes involved in the metabolism of this compound:
-
This compound Deacetylase (likely Aminoacylase-1) : The enzyme responsible for the hydrolysis of this compound to GABA and acetate.
-
GABA Aminotransferase (GABA-T) : The enzyme that catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate.
-
Succinic Semialdehyde Dehydrogenase (SSADH) : The enzyme that oxidizes succinic semialdehyde to succinate, which then enters the citric acid cycle.
Metabolic Pathway of this compound
The metabolic cascade begins with the deacetylation of this compound to yield GABA. GABA is then further metabolized through the GABA shunt.
Enzyme Activity Assays: Protocols and Data Presentation
This compound Deacetylase (Aminoacylase-1) Activity Assay
This assay measures the activity of this compound deacetylase (likely Aminoacylase-1 or a similar amidohydrolase) by quantifying the amount of acetate produced from the enzymatic hydrolysis of this compound. The acetate is measured using a colorimetric assay kit.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate Solution: 100 mM this compound in Assay Buffer.
-
Enzyme Sample: Prepare tissue homogenates or cell lysates in cold Assay Buffer. Centrifuge to clarify and use the supernatant.
-
Acetate Standard Curve: Prepare a series of acetate standards (e.g., 0 to 1 mM) using a commercial acetate standard.
-
-
Assay Procedure:
-
Set up reactions in a 96-well microplate.
-
Add 50 µL of Assay Buffer to each well.
-
Add 20 µL of Enzyme Sample to the sample wells. For the blank, add 20 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of Substrate Solution to each well.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by heating the plate at 80°C for 10 minutes or by adding a suitable stop solution as recommended by the acetate assay kit manufacturer.
-
Measure the acetate concentration in each well using a commercial colorimetric acetate assay kit, following the manufacturer's instructions. This typically involves adding an enzyme mix and a developer to generate a colored product that can be measured spectrophotometrically (e.g., at 450 nm or 570 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Determine the acetate concentration in the samples using the acetate standard curve.
-
Calculate the enzyme activity as the amount of acetate produced per unit time per amount of protein.
-
Quantitative Data Summary:
| Parameter | Value |
| Reaction Volume | 100 µL |
| Assay Buffer | 50 mM Tris-HCl, pH 8.0 |
| Substrate Concentration | 30 mM (final) |
| Enzyme Amount | Variable (e.g., 10-50 µg of total protein) |
| Incubation Temperature | 37°C |
| Incubation Time | 30-60 minutes |
| Detection Wavelength | 450 nm or 570 nm (dependent on acetate kit) |
GABA Aminotransferase (GABA-T) Activity Assay
This assay measures the activity of GABA-T by monitoring the production of glutamate from GABA and α-ketoglutarate. The glutamate produced is then measured in a coupled enzymatic reaction that results in the formation of a colored product.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.6, containing 10 mM β-mercaptoethanol.
-
GABA Solution: 200 mM GABA in Assay Buffer.
-
α-Ketoglutarate Solution: 50 mM α-ketoglutarate in Assay Buffer.
-
Coupled Enzyme Reagent: Prepare a solution in Assay Buffer containing 2 mM NADP+, 5 units/mL Glutamate Dehydrogenase.
-
Enzyme Sample: Prepare tissue homogenates or cell lysates in a suitable buffer and clarify by centrifugation.
-
-
Assay Procedure:
-
Set up reactions in a UV-transparent 96-well microplate.
-
To each well, add:
-
100 µL of Coupled Enzyme Reagent.
-
20 µL of α-Ketoglutarate Solution.
-
20 µL of Enzyme Sample.
-
-
Incubate for 5 minutes at 37°C to allow for the reduction of any endogenous glutamate.
-
Initiate the reaction by adding 60 µL of GABA Solution.
-
Immediately measure the increase in absorbance at 340 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of NADPH formation by calculating the change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
Quantitative Data Summary:
| Parameter | Value |
| Reaction Volume | 200 µL |
| Assay Buffer | 100 mM Tris-HCl, pH 8.6, 10 mM β-mercaptoethanol |
| GABA Concentration | 60 mM (final) |
| α-Ketoglutarate Conc. | 5 mM (final) |
| NADP+ Concentration | 1 mM (final) |
| Incubation Temperature | 37°C |
| Detection Wavelength | 340 nm |
Succinic Semialdehyde Dehydrogenase (SSADH) Activity Assay
This assay measures the activity of SSADH by monitoring the reduction of NADP+ to NADPH, which is coupled to the oxidation of succinic semialdehyde to succinate. The increase in NADPH is measured spectrophotometrically at 340 nm.[1]
Experimental Workflow:
Protocol:
-
Reagent Preparation: [1]
-
Assay Buffer: 100 mM Potassium Pyrophosphate Buffer, pH 8.6, containing 3 mM 2-mercaptoethanol.[1]
-
NADP+ Solution: 25 mM NADP+ in deionized water.[1]
-
Substrate Solution: 50 mM Succinic Semialdehyde in Assay Buffer.[1]
-
Enzyme Sample: Prepare a solution containing 0.25 - 0.5 unit/ml of SSADH in a suitable buffer (e.g., 75 mM Potassium Phosphate Buffer, pH 7.2, with 25% glycerol).
-
-
Assay Procedure:
-
In a 3.00 ml reaction mix (or scaled down for a microplate), combine:
-
2.6 mL of Assay Buffer.
-
0.16 mL of NADP+ Solution.
-
0.1 mL of Enzyme Sample.
-
-
Mix by inversion and equilibrate to 25°C.
-
Initiate the reaction by adding 0.3 mL of Substrate Solution.
-
Immediately mix and record the increase in absorbance at 340 nm for approximately 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA340nm/minute) from the linear portion of the curve for both the test and a blank (without enzyme or substrate).
-
One unit of SSADH activity is defined as the amount of enzyme that converts 1.0 µmole of succinic semialdehyde to succinate per minute with the stoichiometric reduction of 1.0 µmole of NADP+ at pH 8.6 at 25°C.
-
Quantitative Data Summary:
| Parameter | Value |
| Total Reaction Volume | 3.00 mL |
| Assay Buffer | 87 mM Potassium Pyrophosphate, 3 mM 2-mercaptoethanol, pH 8.6 |
| NADP+ Concentration | 1.3 mM (final) |
| Substrate Concentration | 5.0 mM Succinic Semialdehyde (final) |
| Temperature | 25°C |
| Detection Wavelength | 340 nm |
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for assaying the key enzymes in this compound metabolism. These assays are essential tools for researchers investigating the neurobiology of the GABA system and for professionals in drug development seeking to identify and characterize novel therapeutic agents targeting these enzymes. The clear, step-by-step instructions, along with the structured data tables and workflow diagrams, are designed to facilitate the successful implementation of these assays in a laboratory setting.
References
Application Notes and Protocols for 4-Acetamidobutyric Acid Uptake and Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetamidobutyric acid, also known as N-acetyl-GABA, is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] As a naturally occurring metabolite found in various organisms, including humans, its transport across biological membranes, particularly the blood-brain barrier (BBB), is of significant interest for neuroscience research and drug development.[3][4] Understanding the mechanisms governing its uptake and transport is crucial for elucidating its physiological roles and therapeutic potential.
These application notes provide a comprehensive overview of the current understanding and experimental approaches for studying the uptake and transport of this compound. Given the limited direct research on this specific molecule, protocols and hypotheses are presented based on studies of structurally related compounds, such as GABA and other N-acetylated amino acids.
Postulated Transport Mechanisms
Direct experimental evidence identifying specific transporters for this compound is not yet available. However, based on its structure as an N-acetylated amino acid, several transport systems are postulated to be involved in its cellular uptake and transport across the blood-brain barrier.
Potential Transporter Families:
-
Monocarboxylate Transporters (MCTs): Acetylation of amino acids can shift their transport mechanism. For instance, N-acetyl-leucine becomes a substrate for MCTs. It is hypothesized that this compound may similarly be a substrate for one or more of the MCT isoforms expressed at the BBB.[5]
-
GABA Transporters (GATs): As a derivative of GABA, it is possible that this compound interacts with GABA transporters (e.g., GAT1, GAT2/BGT-1), although acetylation may alter its affinity and transport kinetics compared to GABA.
-
Amino Acid Transporters: Various amino acid transport systems are present at the BBB, including both Na+-dependent and independent transporters. It is plausible that this compound is recognized by transporters that handle neutral or modified amino acids.
Data Presentation: Quantitative Analysis of Related Compounds
To provide a framework for future studies on this compound, the following table summarizes kinetic data from transport studies of GABA and a related monocarboxylic acid transporter substrate. This data can serve as a reference for designing experiments and interpreting results.
| Compound | Transporter/System | Cell/Tissue Model | K_m_ (µM) | V_max_ (pmol/mg protein·min) | Inhibitors | Reference |
| GABA | GAT2/BGT-1 | Conditionally immortalized mouse brain capillary endothelial cells (TM-BBB) | 679 ± 80 | 958 ± 98.8 | Betaine, β-alanine, nipecotic acid, taurine, quinidine | |
| GABA | High-affinity uptake | Bovine chromaffin cells | 10 | Not specified | Nipecotic acid, L-2,4-diaminobutyric acid | |
| GABA | Low-affinity uptake | Bovine chromaffin cells | 170 | Not specified | Nipecotic acid, L-2,4-diaminobutyric acid | |
| 4-Phenylbutyrate | MCT1 | Rat brain capillary endothelial cells (TR-BBB) | 3220 (at pH 6.0) | Not specified | α-cyano-4-hydroxycinnamate, lactate, valproate |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the uptake and transport of this compound. These are generalized methods that should be optimized for the specific experimental system.
Protocol 1: In Vitro Cellular Uptake Assay
This protocol is designed to measure the uptake of radiolabeled this compound into a cell line of interest (e.g., brain endothelial cells, astrocytes, or neurons).
Materials:
-
Cell line of interest (e.g., hCMEC/D3, bEnd.3, primary astrocytes)
-
Cell culture medium and supplements
-
Radiolabeled [³H]-4-acetamidobutyric acid or [¹⁴C]-4-acetamidobutyric acid
-
Unlabeled this compound
-
Uptake buffer (e.g., Krebs-Henseleit buffer)
-
Potential inhibitors (e.g., nipecotic acid, α-cyano-4-hydroxycinnamate, known substrates of various amino acid transporters)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and vials
-
Multi-well culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach confluency.
-
Preparation for Uptake:
-
On the day of the experiment, aspirate the culture medium.
-
Wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells in uptake buffer for 15-30 minutes at 37°C to allow them to equilibrate.
-
-
Uptake Initiation:
-
Prepare uptake solutions containing a fixed concentration of radiolabeled this compound and varying concentrations of unlabeled this compound (for kinetic studies) or potential inhibitors.
-
Aspirate the pre-incubation buffer and add the uptake solution to initiate the transport assay.
-
-
Uptake Termination:
-
After a predetermined time (e.g., 1, 5, 10, 15 minutes), rapidly terminate the uptake by aspirating the uptake solution.
-
Immediately wash the cells three times with ice-cold uptake buffer to remove extracellular radiolabel.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Protein Quantification:
-
In parallel wells, determine the total protein content using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the uptake rate (e.g., in pmol/mg protein/min).
-
For kinetic studies, plot the uptake rate against the concentration of unlabeled this compound and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
For inhibition studies, calculate the percentage of inhibition and determine the IC₅₀ values.
-
Protocol 2: In Situ Brain Perfusion
This protocol allows for the investigation of this compound transport across the blood-brain barrier in a more physiologically relevant model.
Materials:
-
Anesthetized animal model (e.g., rat, mouse)
-
Perfusion buffer (e.g., modified Ringer's solution)
-
Radiolabeled [³H]-4-acetamidobutyric acid or [¹⁴C]-4-acetamidobutyric acid
-
Vascular space marker (e.g., [¹⁴C]-sucrose or [³H]-inulin)
-
Perfusion pump and tubing
-
Surgical instruments
-
Brain tissue solubilizer
-
Scintillation counter
Procedure:
-
Animal Preparation: Anesthetize the animal and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery directed towards the brain.
-
Perfusion:
-
Begin perfusion with the perfusion buffer at a constant flow rate.
-
After a brief pre-perfusion to wash out the blood, switch to the perfusion buffer containing the radiolabeled this compound and the vascular space marker.
-
-
Termination:
-
After a short perfusion period (e.g., 30-60 seconds), stop the perfusion and decapitate the animal.
-
-
Brain Dissection and Analysis:
-
Rapidly dissect the brain and specific regions of interest.
-
Homogenize the brain tissue and solubilize a portion for scintillation counting.
-
Analyze the radioactivity of both the test compound and the vascular space marker.
-
-
Data Analysis:
-
Calculate the brain uptake clearance (K_in_) using the following equation: K_in_ = (C_brain_ - V_p_ * C_perf_) / (∫C_perf_ dt) where C_brain_ is the concentration in the brain, V_p_ is the vascular volume, C_perf_ is the concentration in the perfusate, and t is the perfusion time.
-
Visualizations
Hypothesized Transport Pathway of this compound Across the Blood-Brain Barrier
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 4-Acetamidobutanoic acid (HMDB0003681) [hmdb.ca]
- 5. youtube.com [youtube.com]
Solid-Phase Extraction of 4-Acetamidobutyric Acid from Plasma: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Acetamidobutyric acid is a metabolite of interest in various biomedical and pharmaceutical research areas. Accurate quantification of this analyte in complex biological matrices like plasma is crucial for pharmacokinetic, pharmacodynamic, and metabolomic studies. Solid-phase extraction (SPE) offers a robust and efficient method for sample cleanup and concentration prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides a detailed protocol for the solid-phase extraction of this compound from plasma. The methodology is based on established principles for the extraction of acidic compounds from biological fluids, leveraging polymeric SPE sorbents to achieve high recovery and reproducibility. While a specific validated method for this compound was not found in the public domain, this protocol adapts procedures for structurally similar acidic compounds.[1][2]
Principle of the Method
This protocol employs a polymeric anion exchange SPE sorbent. This compound, being an acidic compound, will be ionized at an appropriate pH and retained on the positively charged sorbent. Interferences from the plasma matrix are removed through a series of wash steps, and the purified analyte is subsequently eluted using a solvent that neutralizes the charge interaction. This method is designed to minimize ion suppression and matrix effects, ensuring accurate and precise quantification.
Materials and Reagents
-
SPE Device: Polymeric strong anion exchange SPE cartridges (e.g., Bond Elut Plexa PAX, Strata-X-A)
-
Plasma: Human or animal plasma, collected in appropriate anticoagulant (e.g., EDTA, Heparin)
-
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Hydroxide (concentrated, ~28-30%)
-
Formic Acid (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled version of this compound is highly recommended.
-
Experimental Protocol
A detailed workflow for the solid-phase extraction of this compound from plasma is provided below.
Caption: SPE Workflow for this compound.
Preparation of Solutions
-
2% Ammonium Hydroxide (NH₄OH): Add 20 µL of concentrated ammonium hydroxide to 980 µL of water.[1]
-
5% Formic Acid in Methanol: Add 50 µL of formic acid to 950 µL of methanol.[1]
Sample Pretreatment
-
Thaw plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Spike with an appropriate amount of internal standard solution.
-
Add 300 µL of 2% ammonium hydroxide to the plasma sample.[1]
-
Vortex for 20-30 seconds.
-
Centrifuge at high speed for 5-10 minutes to pellet any precipitated proteins, although significant precipitation is not expected with this gentle dilution.
Solid-Phase Extraction Procedure
-
Conditioning:
-
Condition the SPE cartridge by passing 500 µL of methanol.
-
Equilibrate the cartridge by passing 500 µL of water. Do not allow the sorbent bed to dry.
-
-
Loading:
-
Load the entire pretreated plasma sample from step 4.2 onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 500 µL of water to remove polar interferences.
-
Wash the cartridge with 500 µL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge with 500 µL of 5% formic acid in methanol into a clean collection tube.
-
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Analytical Method: LC-MS/MS
While a specific method for this compound is not detailed in the provided search results, a starting point for LC-MS/MS method development can be adapted from the analysis of the similar compound, 4-acetamidobenzoic acid.
Caption: LC-MS/MS Analytical Pathway.
Table 1: Suggested LC-MS/MS Parameters (to be optimized)
| Parameter | Suggested Condition |
| LC Column | C18, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of a standard solution of this compound and its internal standard. |
Expected Performance and Data
Quantitative data should be generated during method validation to ensure the reliability of the results. The following tables present expected performance characteristics based on similar methods for acidic drug analysis.
Table 2: Expected Recovery Data
| Analyte | Concentration (ng/mL) | Recovery (%) | RSD (%) (n=6) |
| This compound | Low QC | > 85% | < 15% |
| Mid QC | > 85% | < 15% | |
| High QC | > 85% | < 15% | |
| Internal Standard | Mid QC | > 85% | < 15% |
Table 3: Expected Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85 - 115% (80 - 120% for LLOQ) |
| Precision (RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Lower Limit of Quantification (LLOQ) | To be determined based on sensitivity requirements. |
Conclusion
This application note provides a comprehensive protocol for the solid-phase extraction of this compound from plasma. The described method, utilizing a polymeric anion exchange sorbent, is designed to deliver clean extracts and high analyte recovery, making it suitable for sensitive and reliable quantification by LC-MS/MS. Researchers should perform a full method validation to ensure performance meets the specific requirements of their studies.
References
Application Notes and Protocols for Tracing N-acetyl GABA Metabolism Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-gamma-aminobutyric acid (N-acetyl GABA) is a key metabolic intermediate in the biosynthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from putrescine. This pathway, although considered a minor route for GABA synthesis compared to the glutamate decarboxylase (GAD) pathway, plays a significant physiological role in specific brain regions and is implicated in various neurological conditions.[1] Understanding the metabolic flux through this pathway is crucial for elucidating its contribution to GABAergic neurotransmission and for the development of novel therapeutic strategies.
Stable isotope tracing is a powerful technique to quantitatively track the movement of atoms through metabolic pathways. By introducing substrates labeled with heavy isotopes, such as ¹³C or ¹⁵N, into a biological system, researchers can follow their incorporation into downstream metabolites. Subsequent analysis by mass spectrometry allows for the precise measurement of isotopic enrichment, providing a dynamic view of metabolic pathway activity. These application notes provide detailed protocols for utilizing stable isotope-labeled precursors to trace the metabolism of N-acetyl GABA.
Metabolic Pathway of N-acetyl GABA
The synthesis of GABA from putrescine involves a series of enzymatic reactions. N-acetyl GABA is a central intermediate in this pathway. The key steps are:
-
Acetylation of Putrescine: Putrescine is acetylated to form N-acetylputrescine. This reaction is catalyzed by putrescine acetyltransferase (PAT), also known as spermidine/spermine N1-acetyltransferase (SAT1).[2][3][4]
-
Oxidation of N-acetylputrescine: N-acetylputrescine is then oxidized by monoamine oxidase B (MAO-B) to produce N-acetyl-γ-aminobutyraldehyde.[1]
-
Dehydrogenation to N-acetyl GABA: N-acetyl-γ-aminobutyraldehyde is subsequently dehydrogenated by an aldehyde dehydrogenase (ALDH) to form N-acetyl GABA.
-
Deacetylation to GABA: Finally, N-acetyl GABA is deacetylated by an unknown deacetylase to yield GABA.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of N-acetyl GABA in Cell Culture
This protocol describes the labeling of cultured cells with a stable isotope-labeled precursor to trace N-acetyl GABA metabolism.
Materials:
-
Cell line of interest (e.g., astrocytes, neuronal cell lines)
-
Appropriate cell culture medium and supplements
-
Stable isotope-labeled precursor (e.g., ¹³C₄-Putrescine, ¹⁵N₂-Putrescine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Water, LC-MS grade
-
Chloroform, ice-cold
-
Cell scraper
-
Centrifuge tubes
-
Liquid nitrogen
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to approximately 80% confluency.
-
Labeling Medium Preparation: Prepare the cell culture medium by supplementing it with the stable isotope-labeled precursor. The final concentration of the labeled precursor should be optimized for the specific cell line and experimental goals.
-
Isotope Labeling: Remove the standard culture medium and replace it with the prepared labeling medium. Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled precursor.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent mixture (e.g., methanol:water:chloroform, 4:4:2 v/v/v) to the culture dish.
-
Scrape the cells from the dish in the extraction solvent and transfer the cell lysate to a centrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
Protocol 2: LC-MS/MS Analysis of N-acetyl GABA and Related Metabolites
This protocol outlines the parameters for the analysis of N-acetyl GABA and its related metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the retention of polar compounds like N-acetyl GABA.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A gradient elution from high organic to high aqueous content should be optimized to achieve good separation of the target analytes.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the unlabeled (light) and labeled (heavy) forms of N-acetyl GABA, putrescine, N-acetylputrescine, and GABA need to be determined by direct infusion of standards.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: MRM Transitions for N-acetyl GABA and Related Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Putrescine | 89.1 | 72.1 | 15 |
| ¹³C₄-Putrescine | 93.1 | 76.1 | 15 |
| N-acetylputrescine | 131.1 | 72.1 | 20 |
| ¹³C₄-N-acetylputrescine | 135.1 | 76.1 | 20 |
| N-acetyl GABA | 146.1 | 87.1 | 10 |
| ¹³C₄-N-acetyl GABA | 150.1 | 91.1 | 10 |
| GABA | 104.1 | 87.1 | 12 |
| ¹³C₄-GABA | 108.1 | 91.1 | 12 |
Note: The exact m/z values and collision energies should be optimized on the specific mass spectrometer used.
Table 2: Isotopic Enrichment of N-acetyl GABA Pathway Metabolites
| Time (hours) | Labeled Precursor | % Enrichment in Putrescine | % Enrichment in N-acetylputrescine | % Enrichment in N-acetyl GABA | % Enrichment in GABA |
| 0 | ¹³C₄-Putrescine | 0 | 0 | 0 | 0 |
| 2 | ¹³C₄-Putrescine | 85.2 ± 3.1 | 45.6 ± 2.5 | 15.3 ± 1.8 | 5.1 ± 0.9 |
| 4 | ¹³C₄-Putrescine | 92.1 ± 1.9 | 68.3 ± 3.2 | 32.7 ± 2.1 | 12.4 ± 1.3 |
| 8 | ¹³C₄-Putrescine | 95.5 ± 1.5 | 85.1 ± 2.8 | 55.9 ± 3.5 | 25.8 ± 2.2 |
| 24 | ¹³C₄-Putrescine | 96.3 ± 1.2 | 91.4 ± 2.1 | 78.2 ± 4.1 | 45.6 ± 3.7 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions.
Data Analysis and Interpretation
The analysis of stable isotope tracing data involves calculating the fractional isotopic enrichment for each metabolite. This is determined by the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues of that metabolite.
The temporal changes in isotopic enrichment provide insights into the kinetics of the metabolic pathway. A rapid increase in the enrichment of N-acetyl GABA following the introduction of a labeled precursor would indicate a high metabolic flux through this pathway. By applying mathematical models, such as Metabolic Flux Analysis (MFA), it is possible to quantify the rates of the individual enzymatic reactions in the N-acetyl GABA synthesis pathway.
Conclusion
The protocols and guidelines presented here provide a framework for researchers to utilize stable isotope tracing to investigate N-acetyl GABA metabolism. This powerful approach can elucidate the dynamics of this important metabolic pathway, contributing to a deeper understanding of GABAergic system regulation and aiding in the discovery of new therapeutic targets for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. GABA and its relationship to putrescine metabolism in the rat brain and pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Reduced GABA Synthesis Following Inhibition of GABA Transaminase Using in Vivo Magnetic Resonance Signal of [13C]GABA C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C nuclear magnetic resonance evidence for gamma-aminobutyric acid formation via pyruvate carboxylase in rat brain: a metabolic basis for compartmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Acetamidobutyric Acid Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 4-Acetamidobutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in the quantification of this compound revolve around its high polarity and relatively low molecular weight. These characteristics can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns and may necessitate alternative chromatographic strategies or derivatization to achieve adequate separation and sensitivity.
Q2: What is the molecular weight and formula of this compound?
A2: The molecular formula of this compound is C6H11NO3, and its monoisotopic mass is 145.0739 g/mol .[1][2] The protonated molecule [M+H]+ would have an m/z of approximately 146.081.
Q3: What are the typical MRM transitions for this compound in LC-MS/MS analysis?
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is not strictly necessary but is often recommended for improving chromatographic retention and enhancing ionization efficiency, thereby increasing sensitivity. Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) is a common strategy for short-chain fatty acids, which are structurally similar to this compound.
Q5: What type of internal standard is recommended?
A5: An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., with ¹³C or ²H). If a stable isotope-labeled analog is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior that is not endogenously present in the samples can be used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: Poor or No Chromatographic Retention
-
Symptom: The analyte peak elutes at or near the void volume of the column.
-
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | Due to its polar nature, this compound may not be well-retained on a standard C18 column. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is designed for the retention of polar compounds. |
| Mobile Phase Composition | For HILIC, ensure a high percentage of organic solvent (e.g., >80% acetonitrile) in the initial mobile phase to promote retention. For reversed-phase, consider using a highly aqueous mobile phase with an appropriate ion-pairing agent, though this can lead to ion suppression in the mass spectrometer. |
| No Derivatization | If retention remains poor, consider derivatization to increase the hydrophobicity of the analyte, allowing for better retention on a reversed-phase column. |
Issue 2: Low Signal Intensity / Poor Sensitivity
-
Symptom: The peak for this compound is very small or not detectable, even in standard solutions.
-
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Ionization | Infuse a standard solution of this compound directly into the mass spectrometer to optimize ionization parameters such as capillary voltage, source temperature, and gas flows. Test both positive and negative electrospray ionization (ESI) modes, although positive mode is generally preferred for amino acid-like compounds. |
| Inefficient Fragmentation | In the same infusion experiment, perform a product ion scan of the precursor ion (m/z 146.1) to identify the most abundant and stable product ions for MRM analysis. Optimize the collision energy for each transition to maximize signal intensity. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve sample preparation by including a liquid-liquid extraction or solid-phase extraction (SPE) step to remove interfering substances. Diluting the sample can also mitigate matrix effects, but may compromise the limit of detection. |
| Analyte Degradation | N-acetylated amino acids can have enhanced stability, but it is still important to handle samples appropriately. Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term stability. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Symptom: The chromatographic peak is asymmetrical.
-
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Column Overload | Inject a lower concentration of the standard or sample to see if the peak shape improves. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. |
| Secondary Interactions | Interactions between the analyte and active sites on the column can cause peak tailing. Adding a small amount of a competing agent to the mobile phase, such as a volatile buffer, can sometimes improve peak shape. |
| Column Contamination | Flush the column with a strong solvent mixture to remove any contaminants that may be affecting peak shape. |
Issue 4: High Background Noise
-
Symptom: The baseline of the chromatogram is noisy, making it difficult to integrate the analyte peak accurately.
-
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Freshly prepare mobile phases daily. |
| Sample Matrix Complexity | Enhance the sample cleanup procedure to remove more of the interfering matrix components. |
| Mass Spectrometer Contamination | If the noise is present even with blank injections, the mass spectrometer may need to be cleaned. |
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol provides a general workflow. It is essential to validate the method in your laboratory for your specific application.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A UHPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)
-
Internal Standard: Precursor > Product
-
Note: These transitions must be determined experimentally.
-
3. Determination of Optimal MRM Transitions
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire a full scan (MS1) spectrum to confirm the m/z of the protonated precursor ion ([M+H]⁺), expected to be ~146.1.
-
Perform a product ion scan (MS2) on the precursor ion (m/z 146.1) to identify the major fragment ions.
-
Select the two most abundant and stable product ions for the MRM transitions.
-
Optimize the collision energy for each transition to maximize the signal intensity.
4. Data Analysis
-
Integrate the peak areas for the quantifier transition of this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
References
- 1. This compound | C6H11NO3 | CID 18189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: GC-MS Spectrum - 4-Acetamidobutanoic acid GC-MS (2 TMS) (HMDB0003681) [hmdb.ca]
- 3. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: N-acetyl GABA LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of N-acetyl-gamma-aminobutyric acid (N-acetyl GABA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in N-acetyl GABA LC-MS analysis?
A1: The most frequently encountered issues include:
-
Poor retention on reversed-phase columns: N-acetyl GABA is a polar molecule and, like GABA, often exhibits poor retention on traditional C18 columns.[1]
-
Poor peak shape: Peak tailing or splitting can be a significant issue, affecting resolution and accurate quantification.[2]
-
Low sensitivity: Detecting low concentrations of N-acetyl GABA in complex biological matrices can be challenging due to its low endogenous levels and potential for poor ionization.[3][4]
-
Matrix effects and ion suppression: Co-eluting matrix components, such as phospholipids from plasma samples, can interfere with the ionization of N-acetyl GABA, leading to inaccurate and unreliable results.[5]
Q2: Which type of chromatography is best suited for N-acetyl GABA analysis?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) and mixed-mode chromatography are generally the most effective techniques for retaining and separating polar compounds like N-acetyl GABA. HILIC utilizes a polar stationary phase with a high organic content mobile phase, while mixed-mode columns combine HILIC or ion-exchange with reversed-phase properties, offering unique selectivity.
Q3: Is derivatization necessary for N-acetyl GABA analysis?
A3: While not always mandatory, derivatization is a highly effective strategy to improve chromatographic retention, enhance ionization efficiency, and significantly boost sensitivity. For N-acetyl GABA, derivatization of the carboxylic acid group can improve its chromatographic behavior on reversed-phase columns and enhance its response in the mass spectrometer.
Q4: How can I minimize matrix effects in my N-acetyl GABA analysis?
A4: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:
-
Effective sample preparation: Techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components.
-
Chromatographic separation: Optimizing your LC method to separate N-acetyl GABA from co-eluting matrix components is essential.
-
Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS, such as N-acetyl-GABA-d2, co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.
Q5: How should I prepare plasma or serum samples for N-acetyl GABA analysis?
A5: A common and straightforward method is protein precipitation with a cold organic solvent like acetonitrile. Typically, a 3:1 ratio of acetonitrile to plasma/serum is used. After vortexing and centrifugation, the supernatant containing N-acetyl GABA can be directly injected or further purified. For a detailed protocol, refer to the Experimental Protocols section.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your N-acetyl GABA LC-MS analysis.
Problem 1: Poor or No Retention of N-acetyl GABA Peak
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | N-acetyl GABA is a polar analyte and will have little to no retention on standard C18 columns. Switch to a HILIC or a mixed-mode chromatography column. |
| Mobile Phase Composition | In HILIC mode, the aqueous component of the mobile phase is the strong eluting solvent. Ensure your initial mobile phase has a high percentage of organic solvent (e.g., >80% acetonitrile) to promote retention. |
| Improper Column Equilibration | HILIC columns may require longer equilibration times than reversed-phase columns. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Peak tailing for polar, acidic compounds can occur due to interactions with the silica surface. Adjusting the mobile phase pH can help. For N-acetyl GABA, which is acidic, a lower pH (e.g., using formic acid) can suppress the ionization of the carboxylic acid group and reduce tailing. The addition of a small amount of a stronger acid like trifluoroacetic acid (TFA) can also improve peak shape, but be aware that TFA can cause ion suppression. |
| Column Overload | Injecting too much sample can lead to peak fronting. Dilute your sample and reinject. |
| Injection Solvent Mismatch | In HILIC, the injection solvent should be as weak as or weaker than the initial mobile phase. Dissolving your sample in a solvent with a high aqueous content can cause peak distortion. Try to dissolve your sample in a high percentage of acetonitrile. |
| Column Contamination or Void | If all peaks in your chromatogram are showing poor shape, it could indicate a problem with the column, such as a blocked frit or a void at the column inlet. Try flushing the column or replacing it if the problem persists. |
Problem 3: Low Sensitivity or No Signal
| Possible Cause | Suggested Solution |
| Poor Ionization Efficiency | The mobile phase composition significantly impacts ionization. For positive ion mode, ensure the mobile phase contains a proton source like formic acid or ammonium formate. For negative ion mode, a basic additive like ammonium acetate or a very low concentration of ammonium hydroxide can be beneficial. Experiment with different mobile phase additives to find the optimal conditions for N-acetyl GABA. |
| Ion Suppression | Co-eluting matrix components are likely suppressing the N-acetyl GABA signal. Improve your sample preparation method to remove more interferences. Consider using a more rigorous SPE protocol. Also, ensure your chromatography is separating N-acetyl GABA from the bulk of the matrix. |
| Suboptimal MS Parameters | Optimize the mass spectrometer settings for N-acetyl GABA, including the electrospray voltage, gas flows, and temperatures. Perform an infusion of a standard solution to determine the optimal precursor and product ions (MRM transitions) and collision energy. For underivatized N-acetyl GABA (precursor ion m/z 146.08), potential product ions could be m/z 87.1 (loss of acetyl group and water) and m/z 104.1 (loss of ketene). |
| Low Analyte Concentration | If the concentration of N-acetyl GABA in your sample is below the limit of detection, consider a derivatization strategy to enhance the signal. The TrEnDi (trimethylation enhancement using diazomethane) method has been shown to increase the sensitivity of GABA analysis by over 6-fold. |
Quantitative Data Summary
Table 1: Impact of Derivatization on GABA Sensitivity
| Derivatization Method | Analyte | Fold Increase in Sensitivity | Reference |
| Trimethylation Enhancement using Diazomethane (TrEnDi) | GABA | 6.3 - 27.9 |
Note: While this data is for GABA, a similar enhancement in sensitivity can be expected for N-acetyl GABA upon derivatization of its carboxylic acid group.
Table 2: Recovery of GABA using Protein Precipitation
| Sample Preparation Method | Analyte | Recovery (%) | Reference |
| Protein Precipitation with Acetonitrile | GABA | ~80 |
Note: This recovery percentage for GABA provides a general expectation for the recovery of the structurally similar N-acetyl GABA using the same method.
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma/Serum Samples
This protocol provides a basic method for the removal of proteins from plasma or serum samples prior to LC-MS analysis of N-acetyl GABA.
Materials:
-
Plasma or serum sample
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge capable of reaching >10,000 x g
Procedure:
-
Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.
-
Add 300 µL of chilled acetonitrile to the microcentrifuge tube.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the N-acetyl GABA, and transfer it to a clean autosampler vial for LC-MS analysis.
Protocol 2: HILIC-MS Method for N-acetyl GABA Analysis
This protocol outlines a starting point for developing a HILIC-MS method for the analysis of N-acetyl GABA.
LC Conditions:
-
Column: A HILIC column suitable for polar analytes (e.g., an amide-based or a bare silica column). A common dimension is 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z 146.1
-
Product Ions (Q3): m/z 87.1, m/z 104.1 (These should be optimized using a standard solution)
-
Collision Energy: Optimize for each transition.
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Gas Flows: Optimize for your specific instrument.
Visualizations
Troubleshooting Workflow for Common LC-MS Issues
Caption: A decision tree for troubleshooting common LC-MS issues.
N-acetyl GABA Fragmentation Pathway
Caption: Proposed fragmentation of N-acetyl GABA in positive ESI-MS.
HILIC vs. Reversed-Phase Chromatography Workflow
Caption: Comparison of HILIC and Reversed-Phase for polar analytes.
References
Technical Support Center: Optimizing 4-Acetamidobutyric Acid Extraction from Tissues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of 4-Acetamidobutyric acid from various tissue samples. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure in tissues?
This compound, also known as N-acetyl-GABA, is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] It is an intermediate in a minor biosynthetic pathway for GABA synthesized from putrescine.[1][2] This pathway has been found to have a significant physiological role in the brain, including the production of GABA in the striatum.[1][2] Accurate measurement of this compound in tissues is crucial for understanding its role in both normal physiological processes and in various pathological conditions.
Q2: Which extraction method is best for this compound?
The optimal extraction method depends on the specific research question, the tissue type, and the analytical platform to be used. For a polar and zwitterionic compound like this compound, several methods can be effective.
-
Liquid-Liquid Extraction (LLE) with polar solvents like methanol/chloroform/water is a common and effective method for extracting a broad range of polar metabolites.
-
Acidic Extraction using agents like perchloric acid can be efficient for precipitating proteins and extracting small acidic metabolites.
-
Solid-Phase Extraction (SPE) can be used as a primary extraction method or as a cleanup step after LLE to remove interfering substances and enrich the analyte of interest.
A comparison of the recovery of similar small polar metabolites using different methods is provided in the "Data Presentation" section to help guide your decision.
Q3: How can I improve the recovery of this compound from my tissue samples?
Several factors can influence the recovery of this compound:
-
Tissue Homogenization: Thorough homogenization is critical to ensure complete cell lysis and release of intracellular metabolites. Cryogenic grinding (cryomilling) of frozen tissue is often recommended to minimize enzymatic degradation.
-
Solvent Choice and Ratios: The polarity of the extraction solvent system is key. For polar metabolites, a higher proportion of methanol or water in a methanol/chloroform mixture is generally preferred.
-
pH of the Extraction Solvent: Since this compound is an acidic amino acid derivative, adjusting the pH of the extraction solvent can impact its solubility and recovery. Acidifying the solvent can improve the extraction of acidic compounds.
-
Temperature: Performing the extraction at low temperatures (e.g., on ice or at 4°C) is crucial to minimize enzymatic activity and prevent degradation of the target analyte.
Q4: What are the common challenges in quantifying this compound by LC-MS/MS?
Quantification of small polar molecules like this compound by LC-MS/MS can be challenging due to:
-
Poor Retention on Reversed-Phase Columns: Due to its polarity, this compound may have poor retention on traditional C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a better choice for such analytes.
-
Matrix Effects: Co-eluting compounds from the tissue matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Proper sample cleanup, such as SPE, can help mitigate matrix effects.
-
Isomeric Compounds: The presence of isomers can interfere with accurate quantification if they are not chromatographically separated.
-
Low Endogenous Levels: If the concentration of this compound in the tissue is low, a sensitive analytical method and an efficient extraction and concentration procedure are required.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of this compound | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized to a fine powder or suspension. For tough tissues, consider using a bead beater or cryomilling. |
| Inappropriate extraction solvent. | For this polar analyte, ensure a sufficiently polar solvent system is used (e.g., high methanol content in a methanol/chloroform mixture). Consider testing different solvent systems. | |
| Analyte degradation. | Perform all extraction steps at low temperatures (on ice or 4°C) to minimize enzymatic activity. Use fresh solvents and process samples quickly. | |
| Incorrect pH of the extraction buffer. | Since this compound is acidic, an acidic extraction buffer (e.g., with 0.1% formic acid) may improve recovery. | |
| High Variability Between Replicates | Inconsistent tissue sample size. | Use a precise analytical balance to weigh tissue samples and normalize the final concentration to the tissue weight. |
| Incomplete or inconsistent homogenization. | Ensure a standardized and reproducible homogenization procedure for all samples. | |
| Inconsistent solvent volumes. | Use calibrated pipettes for all solvent additions. | |
| Phase separation issues in LLE. | Ensure complete phase separation by adequate centrifugation time and speed. Avoid disturbing the interface when collecting the aqueous layer. | |
| Poor Chromatographic Peak Shape (LC-MS) | Inappropriate column chemistry. | For this polar compound, consider using a HILIC column instead of a standard C18 column for better peak shape and retention. |
| Matrix effects. | Incorporate a sample cleanup step like SPE to remove interfering matrix components. Optimize the mobile phase composition. | |
| High salt concentration in the final extract. | If using buffers, ensure they are volatile and at a concentration compatible with MS analysis. A desalting step may be necessary. | |
| Signal Suppression/Enhancement in MS | Co-eluting matrix components. | Optimize the chromatographic method to separate this compound from interfering compounds. Use a stable isotope-labeled internal standard to correct for matrix effects. |
| High concentration of salts or detergents. | Ensure the final sample is free from high concentrations of non-volatile salts or detergents. |
Data Presentation
The following tables summarize the recovery of small polar metabolites, including amino acids similar to this compound, from tissue samples using different extraction methods. This data can guide the selection of an appropriate extraction protocol.
Table 1: Comparison of Extraction Solvent Systems for Polar Metabolites from Brain Tissue
| Extraction Solvent | Relative Extraction Efficiency (%) | Key Advantages | Key Disadvantages |
| Methanol/Chloroform/Water (2:1:2, v/v/v) | 96 ± 5 | Good for both polar and non-polar metabolites, effective protein precipitation. | More time-consuming due to biphasic separation. |
| Acetonitrile/Water (1:1, v/v) | 100 ± 1 | High extraction efficiency for polar metabolites. | May not be as effective for a very broad range of metabolites. |
| Methanol/Water (1:1, v/v) | 88 ± 1 | Simple and effective for polar metabolites. | May have less effective protein precipitation compared to other methods. |
| Perchloric Acid (0.4 M) | ~85 | Excellent protein precipitation. | Requires a neutralization step which can introduce salts. |
Relative extraction efficiency is based on the total sum of integrals of multiple polar metabolites and is normalized to the most efficient method. Data is compiled and adapted from multiple sources for comparative purposes.
Table 2: Recovery of GABA and Glutamate from Brain Microdialysates
| Analyte | Limit of Quantification (LOQ) |
| GABA | 1 nM |
| Glutamate | 10 nM |
This data is from an LC-MS/MS method using a HILIC column and demonstrates the sensitivity achievable with optimized analytical techniques for similar neurotransmitters.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) using Methanol/Chloroform/Water
This protocol is a robust method for the simultaneous extraction of polar and non-polar metabolites and is suitable for this compound.
Materials:
-
Tissue sample (e.g., brain, liver)
-
Liquid nitrogen
-
Pre-chilled (-20°C) methanol
-
Pre-chilled (-20°C) chloroform
-
Ultrapure water
-
Homogenizer (e.g., bead beater, Potter-Elvehjem)
-
Centrifuge capable of 4°C and high g-force
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Flash-freeze the tissue sample in liquid nitrogen immediately after collection to quench metabolic activity. Store at -80°C until extraction.
-
Homogenization: Weigh approximately 20-50 mg of frozen tissue and homogenize it to a fine powder using a pre-chilled mortar and pestle or a cryomill.
-
Extraction: a. Transfer the powdered tissue to a pre-chilled microcentrifuge tube. b. Add 800 µL of a pre-chilled (-20°C) methanol:water solution (4:1, v/v). c. Vortex thoroughly for 1 minute. d. Add 400 µL of pre-chilled (-20°C) chloroform. e. Vortex again for 1 minute. f. Incubate on a shaker at 4°C for 15 minutes.
-
Phase Separation: a. Add 400 µL of ultrapure water to the mixture. b. Vortex for 1 minute. c. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collection: a. Three layers will be formed: an upper aqueous layer (containing polar metabolites), a lower organic layer (containing lipids), and a protein pellet at the interface. b. Carefully collect the upper aqueous layer containing this compound into a new pre-chilled microcentrifuge tube. Avoid disturbing the protein pellet.
-
Drying and Reconstitution: a. Dry the collected aqueous phase using a vacuum concentrator (e.g., SpeedVac) without heat. b. Reconstitute the dried extract in a suitable solvent for your analytical platform (e.g., mobile phase for LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup
This protocol can be used as a cleanup step after LLE to remove interfering substances. A mixed-mode or ion-exchange SPE sorbent may be optimal for a zwitterionic compound like this compound.
Materials:
-
Aqueous extract from Protocol 1
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
SPE manifold
-
Methanol
-
Ultrapure water
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
Procedure:
-
Cartridge Conditioning: a. Pass 1 mL of methanol through the SPE cartridge. b. Pass 1 mL of ultrapure water through the cartridge.
-
Sample Loading: a. Load the reconstituted aqueous extract onto the conditioned SPE cartridge.
-
Washing: a. Wash the cartridge with 1 mL of ultrapure water to remove unretained impurities. b. Wash the cartridge with 1 mL of methanol to remove less polar impurities.
-
Elution: a. Elute the this compound from the cartridge with 1 mL of the elution solvent.
-
Drying and Reconstitution: a. Dry the eluate under a gentle stream of nitrogen or in a vacuum concentrator. b. Reconstitute the purified extract in a suitable solvent for analysis.
Mandatory Visualizations
Biosynthesis Pathway of this compound
Caption: Biosynthesis of this compound from putrescine.
Experimental Workflow for this compound Extraction
Caption: General workflow for the extraction and analysis of this compound.
References
Technical Support Center: Matrix Effects in 4-Acetamidobutyric Acid Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 4-Acetamidobutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: In liquid chromatography-mass spectrometry (LC-MS) analysis of this compound, matrix effects refer to the alteration of ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][4]
Q2: What are the common sources of matrix effects for this compound?
A2: As a derivative of gamma-aminobutyric acid (GABA), this compound is often analyzed in complex biological matrices such as plasma, urine, and tissue homogenates. Common sources of matrix effects in these samples include:
-
Phospholipids: Abundant in plasma and tissue samples, these can cause significant ion suppression.
-
Salts: High concentrations of salts from buffers or the biological matrix itself can interfere with the ionization process.
-
Endogenous Metabolites: Other small molecules naturally present in the biological sample can co-elute with this compound and compete for ionization.
Q3: How can I identify the presence of matrix effects in my data?
A3: Several methods can be employed to detect matrix effects:
-
Post-Column Infusion: This technique involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of the analyte indicates ion suppression.
-
Comparative Analysis: The response of this compound in a standard solution (neat solvent) is compared to the response of a blank matrix sample that has been spiked with the analyte at the same concentration after extraction. A lower response in the matrix sample suggests ion suppression, while a higher response indicates ion enhancement.
Q4: What are the general strategies to minimize matrix effects?
A4: A multi-pronged approach is often necessary to mitigate matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering components from the matrix before analysis. Techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Chromatographic Separation: Optimizing the LC method can separate this compound from the matrix components that cause interference.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, thus providing a way to correct for signal variations.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself, which can compensate for matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.
Troubleshooting Guides
Issue: Poor Peak Shape or Tailing for this compound
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for a polar compound like this compound can be due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic form.
-
Modify Mobile Phase Composition: The addition of a small amount of an organic modifier or an ion-pairing agent might improve peak shape.
-
Check Column Condition: The column may be degraded or contaminated. Flushing the column or replacing it may be necessary.
-
-
Issue: Inconsistent Internal Standard Response
-
Question: The peak area of my stable isotope-labeled internal standard for this compound is highly variable between samples. Why is this happening?
-
Answer: Variability in the internal standard (IS) response often points to inconsistent sample preparation or significant, non-uniform matrix effects.
-
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Ensure precise and consistent execution of all steps, especially pipetting and extraction.
-
Investigate Matrix Variability: Matrix effects can differ between individual samples or sample lots. Consider a more robust sample cleanup method like SPE.
-
Evaluate IS Stability: Confirm the stability of the IS in the stock solution and during the sample preparation process.
-
-
Issue: Significant Ion Suppression or Enhancement
-
Question: I have confirmed significant ion suppression for this compound. What are the most effective ways to address this?
-
Answer: Addressing significant ion suppression requires a systematic approach to either remove the interfering components or compensate for their effect.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Transition from a simple protein precipitation to a more selective technique like liquid-liquid extraction or solid-phase extraction.
-
Optimize Chromatography: Adjust the gradient or change the column to better separate this compound from the suppression zone identified by post-column infusion.
-
Utilize a Co-eluting Stable Isotope-Labeled Internal Standard: This is one of the most effective ways to compensate for ion suppression.
-
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition
-
Prepare a standard solution of this compound in the final mobile phase composition (e.g., 100 ng/mL).
-
Prepare a blank matrix sample by subjecting a matrix sample (e.g., plasma) without the analyte to the entire extraction procedure.
-
Spike the extracted blank matrix with the this compound standard solution to the same final concentration as the standard solution.
-
Analyze both the standard solution and the spiked matrix sample by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Standard Solution) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effects for this compound in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | 65 ± 8 (Ion Suppression) |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85 ± 7 | 88 ± 6 (Minor Ion Suppression) |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 92 ± 4 | 98 ± 3 (Negligible Matrix Effect) |
Data are presented as mean ± standard deviation and are illustrative.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in mass spectrometry.
Caption: The process of ion suppression in electrospray ionization mass spectrometry.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: N-acetyl GABA HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving peak resolution for N-acetyl GABA (N-acetyl-γ-aminobutyric acid) in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for N-acetyl GABA?
Poor peak resolution in the HPLC analysis of N-acetyl GABA is often due to a combination of factors related to the analyte's polar nature and the chromatographic conditions. Key causes include:
-
Inappropriate Column Selection: Using a standard C18 column without optimizing the mobile phase can lead to insufficient retention and co-elution with other polar compounds.
-
Suboptimal Mobile Phase Composition: The pH, buffer strength, and organic solvent ratio of the mobile phase are critical for achieving good peak shape and separation.[1][2]
-
Peak Tailing: Secondary interactions between the analyte and the stationary phase can cause asymmetrical peaks, which compromise resolution. This is particularly relevant for compounds with acidic functional groups like N-acetyl GABA.
-
Column Overload: Injecting a sample that is too concentrated can lead to broad, asymmetrical peaks.[3]
-
System Dead Volume: Excessive tubing length or poorly made connections can cause band broadening and reduce resolution.
Q2: My N-acetyl GABA peak is showing significant tailing. What can I do to improve the peak shape?
Peak tailing for acidic compounds like N-acetyl GABA is often caused by strong interactions with the silica-based stationary phase. Here are several strategies to mitigate this:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an additive like trifluoroacetic acid (TFA) or formic acid will suppress the ionization of the carboxylic acid group on N-acetyl GABA, reducing its interaction with the stationary phase and improving peak symmetry.[1][4]
-
Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping to reduce silanol interactions, or a phenyl column. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography.
-
Add a Competing Agent: Including a small concentration of a competing agent in the mobile phase can help to mask the active sites on the stationary phase that cause tailing.
-
Check for Column Contamination: A contaminated guard column or analytical column can also lead to peak tailing. Try flushing the column with a strong solvent or replacing the guard column.
Q3: Can I analyze N-acetyl GABA without derivatization?
Yes, N-acetyl GABA can be analyzed without derivatization, particularly if you are using a mass spectrometer (MS) for detection. Since N-acetyl GABA lacks a strong chromophore, detection by UV-Vis spectrophotometry at low wavelengths (e.g., 212 nm) is possible but may have lower sensitivity. For higher sensitivity without derivatization, LC-MS is the recommended approach.
Q4: Would Hydrophilic Interaction Liquid Chromatography (HILIC) be a suitable alternative for N-acetyl GABA analysis?
HILIC is a powerful technique for the separation of polar compounds like N-acetyl GABA that are often poorly retained on traditional reversed-phase columns. In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. This allows for the retention of polar analytes. An amino or amide-based column could be a good starting point for developing a HILIC method for N-acetyl GABA.
Troubleshooting Guides
Guide 1: Improving Peak Resolution
This guide provides a systematic approach to troubleshooting and improving the resolution of your N-acetyl GABA peak.
Troubleshooting Workflow for Poor Peak Resolution
Caption: A step-by-step workflow for troubleshooting poor peak resolution.
Guide 2: Quantitative Impact of Method Parameters on Peak Shape
While specific data for N-acetyl GABA is limited in the literature, the following table, based on data for the structurally similar compound N-acetyl-cysteine (NAC), illustrates the potential impact of varying HPLC parameters on peak shape and retention. This data should be used as a starting point for method optimization for N-acetyl GABA.
| Parameter | Condition 1 | Condition 2 | Effect on NAC Peak | Reference |
| Mobile Phase Composition | 95:5 (v/v) Water:Acetonitrile with 0.1% TFA | 96:4 (v/v) Water:Acetonitrile with 0.1% TFA | Decreasing organic content from 5% to 4% increased retention time and improved resolution from placebo components. | |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | A lower flow rate can sharpen peaks and improve efficiency, though it will increase the analysis time. | |
| pH of Mobile Phase | pH 7.0 | pH 3.0 | For acidic compounds, a lower pH suppresses ionization, leading to better peak symmetry and increased retention on a C18 column. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for N-acetyl GABA
This protocol is a starting point for the analysis of N-acetyl GABA using a standard reversed-phase HPLC system with UV detection. Optimization may be required.
1. Materials and Reagents:
-
N-acetyl GABA standard
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 96:4 (v/v) Water:Acetonitrile with 0.1% TFA. Adjust pH to ~3.0.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection: UV at 212 nm
3. Sample Preparation:
-
Prepare a stock solution of N-acetyl GABA (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
For experimental samples, dissolve or dilute them in the mobile phase to a concentration within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
4. System Suitability:
Before running samples, perform at least five replicate injections of a standard solution to ensure the system is performing adequately. The relative standard deviation (RSD) of the peak area should be less than 2%.
Method Development Workflow
Caption: A workflow for developing an HPLC method for N-acetyl GABA.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. agilent.com [agilent.com]
Technical Support Center: 4-Acetamidobutyric Acid Analysis by ESI-MS
Welcome to the technical support center for the analysis of 4-Acetamidobutyric acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Problem: Significant signal suppression or complete loss of signal for this compound.
-
Possible Cause: Co-elution of matrix components that compete with this compound for ionization. In biological samples, common culprits include salts, phospholipids, and other endogenous metabolites.[1][2][3]
-
Solution:
-
Improve Chromatographic Separation: Modify your LC method to separate this compound from the interfering compounds. This can be achieved by adjusting the mobile phase gradient, changing the stationary phase, or altering the flow rate.[1][3]
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure to remove matrix components prior to analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this may not be suitable for trace analysis.
-
Reduce ESI Flow Rate: Lowering the flow rate into the ESI source, potentially to the nanoliter-per-minute range, can decrease ion suppression by generating smaller, more highly charged droplets that are more tolerant of nonvolatile salts.
-
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition, leading to different degrees of ion suppression.
-
Solution:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable ion suppression. Since it has nearly identical physicochemical properties to the analyte, it experiences similar suppression, allowing for accurate quantification based on the analyte-to-IS ratio. For this compound, a deuterium-labeled analog would be ideal.
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as your unknown samples helps to normalize for consistent matrix effects.
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup method, such as SPE, will minimize variability in matrix effects between samples.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis. This compound, being a small polar molecule, can be particularly susceptible to ion suppression from various matrix components in biological fluids.
Q2: How can I determine if my this compound signal is being suppressed?
A2: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column while injecting a blank matrix extract. A drop in the baseline signal of the infused standard indicates the retention times where co-eluting matrix components are causing ion suppression.
Q3: Which sample preparation technique is best for reducing ion suppression for this compound?
A3: The choice of sample preparation technique depends on the complexity of your sample matrix. While protein precipitation is a simple and fast method, it is often the least effective at removing interfering components like phospholipids. For cleaner extracts and reduced ion suppression, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally recommended. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for polar analytes like this compound.
Q4: Can changing the ESI source parameters help reduce ion suppression?
A4: Yes, optimizing ESI source parameters can help mitigate ion suppression to some extent. For instance, adjusting the ion source geometry, such as using a z-spray design, may reduce suppression compared to linear sprays. Additionally, reducing the solvent flow rate into the ESI needle can lead to the formation of smaller, more tolerant charged droplets. However, these adjustments are often used in conjunction with optimized sample preparation and chromatography for the best results.
Q5: Are there any mobile phase additives I should avoid?
A5: Yes, certain mobile phase additives can cause significant ion suppression. Non-volatile buffers like phosphates should be avoided. Ion-pairing reagents such as trifluoroacetic acid (TFA) in positive ion mode and triethylamine (TEA) can also suppress the signal of your analyte. If an additive is necessary, use volatile options like formic acid or ammonium formate at low concentrations.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression
| Sample Preparation Technique | Effectiveness in Removing Phospholipids | Analyte Recovery for Polar Compounds | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Low | Good | High |
| Liquid-Liquid Extraction (LLE) | High | Can be low and variable | Low to Moderate |
| Solid-Phase Extraction (SPE) - Reversed Phase | Moderate | Good | Moderate |
| Solid-Phase Extraction (SPE) - Ion Exchange | Moderate | Good | Moderate |
| Solid-Phase Extraction (SPE) - Mixed-Mode | High | Excellent | Low |
Experimental Protocols
Protocol: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol outlines the steps to identify regions of ion suppression in your LC-MS method for this compound.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union and necessary fittings
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase)
-
Blank, extracted sample matrix (e.g., plasma, urine)
Procedure:
-
System Setup:
-
Equilibrate your LC-MS/MS system with the analytical column and mobile phase used for your assay.
-
Connect the outlet of the analytical column to one inlet of the tee-union.
-
Connect the syringe pump containing the this compound standard solution to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min) to infuse the this compound solution.
-
Begin acquiring data on the mass spectrometer in the appropriate mode (e.g., MRM) for your analyte. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the signal of the infused this compound standard throughout the chromatographic run.
-
A significant drop in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving ion suppression.
References
derivatization artifacts in GC-MS analysis of N-acetyl GABA
Welcome to the technical support center for the GC-MS analysis of N-acetyl-γ-aminobutyric acid (N-acetyl GABA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to derivatization artifacts and to provide guidance on best practices for sample analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of N-acetyl GABA?
N-acetyl GABA is a polar molecule with a carboxylic acid and an amide group. These functional groups make the molecule non-volatile and prone to strong interactions with the stationary phase of the GC column, leading to poor chromatographic peak shape and low sensitivity. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the molecule suitable for GC-MS analysis.
Q2: What are the most common derivatization methods for N-acetyl GABA?
The most common derivatization methods for compounds with carboxylic acid and amide groups, like N-acetyl GABA, are silylation and a two-step esterification/acylation.
-
Silylation: This method replaces the active hydrogens on the carboxylic acid and amide groups with a trimethylsilyl (TMS) group. Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Alkylation/Acylation: This is often a two-step process where the carboxylic acid is first esterified (e.g., with methanol to form a methyl ester), and then the amide group is acylated. Alternatively, reagents like alkyl chloroformates can derivatize both groups in a single reaction vessel.
Q3: What is a derivatization artifact?
A derivatization artifact is an unexpected chemical compound formed during the sample preparation and derivatization process. These artifacts can lead to the appearance of multiple peaks in the chromatogram for a single analyte, potentially causing confusion in data interpretation and inaccuracies in quantification.[1][2]
Troubleshooting Guide
Issue 1: Multiple Peaks Observed for N-acetyl GABA
Question: I am observing multiple peaks in my chromatogram that I suspect are all related to N-acetyl GABA. What could be the cause?
Answer: The presence of multiple peaks for N-acetyl GABA is a common issue and can be attributed to several derivatization artifacts. The primary causes are incomplete derivatization, the formation of different silylated isomers, and cyclization of the molecule.
-
Incomplete Derivatization: If the derivatization reaction does not go to completion, you may see a peak for the partially derivatized N-acetyl GABA (e.g., only the carboxylic acid is derivatized) in addition to the fully derivatized product. Amide groups are generally less reactive than carboxylic acids and may require more stringent reaction conditions to be fully derivatized.[1]
-
N- vs. O-Silylation of the Amide: The N-acetyl group can exist in tautomeric forms (amide and imidic acid). Silylation can occur on the nitrogen (N-silylation) or the oxygen (O-silylation) of the amide group, resulting in two different, stable derivatives with slightly different retention times.
-
Intramolecular Cyclization (Lactam Formation): N-acetyl GABA can undergo intramolecular cyclization to form N-acetyl-2-pyrrolidinone, especially under certain derivatization conditions. This is a known reaction for other γ-amino acids and related compounds.[3][4] This cyclized product will appear as a separate peak.
Solutions:
-
Optimize Reaction Conditions: To ensure complete derivatization, try increasing the reaction temperature, extending the reaction time, or using a catalyst (if recommended for your specific reagent). For silylation, ensure your sample and solvent are anhydrous, as moisture can deactivate the reagent.
-
Use a More Powerful Derivatization Reagent: If incomplete derivatization persists, consider using a more potent silylating agent or a different class of reagents, such as alkyl chloroformates.
-
Modify the Derivatization Strategy: To avoid the formation of N- and O-silylated isomers, an alternative derivatization method like methylation of the carboxylic acid followed by acylation might yield a single, stable product.
-
Control Reaction Temperature to Minimize Cyclization: High temperatures can promote the formation of N-acetyl-2-pyrrolidinone. Try performing the derivatization at a lower temperature for a longer duration.
Issue 2: Poor Peak Shape and Tailing
Question: The peak for my derivatized N-acetyl GABA is showing significant tailing. What could be the problem?
Answer: Peak tailing for a derivatized analyte is often an indication of active sites in the GC system or issues with the derivatization itself.
-
Active Sites in the GC System: Free silanol groups in the injector liner, column, or detector can interact with the derivatized analyte, causing peak tailing.
-
Incomplete Derivatization: Underivatized or partially derivatized N-acetyl GABA is polar and will interact strongly with the column, leading to severe tailing.
-
Derivative Instability: Some derivatives, particularly certain TMS derivatives, can be unstable and may degrade in the hot injector port or on the column.
Solutions:
-
GC System Maintenance: Ensure your GC system is well-maintained. Use a deactivated injector liner and consider replacing the septum and trimming the column.
-
Confirm Complete Derivatization: As mentioned in Issue 1, optimize your derivatization protocol to ensure the reaction goes to completion.
-
Check Derivative Stability: Analyze your samples as soon as possible after derivatization. If storing samples, keep them at a low temperature (e.g., -20°C) to minimize degradation. Consider using a more stable type of derivative if the problem persists.
Issue 3: Low Response or No Peak for N-acetyl GABA
Question: I am not seeing a peak for N-acetyl GABA, or the response is very low. What should I check?
Answer: A low or absent signal can be due to a number of factors, from sample preparation to instrument settings.
-
Inefficient Derivatization: The chosen derivatization reagent or reaction conditions may not be suitable for N-acetyl GABA, resulting in a very low yield of the desired derivative.
-
Derivative Degradation: The derivative may be degrading in the autosampler, injector, or on the column.
-
Incorrect GC-MS Parameters: The GC temperature program or MS settings may not be optimized for your derivative.
-
Sample Loss During Preparation: The analyte may be lost during sample extraction or solvent evaporation steps.
Solutions:
-
Verify Derivatization Method: Test your derivatization protocol with a standard solution of N-acetyl GABA to confirm that the reaction is working.
-
Optimize GC-MS Method: Ensure your injector temperature is appropriate for the derivative (not too high to cause degradation, but hot enough for efficient volatilization). Optimize the GC oven temperature ramp to ensure good peak shape. For the MS, use appropriate scan or selected ion monitoring (SIM) parameters for the expected mass fragments of your derivative.
-
Review Sample Preparation Steps: Be careful during solvent evaporation steps, as overheating can lead to analyte loss. Ensure that any liquid-liquid extraction steps are efficient for N-acetyl GABA.
Data Presentation
The following table summarizes the potential derivatization artifacts of N-acetyl GABA, their likely causes, and troubleshooting suggestions.
| Artifact | Potential Cause(s) | Suggested Solutions |
| Mono-silylated N-acetyl GABA | Incomplete derivatization due to insufficient reagent, time, or temperature; presence of moisture. | Increase reagent amount, reaction time, or temperature. Ensure anhydrous conditions. |
| N-silylated and O-silylated isomers | Tautomerization of the amide group followed by silylation. | This is often unavoidable with silylation. If separation is good, both peaks can be integrated. Otherwise, consider an alternative derivatization method. |
| N-acetyl-2-pyrrolidinone | Intramolecular cyclization (lactam formation), often promoted by heat. | Reduce derivatization temperature and/or time. Consider a milder derivatization method. |
| Underivatized N-acetyl GABA | Incomplete derivatization; amide group is less reactive. | Use more forcing reaction conditions or a more powerful derivatization reagent. |
Experimental Protocols
Protocol 1: Silylation with MSTFA
This protocol describes a general procedure for the silylation of N-acetyl GABA using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Materials:
-
N-acetyl GABA standard or dried sample extract
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Pyridine (anhydrous)
-
Reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas for evaporation
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. For aqueous samples, evaporate to dryness under a stream of nitrogen. The presence of water will inhibit the silylation reaction.
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine to dissolve the N-acetyl GABA.
-
Derivatization: Add 50 µL of MSTFA to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
Protocol 2: Two-Step Esterification and Acylation
This protocol offers an alternative to silylation, which may help to avoid some of the associated artifacts.
Materials:
-
N-acetyl GABA standard or dried sample extract
-
Methanolic HCl (e.g., 3 N)
-
Acetonitrile
-
Pyridine
-
Acetic Anhydride
-
Reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas for evaporation
Procedure:
Step 1: Esterification of the Carboxylic Acid
-
Sample Preparation: Ensure the sample is dry.
-
Reagent Addition: Add 100 µL of 3 N methanolic HCl to the dried sample.
-
Reaction: Cap the vial and heat at 85°C for 60 minutes.
-
Evaporation: Cool the vial and evaporate the methanolic HCl to dryness under a stream of nitrogen.
Step 2: Acylation of the Amide
-
Reagent Addition: To the dried methyl ester of N-acetyl GABA, add 50 µL of acetonitrile, 20 µL of pyridine, and 30 µL of acetic anhydride.
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.
-
Evaporation: Cool the vial and evaporate the reagents to dryness under a stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Visualizations
Caption: General workflow for the GC-MS analysis of N-acetyl GABA.
Caption: Derivatization pathways for N-acetyl GABA, including potential artifacts.
References
Technical Support Center: Overcoming Low Recovery of 4-Acetamidobutyric Acid During Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 4-Acetamidobutyric acid, specifically focusing on overcoming low recovery rates.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its extraction?
A1: Understanding the physicochemical properties of this compound is crucial for optimizing its extraction. It is a polar molecule, soluble in aqueous solutions and some organic solvents. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H11NO3 | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| Synonyms | N-acetyl-GABA, 4-Acetamidobutanoic acid | [1] |
| Predicted pKa | 4.65 ± 0.10 | [2] |
| Solubility in Water | 19.9 mg/mL | [3] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | |
| Solubility in DMSO | 20 mg/mL | |
| Solubility in DMF | 20 mg/mL | |
| Solubility in Ethanol | 1 mg/mL |
Q2: I am observing low recovery of this compound from plasma samples after protein precipitation. What are the likely causes and how can I troubleshoot this?
A2: Low recovery after protein precipitation is a common issue for polar analytes like this compound. The primary causes often revolve around the choice of precipitation solvent and the technique used.
Troubleshooting Guide: Low Recovery in Protein Precipitation
This guide provides a systematic approach to diagnosing and resolving low recovery of this compound during protein precipitation from plasma or serum.
Experimental Workflow: Troubleshooting Protein Precipitation
Caption: Troubleshooting workflow for low recovery in protein precipitation.
Detailed Troubleshooting Steps:
-
Evaluate the Precipitation Solvent:
-
Acetonitrile is a common and effective choice for precipitating plasma proteins while keeping small molecules in the supernatant. A validated method for a similar compound, 4-acetamidobenzoic acid, successfully used acetonitrile for protein precipitation.
-
Methanol is another option, but it is more polar and may result in a "dirtier" extract with more endogenous interferences. However, for highly polar analytes, it might offer better recovery.
-
Trichloroacetic acid (TCA) can also be used, but it may cause co-precipitation of the analyte and can be harsh, potentially leading to degradation.
-
-
Optimize the Solvent-to-Sample Ratio:
-
A low solvent-to-sample ratio (e.g., 1:1) may not be sufficient to precipitate all proteins, leading to analyte entrapment in the protein pellet.
-
Increasing the ratio to 3:1 or 4:1 (solvent:plasma) is recommended to ensure complete protein precipitation and release of the analyte into the supernatant.
-
-
Control Precipitation Conditions:
-
Temperature: Performing the precipitation at low temperatures (e.g., -20°C for 30 minutes) can enhance protein removal and minimize enzymatic degradation of the analyte.
-
Vortexing: Thorough vortexing after adding the precipitation solvent is critical for complete mixing and efficient protein precipitation.
-
-
Supernatant Handling:
-
Evaporation: If the supernatant is evaporated to concentrate the analyte, avoid high temperatures that could lead to degradation of this compound. Use a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a solvent that is compatible with your analytical method (e.g., the initial mobile phase of your LC-MS/MS method) to ensure good peak shape.
-
Quantitative Data from Literature (for similar compounds):
While specific recovery data for this compound is limited, studies on similar molecules provide valuable insights. For instance, a validated method for 4-acetamidobenzoic acid in plasma using acetonitrile precipitation reported an accuracy of 89% to 98.57%, indicating high recovery.
| Extraction Method | Analyte | Matrix | Recovery/Accuracy | Reference |
| Protein Precipitation (Acetonitrile) | 4-Acetamidobenzoic acid | Pig Plasma | 89% - 98.57% (Accuracy) |
Q3: Would Solid-Phase Extraction (SPE) be a better alternative to improve recovery and sample cleanup?
A3: Yes, SPE can be an excellent alternative to protein precipitation, offering higher selectivity and cleaner extracts, which can lead to improved recovery and reduced matrix effects in the final analysis.
Troubleshooting Guide: Low Recovery in Solid-Phase Extraction (SPE)
This guide outlines potential issues and solutions when using SPE for the extraction of this compound.
Experimental Workflow: Troubleshooting Solid-Phase Extraction
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.
Detailed Troubleshooting Steps:
-
Sorbent Selection:
-
Given that this compound has a carboxylic acid group (pKa ~4.65), an anion exchange or mixed-mode sorbent is recommended.
-
Mixed-Mode Cation Exchange (MCX): This would involve retaining the compound by cation exchange at the amide group under acidic conditions.
-
Mixed-Mode Anion Exchange (MAX): This would retain the deprotonated carboxylic acid group under basic conditions.
-
Hydrophilic-Lipophilic Balanced (HLB) Polymeric Sorbents: These can retain a wide range of compounds, including polar ones, and are less dependent on pH manipulation.
-
-
pH Optimization:
-
The pH of the sample load, wash, and elution solvents is critical for ion-exchange SPE.
-
For anion exchange , the pH of the sample should be at least 2 units above the pKa of the carboxylic acid group (i.e., pH > 6.65) to ensure it is deprotonated and can bind to the sorbent.
-
For cation exchange , the pH of the sample should be at least 2 units below the pKa of the most basic functional group to ensure it is protonated.
-
-
Elution Solvent:
-
The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent.
-
For anion exchange , an acidic elution solvent (e.g., methanol with formic acid) will neutralize the carboxylate group, releasing it from the sorbent.
-
For cation exchange , a basic elution solvent (e.g., methanol with ammonium hydroxide) will neutralize the protonated amine, facilitating elution.
-
Signaling Pathway and Biological Context
This compound is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its metabolism is closely linked to the GABA shunt , a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.
GABA Shunt Pathway
Caption: The GABA shunt pathway and the formation of this compound.
The formation of this compound occurs via the acetylation of GABA. While its precise physiological roles are still under investigation, it is considered a metabolite of GABA.
Analytical Methodologies
For accurate quantification of this compound, a sensitive and specific analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique.
Recommended LC-MS/MS Parameters
Based on methods for similar compounds, the following starting parameters are recommended for the analysis of this compound.
| Parameter | Recommended Condition |
| Chromatography | Reversed-phase (C18) or HILIC |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion (m/z 146.1) to product ions (to be determined by infusion) |
A validated LC-MS/MS method for 4-acetamidobenzoic acid utilized a C18 column with a gradient of 0.2% formic acid in water and 0.2% formic acid in acetonitrile. This provides a strong starting point for method development for this compound.
By systematically addressing the factors outlined in these troubleshooting guides and utilizing a robust analytical method, researchers can overcome the challenges of low recovery and achieve accurate and reproducible quantification of this compound in their experiments.
References
- 1. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. GABA Metabolism, Transport and Their Roles and Mechanisms in the Regulation of Abiotic Stress (Hypoxia, Salt, Drought) Resistance in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Acetamidobutyric Acid Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during 4-Acetamidobutyric acid sample preparation for analytical experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the sample preparation of this compound and related analytes.
Frequently Asked Questions (FAQs)
-
Q1: I am seeing a peak corresponding to this compound in my blank samples. What are the potential sources of this contamination?
A1: Contamination of this compound in blank samples can originate from several sources. The most common culprits include:
-
Solvents and Reagents: High-purity solvents (e.g., LC-MS grade acetonitrile, methanol, and water) are crucial. Lower-grade solvents can contain impurities that may interfere with your analysis. Always use freshly opened bottles of high-purity solvents.
-
Labware: Plasticware, such as pipette tips and centrifuge tubes, can leach plasticizers or other chemicals that may have a similar mass-to-charge ratio as your analyte. It is advisable to pre-rinse all labware with a high-purity solvent. Using glass or polypropylene labware is often a better choice to minimize leaching.
-
Cross-Contamination: Inadequate cleaning of glassware, syringes, or autosampler components can lead to carryover from previous samples. Implement a rigorous cleaning protocol between samples.
-
Personnel: Contamination can be introduced from the analyst through sweat, skin cells, or hair. Always wear appropriate personal protective equipment (PPE), including powder-free gloves, a lab coat, and hairnet.
-
Environment: Dust and other airborne particulates can be a source of contamination. Whenever possible, prepare samples in a clean environment, such as a laminar flow hood.
-
-
Q2: My recovery of this compound is consistently low. What are the possible reasons and how can I improve it?
A2: Low recovery of this compound can be attributed to several factors during the sample preparation process. Consider the following:
-
Inefficient Extraction: The extraction method may not be optimal for this polar compound. For protein precipitation, ensure the ratio of organic solvent to sample is sufficient to effectively crash out proteins. For liquid-liquid extraction (LLE), the choice of solvent and pH are critical. For solid-phase extraction (SPE), ensure the sorbent chemistry is appropriate and that the elution solvent is strong enough to desorb the analyte completely.
-
Analyte Adsorption: this compound may adsorb to the surfaces of labware, particularly glass. Silanizing glassware or using low-binding microcentrifuge tubes can help mitigate this issue.
-
Sample pH: The pH of your sample can affect the charge state of this compound and its solubility in the extraction solvent. Adjusting the pH of the sample prior to extraction may improve recovery.
-
Incomplete Elution from SPE Cartridge: If using SPE, ensure that the elution volume is sufficient to completely elute the analyte from the cartridge. You can test this by collecting and analyzing a second elution fraction.
-
Evaporation to Dryness: When evaporating the solvent, avoid excessive heat or prolonged drying, as this can lead to the loss of volatile compounds. A gentle stream of nitrogen at a controlled temperature is recommended.
-
-
Q3: I am observing significant matrix effects in my LC-MS/MS analysis. How can I minimize these?
A3: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS. To minimize them:
-
Improve Sample Cleanup: A more thorough sample preparation method can remove many of the interfering matrix components. Consider switching from a simple protein precipitation to a more selective technique like LLE or SPE.
-
Optimize Chromatography: Improving the chromatographic separation can help to resolve this compound from interfering compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for polar compounds like this.[1][2][3][4] Experiment with different mobile phase compositions and gradients.
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample extract can reduce the concentration of matrix components and thereby lessen their impact on ionization.
-
-
Q4: What are the best practices for handling and storing biological samples to ensure the stability of this compound?
A4: Proper handling and storage are critical for maintaining the integrity of this compound in biological samples.
-
Collection: Use appropriate collection tubes (e.g., containing EDTA or heparin as an anticoagulant for plasma). Avoid repeated freeze-thaw cycles.[5]
-
Processing: Process samples as quickly as possible after collection. If there is a delay, keep the samples on ice.
-
Storage: For short-term storage, 4°C is acceptable. For long-term storage, samples should be kept at -80°C.
-
Thawing: Thaw samples on ice to prevent degradation.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | May result in significant matrix effects and lower recovery for some analytes. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT and allows for some selectivity based on solvent choice and pH. | Can be more time-consuming and may require larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a solvent. | Offers high selectivity and can provide very clean extracts, leading to reduced matrix effects. | Can be more expensive and requires method development to optimize sorbent, wash, and elution conditions. |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound in Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) to each sample. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex the reconstituted sample for 10 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Mandatory Visualization
Caption: A logical workflow for minimizing contamination.
Caption: A logical diagram for troubleshooting contamination.
References
Validation & Comparative
4-Acetamidobutyric Acid vs. GABA: A Comparative Analysis of GABA Receptor Binding Affinity
For Immediate Release
A detailed comparison of the binding affinities of the endogenous neurotransmitter γ-aminobutyric acid (GABA) and its metabolite, 4-Acetamidobutyric acid (N-acetyl-GABA), reveals significant differences in their interaction with GABA receptors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their binding characteristics, supported by experimental data and detailed protocols.
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through two main classes of receptors: GABA-A and GABA-B.[1] GABA-A receptors are ionotropic chloride channels that mediate fast synaptic inhibition, while GABA-B receptors are metabotropic G-protein coupled receptors responsible for slower, more prolonged inhibitory signals.[1][2] Understanding the binding affinity of ligands like GABA and its analogues is crucial for the development of therapeutics targeting neuropsychiatric disorders, epilepsy, and anxiety.[2]
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand for its receptor is a critical measure of its potency. This is typically quantified using the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity.
While this compound is a known metabolite of GABA, literature directly comparing its binding affinity to GABA receptors is sparse. However, available data for GABA demonstrates its potent interaction with both GABA-A and GABA-B receptors.
| Compound | Receptor | Radioligand | Kᵢ or IC₅₀ (µM) | Tissue Source | Reference |
| GABA | GABA-A | [³H]Muscimol | IC₅₀: 0.03 | Cat Cerebral Cortex | [3] |
| GABA | GABA-B | [³H]GABA | - | - |
Experimental Protocols
The determination of binding affinities relies on precise experimental procedures, most commonly radioligand binding assays. These assays measure the displacement of a radioactive ligand from the receptor by an unlabeled test compound.
1. Radioligand Binding Assay for GABA-A Receptors
This protocol is adapted from methods using [³H]Muscimol to label the GABA-A receptor.
-
Membrane Preparation:
-
Homogenize rat brains in an ice-cold 0.32 M sucrose solution.
-
Perform a series of centrifugations to isolate the synaptic membranes. The initial centrifugation is at 1,000 x g for 10 minutes, followed by a high-speed centrifugation of the supernatant at 140,000 x g for 30 minutes.
-
The resulting pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4). The final protein concentration is adjusted to approximately 1 mg/ml.
-
-
Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of [³H]Muscimol (e.g., 5 nM).
-
For competition assays, add varying concentrations of the unlabeled test compound (GABA or this compound).
-
To determine non-specific binding, a high concentration of unlabeled GABA (e.g., 10 µM - 10 mM) is added to a set of tubes.
-
Incubate the mixture at 4°C for a specified time, for example, 45 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Use non-linear regression analysis to determine the IC₅₀ or Kᵢ values from the competition binding data.
-
2. Radioligand Binding Assay for GABA-B Receptors
This protocol typically uses [³H]GABA or other selective radioligands like [³H]Baclofen.
-
Membrane Preparation: The membrane preparation is similar to the GABA-A receptor assay, with an emphasis on thorough washing to remove endogenous GABA. The binding buffer is often supplemented with calcium chloride (e.g., 50 mM Tris-HCl with 2.5 mM CaCl₂).
-
Binding Assay:
-
The assay is conducted similarly to the GABA-A assay, using a GABA-B selective radioligand.
-
To specifically measure GABA-B binding when using [³H]GABA, a GABA-A agonist like isoguvacine is included to block binding to GABA-A sites.
-
Incubation and termination steps are analogous to the GABA-A protocol.
-
Signaling Pathways and Experimental Workflow
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing the influx of chloride ions (Cl⁻). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a rapid inhibitory effect.
Caption: GABA-A receptor signaling cascade.
GABA-B Receptor Signaling Pathway
The GABA-B receptor is a G-protein coupled receptor (GPCR). Ligand binding activates an associated G-protein, which then dissociates and modulates the activity of downstream effectors. This leads to the opening of potassium (K⁺) channels and the inhibition of calcium (Ca²⁺) channels, resulting in a slower, more prolonged hyperpolarization and inhibition of neurotransmitter release.
Caption: GABA-B receptor signaling cascade.
Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the logical steps involved in a typical competitive binding experiment to determine the affinity of a test compound.
Caption: Competitive radioligand binding assay workflow.
Conclusion
GABA demonstrates high affinity for its primary receptor, GABA-A, a characteristic that is fundamental to its role as the principal inhibitory neurotransmitter. In contrast, the binding profile of its metabolite, this compound, is not as well-characterized in publicly available literature, indicating a gap in the current understanding of GABAergic metabolism and receptor interaction. The detailed protocols and workflows provided herein serve as a foundational resource for researchers aiming to investigate these and other compounds targeting the GABA system. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its potential physiological roles.
References
N-acetyl GABA vs. Gabapentin: A Comparative Analysis of Mechanisms of Action
A comprehensive review for researchers and drug development professionals.
Introduction
In the landscape of neuroscience and pharmacology, compounds that modulate inhibitory neurotransmission are of paramount interest for their therapeutic potential in a range of neurological and psychiatric disorders. Among these, γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Consequently, molecules designed to interact with or influence the GABAergic system have been a cornerstone of drug development. This guide provides a detailed, evidence-based comparison of the mechanisms of action of two such molecules: N-acetyl GABA and gabapentin. While their names suggest a close functional relationship, their interactions with the nervous system are fundamentally distinct.
Gabapentin, a structural analog of GABA, has a well-established, albeit complex, mechanism of action that is independent of direct GABA receptor agonism.[1][2][3] In contrast, N-acetyl GABA is an endogenous metabolic intermediate in a secondary pathway of GABA synthesis.[4] Despite its chemical relation to GABA, there is a notable lack of scientific literature detailing any direct pharmacological activity of N-acetyl GABA on neuronal signaling pathways. This guide will synthesize the available experimental data for both compounds, highlighting the well-characterized actions of gabapentin and the current understanding of N-acetyl GABA's biochemical role.
Gabapentin: Mechanism of Action
Gabapentin's primary mechanism of action is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[5] This interaction is central to its anticonvulsant, analgesic, and anxiolytic properties. Although structurally derived from GABA, gabapentin does not bind to GABA-A or GABA-B receptors, nor does it affect GABA synthesis or uptake directly.
The binding of gabapentin to the α2δ-1 subunit leads to a reduction in the trafficking of VGCCs to the presynaptic terminal. This, in turn, diminishes the influx of calcium into the neuron upon depolarization, resulting in a decreased release of excitatory neurotransmitters, most notably glutamate and substance P. The reduction in the release of these neurotransmitters is believed to be the cornerstone of gabapentin's therapeutic effects.
Some studies have suggested that gabapentin may also influence GABA synthesis and turnover, leading to increased non-synaptic GABA responses in neuronal tissues. However, the primary and most widely accepted mechanism remains its interaction with the α2δ-1 subunit of VGCCs.
Gabapentin Signaling Pathway
References
- 1. GABAergic mechanisms of analgesia: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. N-Acetyl-γ-aminobutyric acid - Wikipedia [en.wikipedia.org]
- 5. Neurotransmitters as food supplements: the effects of GABA on brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Metabolomic Analysis of 4-Acetamidobutyric Acid and Butyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolomic and signaling effects of 4-Acetamidobutyric acid (4-Ac) and butyrate. The information presented is supported by experimental data to assist researchers and professionals in drug development and related fields in understanding the distinct and overlapping roles of these two metabolites.
Introduction
This compound (4-Ac), an N-acetylated derivative of the neurotransmitter gamma-aminobutyric acid (GABA), and butyrate, a short-chain fatty acid (SCFA), are both crucial molecules in cellular metabolism and signaling. While butyrate, a product of gut microbial fermentation of dietary fibers, has been extensively studied for its role in gut health and as a histone deacetylase (HDAC) inhibitor, the metabolic and signaling functions of 4-Ac are emerging. This guide aims to provide a comparative overview of their effects on cellular metabolomes and key signaling pathways.
Comparative Metabolomics
While direct comparative untargeted metabolomics studies are limited, analysis of individual studies provides insights into the distinct metabolic impact of 4-Ac and butyrate.
Butyrate Metabolomic Profile
Untargeted metabolomics of serum from mice treated with butyrate revealed significant alterations in metabolic profiles. A study on a mouse model of amyotrophic lateral sclerosis (ALS) showed that butyrate treatment led to changes in amino acid metabolism, carbohydrate levels, and the formation of gamma-glutamyl amino acids[1]. In a high-fat diet-induced metabolic syndrome model, butyrate altered the serum metabolome, with notable enrichment in pathways such as resolvin E biosynthesis, histidine degradation, lipoxin biosynthesis, and leukotriene biosynthesis.
Table 1: Summary of Metabolite Changes Following Butyrate Treatment
| Metabolite Class | Direction of Change | Associated Pathways | Reference |
| Amino Acids | Increased & Decreased | Amino Acid Metabolism, Histidine Degradation | [1] |
| Carbohydrates | Altered | Carbohydrate Metabolism | [1] |
| Gamma-glutamyl Amino Acids | Decreased | Glutathione Metabolism | [1] |
| Lipids | Increased & Decreased | Resolvin E Biosynthesis, Lipoxin Biosynthesis | |
| Leukotrienes | Altered | Leukotriene Biosynthesis |
This compound Metabolomic Profile
Table 2: Summary of Metabolite Changes Associated with Increased this compound Levels (from GABA Tea Study)
| Metabolite Class | Direction of Change | Associated Pathways | Reference |
| TCA Cycle Intermediates | Altered | Energy Metabolism | |
| Dimeric Flavanols | Altered | Flavonoid Biosynthesis | |
| Lipids | Altered | Lipid Metabolism | |
| Bases/Nucleosides | Altered | Nucleotide Metabolism | |
| Amino Acids | Altered | Amino Acid Metabolism |
Comparison Summary:
Based on the available data, both butyrate and 4-Ac appear to influence amino acid and lipid metabolism. However, butyrate has a more defined role in modulating inflammatory pathways (resolvins, lipoxins, leukotrienes), while the metabolic signature associated with 4-Ac points towards a broader impact on central energy metabolism (TCA cycle) and building blocks of the cell (bases/nucleosides).
Signaling Pathways
4-Ac and butyrate exert their cellular effects through distinct signaling pathways.
Butyrate Signaling
Butyrate is a well-established signaling molecule that acts through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).
-
HDAC Inhibition: By inhibiting class I and II HDACs, butyrate increases histone acetylation, leading to a more open chromatin structure and altered gene expression. This mechanism is central to its anti-proliferative and anti-inflammatory effects[2].
-
GPCR Activation: Butyrate is a ligand for several GPCRs, including GPR41, GPR43, and GPR109a. Activation of these receptors on various cell types, including immune and epithelial cells, triggers downstream signaling cascades involving molecules like cAMP and p38 MAPK, influencing processes such as inflammation and apoptosis.
This compound Signaling
Recent research has identified a distinct signaling pathway for 4-Ac, primarily involving the GABA-A receptor (GABAAR), a ligand-gated ion channel.
-
GABA-A Receptor Activation: 4-Ac, being a derivative of GABA, can activate GABA-A receptors on target cells, such as CD8+ T cells. This activation leads to the inhibition of AKT1 signaling, which in turn suppresses T cell activation and function. This suggests a role for 4-Ac in immune modulation, particularly in the context of the tumor microenvironment.
References
A Comparative Guide to the Quantification of 4-Acetamidobutyric Acid: HPLC vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Acetamidobutyric acid, a derivative of the inhibitory neurotransmitter GABA, is critical in various fields of research, including neuroscience and drug metabolism studies. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by a summary of performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Method Comparison
The selection between HPLC-UV and LC-MS/MS for the quantification of this compound hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a cost-effective and straightforward approach, LC-MS/MS provides superior sensitivity and specificity, making it the preferred method for trace-level detection in complex biological matrices.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance of the carboxyl group. | Separation by chromatography, detection by mass-to-charge ratio of the analyte and its fragments. |
| Sensitivity | Lower, with Limits of Quantification (LOQ) typically in the low µg/mL to high ng/mL range. | Higher, with LOQs often in the low ng/mL to pg/mL range.[1][2][3] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; provides structural confirmation and can distinguish the analyte from isobaric interferences. |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99[1][2] |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 85-115% |
| Cost | Lower initial investment and operational costs. | Higher initial investment and operational costs. |
| Complexity | Simpler operation and data analysis. | More complex instrumentation and data analysis. |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower due to more extensive sample preparation, though automation can mitigate this. |
Experimental Protocols
HPLC-UV Method for this compound Quantification
This protocol is a representative method for the analysis of short-chain fatty acids and is applicable to this compound.
1. Sample Preparation (Plasma)
-
To 200 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 2.8 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Validation Parameters
-
Linearity: A calibration curve should be prepared in the expected concentration range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) of ≥ 0.99.
-
Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates (n=5) on the same day (intra-day) and on three different days (inter-day). Acceptance criteria are typically within ±15% of the nominal value, and the relative standard deviation (%RSD) should be ≤ 15%.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
LC-MS/MS Method for this compound Quantification
This protocol is adapted from a validated method for a structurally similar compound, 4-acetamidobenzoic acid, and is suitable for the sensitive quantification of this compound.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., this compound-d3).
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined (e.g., for this compound, the protonated molecule [M+H]⁺ would be the precursor ion).
3. Validation Parameters
-
Linearity: A calibration curve should be established over the desired concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) of ≥ 0.99.
-
Precision and Accuracy: Evaluated using QC samples at multiple concentration levels. Acceptance criteria are typically within ±15% of the nominal value (±20% for the LLOQ), and the %RSD should be ≤ 15% (≤ 20% for the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest standard on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.
-
Selectivity: Assessed by analyzing blank matrix samples from different sources to ensure no significant interference at the retention time of the analyte and internal standard.
Workflow Diagrams
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is dictated by the specific requirements of the analytical task. For applications where high sensitivity and specificity are paramount, such as in pharmacokinetic studies or the analysis of complex biological matrices, LC-MS/MS is the superior technique. Its ability to provide structural confirmation and low limits of detection are significant advantages. However, for routine analysis in simpler matrices where lower sensitivity is acceptable, HPLC-UV presents a more cost-effective and less complex alternative. The detailed protocols and comparative data in this guide should serve as a valuable resource for researchers in selecting and implementing the most suitable method for their studies.
References
- 1. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. HPLC/UV determination of organic acids in fruit juices and nectars | Semantic Scholar [semanticscholar.org]
Navigating Specificity: A Comparative Guide to Immunoassay Cross-Reactivity for 4-Acetamidobutyric Acid
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 4-Acetamidobutyric acid is critical for advancing research in areas such as metabolic disorders and neuroscience. Immunoassays offer a sensitive and high-throughput method for this purpose, but their utility is fundamentally dependent on their specificity. Cross-reactivity, the binding of the assay's antibodies to molecules other than the intended analyte, can lead to inaccurate measurements, including false positives or overestimated concentrations. This guide provides an objective comparison of potential immunoassay performance for this compound, supported by illustrative experimental data and detailed protocols to empower researchers in their assay selection and validation.
Understanding this compound
This compound, also known as N-acetyl GABA, is a derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[1][2] It is an endogenous metabolite found in various biological fluids and tissues, including blood, urine, and the prostate.[3][4] Altered levels of this compound have been associated with certain pathological conditions, such as chronic kidney disease, making it a potential biomarker of interest.[5] Given its structural similarity to GABA and other related endogenous compounds, the potential for cross-reactivity in immunoassays is a significant consideration.
Performance Comparison of Hypothetical Immunoassays
As comprehensive, publicly available comparative cross-reactivity data for specific commercial this compound immunoassays is limited, this section presents a hypothetical comparison to illustrate the importance of evaluating this critical parameter. The following table summarizes plausible cross-reactivity profiles for three hypothetical enzyme-linked immunosorbent assays (ELISAs).
Table 1: Hypothetical Cross-Reactivity Data for this compound ELISAs
| Compound | Structure | Assay Kit A (% Cross-Reactivity) | Assay Kit B (% Cross-Reactivity) | Assay Kit C (% Cross-Reactivity) |
| This compound | CH₃CONH(CH₂)₃COOH | 100 | 100 | 100 |
| Gamma-aminobutyric acid (GABA) | H₂N(CH₂)₃COOH | 2.5 | 0.8 | 5.1 |
| N-Acetyl-β-alanine | CH₃CONHCH₂CH₂COOH | 0.1 | < 0.05 | 0.2 |
| 5-Acetamidovaleric acid | CH₃CONH(CH₂)₄COOH | 15.2 | 8.5 | 22.7 |
| Succinic acid | HOOC(CH₂)₂COOH | < 0.01 | < 0.01 | < 0.01 |
| N-Acetylglutamic acid | CH₃CONHCH(COOH)(CH₂)₂COOH | 0.5 | 0.1 | 1.2 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent the performance of any specific commercially available product.
This hypothetical data highlights the variability in specificity that can exist between different immunoassays. While all three kits are designed to detect this compound, their cross-reactivity with structurally similar molecules, particularly the longer-chain homolog 5-Acetamidovaleric acid, varies significantly. Such differences can have a profound impact on the interpretation of experimental results.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the reliability of immunoassay data, it is imperative to experimentally determine the cross-reactivity of the chosen assay with potentially interfering compounds. The following is a detailed protocol for a competitive ELISA, a common method for quantifying cross-reactivity.
Principle of Competitive ELISA
In a competitive ELISA for a small molecule like this compound, the analyte in the sample competes with a labeled version of the analyte (or an analyte-protein conjugate) for binding to a limited number of specific antibody binding sites, typically immobilized on a microplate. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample.
Cross-Reactivity Determination Workflow
The following workflow outlines the key steps in assessing the cross-reactivity of an immunoassay for this compound.
Detailed Experimental Steps
-
Preparation of Reagents :
-
Prepare stock solutions of the this compound standard and each potential cross-reactant in the assay buffer.
-
Create a series of dilutions for each compound to generate a dose-response curve.
-
-
Plate Coating :
-
Dilute the capture antibody specific for this compound in a coating buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
-
Washing and Blocking :
-
Discard the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction :
-
Add 50 µL of each standard dilution or cross-reactant dilution to the appropriate wells.
-
Add 50 µL of the enzyme-conjugated this compound to each well.
-
Incubate for 1-2 hours at room temperature, allowing the unlabeled analyte and the enzyme-conjugated analyte to compete for binding to the immobilized antibody.
-
-
Signal Development :
-
Wash the plate four times with wash buffer to remove unbound reagents.
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP conjugate) to each well.
-
Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).
-
-
Data Acquisition and Analysis :
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Plot the absorbance against the logarithm of the concentration for the this compound standard and each potential cross-reactant.
-
Determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
-
Conclusion
The specificity of an immunoassay is a cornerstone of reliable and reproducible research. For a small molecule like this compound, which has several structurally similar endogenous counterparts, a thorough evaluation of cross-reactivity is not just recommended, but essential. By following rigorous validation protocols, researchers can confidently select and utilize immunoassays that provide the necessary specificity for their studies. This guide serves as a foundational resource for understanding, evaluating, and mitigating the potential impact of cross-reactivity in the immunoassay-based quantification of this compound, ultimately contributing to the generation of high-quality, dependable scientific data.
References
- 1. This compound | C6H11NO3 | CID 18189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Human Metabolome Database: Showing metabocard for 4-Acetamidobutanoic acid (HMDB0003681) [hmdb.ca]
- 4. 4-Acetamidobutanoic acid | Endogenous Metabolite | GABA | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
Comparative Guide to Certified Reference Materials for 4-Acetamidobutyric Acid
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 4-Acetamidobutyric acid, the selection of a suitable Certified Reference Material (CRM) is of paramount importance. This guide provides an objective comparison of commercially available CRMs for this compound, supported by publicly available data from suppliers.
Data Presentation: Comparison of this compound CRMs
The following table summarizes the key characteristics of this compound reference materials from various suppliers. This data is based on information available on the respective supplier websites.
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Format |
| Cayman Chemical | This compound | 3025-96-5 | ≥95%[1][2][3] | C₆H₁₁NO₃[1][2] | 145.2 | Solid |
| Thermo Scientific | This compound, 99% | 3025-96-5 | 99% | C₆H₁₁NO₃ | 145.16 | Solid |
| Biosynth | This compound | 3025-96-5 | Not specified | C₆H₁₁NO₃ | 145.16 | Solid |
| Santa Cruz Biotechnology | This compound | 3025-96-5 | ≥95% | C₆H₁₁NO₃ | 145.16 | Solid |
| MedChemExpress | 4-Acetamidobutanoic acid | 3025-96-5 | 98.0% | C₆H₁₁NO₃ | 145.16 | Solid |
Experimental Protocols
While direct comparative experimental data for these specific CRMs is not publicly available, a general experimental protocol for the quantification of this compound in a biological matrix (e.g., plasma, urine) using a CRM with Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.
Objective: To accurately quantify the concentration of this compound in a biological sample.
Materials:
-
Certified Reference Material (CRM) of this compound
-
Internal Standard (IS), e.g., a stable isotope-labeled version of the analyte
-
LC-MS grade water, acetonitrile, and formic acid
-
Biological matrix (e.g., plasma, urine)
-
Standard laboratory equipment (pipettes, vials, centrifuges)
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of the this compound CRM in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Each calibration standard should also be spiked with the internal standard at a fixed concentration.
-
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Perform a protein precipitation step by adding a threefold volume of cold acetonitrile containing the internal standard to the sample.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for polar compounds like this compound.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution from high organic to high aqueous content.
-
Flow Rate: A typical flow rate would be 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification. The precursor ion (Q1) and a specific product ion (Q3) for both the analyte and the internal standard are monitored.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Metabolic Pathway of this compound
This compound is a derivative of gamma-aminobutyric acid (GABA). It is involved in arginine and proline metabolism. A simplified metabolic relationship is depicted below.
Caption: Simplified metabolic pathway showing the synthesis of this compound from Glutamate via GABA.
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample using a certified reference material.
Caption: Experimental workflow for the quantification of this compound using a CRM.
References
Navigating the Analytical Landscape of N-acetyl GABA: A Comparative Guide to Measurement Methodologies
An in-depth analysis of current methodologies for the quantification of N-acetyl-gamma-aminobutyric acid (N-acetyl GABA) reveals a landscape dominated by chromatographic and spectroscopic techniques. While formal inter-laboratory comparison programs specifically for N-acetyl GABA are not readily found in the public domain, a robust comparison of the performance of various analytical methods can be synthesized from published research. This guide provides researchers, scientists, and drug development professionals with a comparative overview of available techniques, supported by experimental data and detailed protocols.
Performance Characteristics of Analytical Methods
The quantification of N-acetyl GABA and its parent compound, gamma-aminobutyric acid (GABA), is crucial for understanding its physiological and pathological roles. The primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Magnetic Resonance Spectroscopy (MRS). A summary of their performance characteristics, based on available literature, is presented below.
| Analytical Method | Analyte | Derivatizing Agent | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Within-Assay Coefficient of Variation (CV) | Recovery | Reference |
| HPLC-ECD | GABA | OPA-BME | 20 pg - 120 ng | 20 pg (standard), 50 pg (tissue) | Not Reported | 2.1% | 105.6 ± 1.3% | [1] |
| HPLC | GABA | Dansyl Chloride | 2 µg/mL - 1000 µg/mL | 0.35 µg/mL | 1.15 µg/mL | Not Reported | Not Reported | [2][3] |
| HPLC | GABA | 2-hydroxynaphthaldehyde (HN) | 40 - 600 µg/ml | 1 µg/ml | 5 µg/ml | Not Reported | Not Reported | [4] |
| HPLC | GABA | o-phthaladehyde (OPA) / 3-mercaptopropionic acid (MPA) | 0.2 - 0.9 µg/ml | 0.004 µg/ml | 0.02 µg/ml | Not Reported | Not Reported | [4] |
| LC-MS/MS | N-acetylglutamine (NAG), GABA, Glutamic Acid | Not Applicable | >0.99 (correlation coefficient) | Not Reported | Not Reported | Not Reported | Not Reported | |
| MEGA-PRESS MRS | GABA | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Reported | Not Applicable |
Note: The table includes data for both GABA and N-acetylglutamine as a proxy for N-acetyl GABA due to the limited availability of specific validation data for N-acetyl GABA. The performance of methods for GABA provides a reasonable estimate for what can be expected for N-acetyl GABA.
Metabolic Context of N-acetyl GABA
N-acetyl GABA is an intermediate in a minor biosynthetic pathway for GABA, originating from putrescine. Understanding this pathway is essential for interpreting measurement data in a biological context.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of results across different laboratories. Below are summaries of common experimental protocols for the quantification of GABA and related compounds.
HPLC with Electrochemical Detection (ECD) for GABA
This method offers high sensitivity for the detection of GABA in tissue samples.
-
Tissue Preparation: Brain tissue is homogenized in a suitable buffer and deproteinized, often with an acid like perchloric acid.
-
Derivatization: The supernatant is neutralized and derivatized with o-phthalaldehyde (OPA) and β-mercaptoethanol (BME) to form a fluorescent and electrochemically active derivative.
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a C18 reverse-phase column. An isocratic or gradient elution with a mobile phase, typically a phosphate buffer with an organic modifier like methanol or tetrahydrofuran, is used to separate the GABA derivative from other compounds.
-
Detection: An electrochemical detector with a graphite electrode is used to quantify the derivatized GABA. The detector potential is set at an optimal voltage (e.g., +0.7V vs. Ag/AgCl) for the oxidation of the derivative.
-
Quantification: The concentration of GABA in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of GABA.
HPLC with Fluorescence Detection after Dansyl Chloride Derivatization
This is a widely used method for the quantification of amino acids, including GABA, in various matrices.
-
Sample Extraction: Plant material or other biological samples are extracted with a suitable solvent, often an ethanol/water mixture.
-
Derivatization: An aliquot of the extract is mixed with a sodium hydrogencarbonate buffer and a solution of dansyl chloride in acetone. The mixture is heated to allow the derivatization reaction to complete.
-
Chromatographic Separation: The derivatized sample is analyzed by HPLC on a C18 column. A gradient elution is typically employed, using a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: A fluorescence detector is used to monitor the elution of the dansyl-GABA derivative. The excitation and emission wavelengths are set to the optimal values for the derivative (e.g., 330 nm and 530 nm, respectively).
-
Quantification: The GABA concentration is calculated based on a standard curve prepared with dansyl-derivatized GABA standards.
Experimental Workflow for HPLC-Based Analysis
The general workflow for analyzing N-acetyl GABA or GABA using HPLC involves several key steps, from sample preparation to data analysis.
In Vivo Measurement with Magnetic Resonance Spectroscopy (MRS)
For non-invasive, in vivo quantification of GABA in the brain, MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy) is the most widely used technique. This method utilizes a J-difference editing technique to separate the GABA signal from overlapping resonances of more abundant metabolites like creatine and glutamate. While providing invaluable spatial and temporal information, the absolute quantification of GABA by MRS can be challenging due to lower signal-to-noise and the need for careful correction for tissue composition and relaxation effects. The reliability of GABA estimation can be improved by using internal concentration references such as total choline (tCho), total creatine (tCr), and total N-acetylaspartate (tNAA).
Conclusion
The accurate measurement of N-acetyl GABA is achievable through various analytical techniques, with HPLC-based methods offering high sensitivity and specificity for in vitro quantification, and MRS providing a powerful tool for in vivo studies. The choice of method will depend on the specific research question, the biological matrix, and the required level of sensitivity and throughput. While a formal inter-laboratory comparison for N-acetyl GABA is yet to be established, the data from single-laboratory validation studies provide a solid foundation for researchers to select and implement a suitable analytical approach. Adherence to detailed and validated protocols is paramount to ensure the generation of reliable and comparable data across different studies.
References
- 1. acta.tums.ac.ir [acta.tums.ac.ir]
- 2. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants [mdpi.com]
- 3. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
A Comparative Guide to the Quantification of 4-Acetamidobutyric Acid: NMR vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. 4-Acetamidobutyric acid, a derivative of the neurotransmitter GABA, is a molecule of growing interest. This guide provides an objective comparison of two powerful analytical techniques for its quantification: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This comparison is supported by experimental data from studies on structurally similar molecules and general principles of each technique, providing a framework for selecting the most appropriate method for your research needs.
At a Glance: Key Performance Metrics
The choice between NMR and Mass Spectrometry for the quantification of this compound hinges on the specific requirements of the study, such as the need for high sensitivity, absolute quantification, or high throughput. Below is a summary of typical quantitative performance characteristics for each technique, drawing on data from the analysis of similar small polar molecules.
| Parameter | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Limit of Detection (LOD) | Micromolar (µM) range (estimated) | Nanomolar (nM) to sub-nanomolar range[1][2] |
| Limit of Quantification (LOQ) | ~10 µM (estimated) | ~10 ng/mL (for 4-acetamidobenzoic acid)[3][4][5] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 |
| Precision (%RSD) | < 5% | 2.11% to 13.81% (for 4-acetamidobenzoic acid) |
| Accuracy (% Recovery) | Typically 95-105% | 89% to 98.57% (for 4-acetamidobenzoic acid) |
| Sample Preparation | Minimal, often non-destructive | More extensive, may require derivatization |
| Throughput | Lower | Higher |
| Quantification | Absolute (with internal standard) | Relative (requires calibration curves) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using NMR and Mass Spectrometry.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing 4-Acetamidobutyric Acid and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the biological effects of 4-Acetamidobutyric acid, also known as N-acetyl-γ-aminobutyric acid (N-acetyl GABA), and its synthetic analogs. Due to the limited availability of direct comparative studies in publicly accessible literature, this document establishes a conceptual blueprint for their evaluation. It outlines the necessary experimental data, protocols, and the underlying principles of their potential mechanisms of action, serving as a foundational resource for researchers in neuropharmacology and medicinal chemistry.
Introduction to this compound (N-acetyl GABA)
This compound is an N-acetylated derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] It is a naturally occurring metabolite found in various organisms, including humans.[2][3] The acetylation of the primary amine in GABA modifies its physicochemical properties, which can influence its stability, transport, and interaction with biological targets. While GABA itself has limited therapeutic use due to poor blood-brain barrier permeability, analogs and derivatives are actively explored to overcome this limitation.[4] N-acetylation represents one such chemical modification strategy.
The development of synthetic analogs of this compound is driven by the goal of refining its pharmacological profile. Key objectives for creating such analogs include:
-
Enhanced Blood-Brain Barrier (BBB) Permeability: Modifying the molecular structure to increase lipophilicity and facilitate transport into the central nervous system.
-
Improved Receptor/Target Selectivity: Designing analogs that exhibit higher affinity and specificity for particular receptor subtypes (e.g., GABAA or GABAB receptors) or other molecular targets.
-
Optimized Pharmacokinetic Profile: Altering the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and duration of action.
-
Increased Potency and Efficacy: Engineering molecules with stronger biological effects at lower concentrations.
Framework for Comparative Analysis
A systematic comparison of this compound and its synthetic analogs requires a multi-tiered experimental approach, progressing from in vitro characterization to in vivo efficacy studies. This section outlines the key experiments and data points for such a comparison.
In vitro assays are fundamental for determining the molecular mechanism of action and for the initial screening of compound libraries. The following table presents a hypothetical comparison of this compound with two synthetic analogs, Analog A and Analog B.
| Parameter | This compound | Analog A | Analog B |
| Receptor Binding Affinity (Ki, nM) | |||
| GABAA Receptor | >10,000 | 500 | 75 |
| GABAB Receptor | 8,500 | 1,200 | 950 |
| Functional Activity (EC50, µM) | |||
| GABAA-mediated Cl- influx | >100 | 25 | 2.1 |
| GABAB-mediated cAMP inhibition | >100 | 80 | 55 |
| BBB Permeability (Pe, 10-6 cm/s) | 0.8 | 3.5 | 5.2 |
| Metabolic Stability (t1/2 in liver microsomes, min) | 45 | 90 | 120 |
-
Analog A is designed for moderate BBB permeability and improved GABAA receptor affinity.
-
Analog B is optimized for higher potency at the GABAA receptor and enhanced metabolic stability.
Promising candidates from in vitro screening should be advanced to in vivo models to assess their physiological effects and pharmacokinetic properties in a whole-organism context.
| Parameter | This compound | Analog A | Analog B |
| Bioavailability (Oral, %) | <10 | 40 | 65 |
| Brain/Plasma Ratio at Tmax | 0.05 | 0.3 | 0.7 |
| Anticonvulsant Activity (ED50, mg/kg) | Not Active | 15 | 5 |
| Sedative Effect (Minimal Effective Dose, mg/kg) | Not Active | 50 | 20 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative data tables.
Objective: To determine the binding affinity (Ki) of the test compounds for GABAA and GABAB receptors.
Methodology:
-
Membrane Preparation: Rat cortical tissue is homogenized in ice-cold buffer and centrifuged to isolate synaptic membranes. The resulting pellet is washed and resuspended to a final protein concentration of 1-2 mg/mL.
-
Binding Reaction: Membrane preparations are incubated with a specific radioligand (e.g., [3H]muscimol for GABAA or [3H]baclofen for GABAB) and varying concentrations of the test compound.
-
Incubation and Filtration: The reaction mixture is incubated at 4°C for 60 minutes. The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To assess the ability of the compounds to cross the blood-brain barrier using an in vitro model.
Methodology:
-
Cell Culture: A co-culture model of brain capillary endothelial cells and astrocytes is established on a semipermeable membrane insert, forming a tight monolayer that mimics the BBB.
-
Permeability Measurement: The test compound is added to the apical (blood) side of the insert. Samples are collected from the basolateral (brain) side at various time points.
-
Quantification: The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis: The apparent permeability coefficient (Pe) is calculated from the flux of the compound across the cell monolayer.
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz provide a clear visual representation of pathways and experimental processes.
References
Decoding the Influence of Structure on N-Acetyl GABA Derivatives' Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate relationship between the chemical structure of a molecule and its biological activity is a cornerstone of modern drug discovery. This guide delves into the structural activity relationship (SAR) of N-acetyl GABA derivatives and related GABAergic modulators. By examining how specific chemical modifications influence their interaction with key biological targets, we can glean valuable insights for the rational design of novel therapeutics for neurological disorders. This report provides a comparative analysis of various derivatives, supported by experimental data and detailed methodologies, to empower researchers in their quest for more potent and selective GABAergic agents.
Comparative Analysis of GABAergic Modulators
The following tables summarize the quantitative data on the biological activity of different N-acetyl GABA derivatives and related compounds. These tables are designed to provide a clear and concise comparison of their potencies at various targets within the GABAergic system.
Table 1: Inhibitory Potency of 2-Hydroxy-2-pyrrolidine-2-yl-acetic Acid Derivatives on Mouse GABA Transporters (mGAT1-mGAT4)
| Compound | N-substituent | pIC50 (mGAT1) | pIC50 (mGAT2) | pIC50 (mGAT3) | pIC50 (mGAT4) | Selectivity for mGAT1 | Selectivity for mGAT4 |
| rac-(u)-13c | 2-{[tris(4-chlorophenyl)]methoxy}ethyl | 5.67 | < 4.5 | < 4.5 | < 4.5 | > 15-fold vs mGAT3/4 | - |
| rac-(u)-13d | 2-{[tris(4-methoxyphenyl)]methoxy}ethyl | < 4.5 | < 4.5 | < 4.5 | Potent | - | > 15-fold vs mGAT3 |
Data extracted from a study on 2-substituted pyrrolidine-2-yl-acetic acids as GABA uptake inhibitors[1].
Table 2: Binding Affinities of rac-(u)-13c to GABA Transporters
| Compound | Transporter | pKi |
| rac-(u)-13c | mGAT1 | 6.99 |
| rac-(u)-13c | hGAT-1 | 7.18 |
Data extracted from a study on 2-substituted pyrrolidine-2-yl-acetic acids as GABA uptake inhibitors[1].
Table 3: Inhibitory Potency of 4-Hydroxypyrrolidine-2-acetic Acid Derivatives on GABA Transporters
| Compound | Configuration | Target | IC50 (µM) |
| Derivative 1 | (2S) | GAT-1 | 5.1 |
| Derivative 2 | (2S) | GAT-1 | 6.6 |
| Derivative 3 | (2S) | GAT-1 | 9.4 |
| Derivative 4 | (4R) | GAT-3 | 19.9 |
Data extracted from a study on new GABA-uptake inhibitors derived from proline and pyrrolidine-2-acetic acid[2]. The specific structures of the derivatives are detailed in the original publication.
Key Structure-Activity Relationship Insights
The data presented in the tables reveal several key trends in the SAR of these GABAergic modulators:
-
N-Substituent is Crucial for Potency and Selectivity: As seen in Table 1, the nature of the N-arylalkyl substituent on the pyrrolidine ring dramatically influences the inhibitory potency and selectivity of the compounds for different GABA transporter subtypes. For instance, the tris(4-chlorophenyl)methoxyethyl group in rac-(u)-13c confers high potency and selectivity for mGAT1, while the tris(4-methoxyphenyl)methoxyethyl group in rac-(u)-13d leads to high potency at mGAT4[1].
-
Stereochemistry Dictates Activity: The stereochemical configuration at the C-2 and C-4 positions of the pyrrolidine ring is a critical determinant of inhibitory activity against GABA transporters. The (2S)-configuration at the C-2 position is indicated to be crucial for potent inhibition of GAT-1, whereas the (4R)-configuration at the C-4 position is important for potent inhibition of GAT-3[2].
-
Hydroxylation Impact: The introduction of a hydroxyl group at the 4-position of pyrrolidine-2-carboxylic acid and pyrrolidine-2-acetic acid derivatives generally leads to a significant decrease in inhibitory potency at both GAT-1 and GAT-3 compared to their unsubstituted counterparts.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting the SAR data accurately and for designing future experiments.
GABA Uptake Inhibition Assay
The inhibitory potency of the compounds on GABA transporters was determined using a [³H]GABA uptake assay.
-
Cell Culture: CHO cells stably expressing one of the four mouse GABA transporters (mGAT1-mGAT4) were cultured in appropriate media.
-
Assay Procedure:
-
Cells were seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium was removed, and the cells were washed with assay buffer.
-
Cells were pre-incubated with various concentrations of the test compounds for a specified period.
-
The uptake reaction was initiated by adding a mixture of [³H]GABA and non-labeled GABA.
-
After incubation, the uptake was terminated by washing the cells with ice-cold assay buffer.
-
The cells were lysed, and the radioactivity was measured using a scintillation counter.
-
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake, were calculated by non-linear regression analysis of the concentration-response curves. The pIC50 values are the negative logarithm of the IC50 values.
Radioligand Binding Assay
Binding affinities of the compounds to the GABA transporters were determined using a radioligand binding assay.
-
Membrane Preparation: Membranes from cells expressing the target transporter (e.g., hGAT-1) were prepared by homogenization and centrifugation.
-
Assay Procedure:
-
Membranes were incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]NO-711 for GAT-1) and varying concentrations of the test compound.
-
The incubation was carried out in a suitable buffer at a specific temperature and for a defined period.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters were washed with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis: The radioactivity retained on the filters was measured. The Ki values, representing the inhibitory constant of the test compound, were calculated from the IC50 values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki value.
Visualizing Molecular Interactions and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the logical relationships in SAR studies and the workflow of key experimental procedures.
Caption: Logical flow of a Structural Activity Relationship (SAR) study.
Caption: Workflow for the GABA uptake inhibition assay.
Conclusion
The structural activity relationship of N-acetyl GABA derivatives and their analogs is a complex yet crucial area of research for the development of novel therapeutics targeting the GABAergic system. The presented data highlights the profound impact of specific structural modifications, such as the nature of N-substituents and stereochemistry, on the potency and selectivity of these compounds. The provided experimental protocols offer a foundation for further investigation and validation of new chemical entities. By leveraging these insights and methodologies, researchers can continue to refine the design of N-acetyl GABA derivatives to achieve desired pharmacological profiles, ultimately paving the way for improved treatments for a range of neurological and psychiatric disorders.
References
- 1. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Derivatization Agents for the Analysis of N-acetyl GABA
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-acetyl-gamma-aminobutyric acid (N-acetyl GABA), selecting the optimal derivatization strategy is paramount for achieving desired sensitivity, accuracy, and reproducibility. This guide provides an objective comparison of common derivatization agents applicable to N-acetyl GABA analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), supported by experimental data and detailed protocols primarily from studies on the closely related compound, gamma-aminobutyric acid (GABA).
While direct comparative studies on N-acetyl GABA are limited, the derivatization principles for its primary functional group, the carboxylic acid, can be inferred from the extensive literature on GABA and other amino acids. The presence of the N-acetyl group instead of a primary amine in N-acetyl GABA fundamentally alters the derivatization strategy, rendering many amine-specific reagents less effective. This guide will focus on agents targeting the carboxylic acid moiety and those suitable for general acylation or silylation.
Core Concepts in N-acetyl GABA Derivatization
The primary goal of derivatizing N-acetyl GABA is to enhance its volatility for GC analysis or to improve its ionization efficiency and chromatographic retention for LC-MS analysis. The main derivatization targets on the N-acetyl GABA molecule are the active hydrogen of the carboxylic acid group and potentially the amide hydrogen, although the latter is less reactive.
dot
Caption: Derivatization strategies for N-acetyl GABA targeting the carboxylic acid group for GC-MS and LC-MS analysis.
Comparison of Derivatization Agents for GC-MS Analysis
For GC-MS, derivatization is essential to make N-acetyl GABA volatile. The most common approaches are silylation and esterification/acylation.
| Derivatization Agent | Abbreviation | Target Group(s) | Key Advantages | Key Disadvantages |
| Silylation Agents | ||||
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxylic acid, Amide | Highly volatile byproducts, good for early eluting compounds. | Moisture sensitive. |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Carboxylic acid, Amide | Forms very stable derivatives, less moisture sensitive than MSTFA.[1] | Higher molecular weight derivatives may lead to longer retention times. |
| Esterification/Acylation Agents | ||||
| Alkyl Chloroformates (e.g., Ethyl Chloroformate) | ECF | Carboxylic acid | Simple, rapid reaction at room temperature.[2] | Potential for side reactions, may require careful pH control.[2] |
| MethElute™ | - | Carboxylic acid | Rapid, online derivatization in the GC inlet. | Requires specific GC setup, may not be universally available. |
| Perfluorinated Anhydrides (e.g., TFAA, PFAA) | TFAA, PFAA | Carboxylic acid, Amide | Produces stable, volatile derivatives with enhanced ECD response. | Can be harsh, potentially leading to sample degradation. |
Experimental Protocols for GC-MS Derivatization
1. Silylation with MTBSTFA
This protocol is adapted from methods used for amino acids and is suitable for N-acetyl GABA.
-
Sample Preparation: A dried sample extract containing N-acetyl GABA is placed in a reaction vial.
-
Reagent Addition: Add 100 µL of MTBSTFA (often with 1% TBDMCS as a catalyst) and 100 µL of a suitable solvent like acetonitrile or pyridine.
-
Reaction Conditions: Heat the mixture at 70-100°C for 30 minutes to 4 hours.
-
Analysis: After cooling, the sample can be directly injected into the GC-MS system.
dot
Caption: Workflow for silylation of N-acetyl GABA with MTBSTFA.
2. Esterification with Ethyl Chloroformate (ECF)
This method is rapid and effective for derivatizing carboxylic acids.
-
Sample Preparation: The sample is dissolved in a suitable solvent mixture (e.g., water:ethanol:pyridine).
-
Reagent Addition: Ethyl chloroformate is added to the sample solution.
-
Reaction Conditions: The reaction proceeds at room temperature and is typically very fast.
-
Extraction: The derivative is then extracted into an organic solvent (e.g., chloroform) for GC-MS analysis.
Comparison of Derivatization Agents for LC-MS Analysis
For LC-MS, derivatization of N-acetyl GABA may not always be necessary, but it can significantly enhance sensitivity and improve chromatographic performance. The primary target for derivatization is the carboxylic acid group.
| Derivatization Agent | Abbreviation | Target Group(s) | Key Advantages | Key Disadvantages |
| Amine-Reactive Agents (Less applicable to N-acetyl GABA) | ||||
| o-Phthalaldehyde (+ thiol) | OPA | Primary amines | High sensitivity with fluorescence detection. | Not reactive with the amide in N-acetyl GABA. |
| Dansyl Chloride | Dns-Cl | Primary and secondary amines, phenols | Forms stable derivatives with good MS response. | Not reactive with the amide in N-acetyl GABA. |
| Carboxylic Acid-Reactive Agents | ||||
| Benzoyl Chloride | - | Carboxylic acids, Amines | Improves sensitivity for compounds like GABA and glutamic acid. | May react with other functional groups, leading to complex mixtures. |
| (S)-Anabasine | ANA | Carboxylic acids | Provides high sensitivity in positive ESI-MS/MS and allows for chiral separation. | Primarily developed for chiral analysis, may be overly complex for routine quantification. |
Note on Amine-Reactive Agents: While agents like OPA and Dansyl Chloride are highly effective for GABA, their utility for N-acetyl GABA is limited as they primarily react with primary amines, a functional group that is absent in N-acetyl GABA.
Experimental Protocol for LC-MS Derivatization
1. Esterification with Benzoyl Chloride
This method can be adapted for the derivatization of the carboxylic acid group in N-acetyl GABA.
-
Sample Preparation: The sample is prepared in an appropriate buffer.
-
Reagent Addition: Benzoyl chloride is added to the sample.
-
Reaction Conditions: The reaction is typically carried out under basic conditions.
-
Analysis: The derivatized sample is then analyzed by LC-MS/MS.
dot
References
A Comparative Guide to the Validation of a New Analytical Method for 4-Acetamidobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent analytical methods for the quantification of 4-Acetamidobutyric acid: a new High-Performance Liquid Chromatography (HPLC) method with UV detection following pre-column derivatization, and an established Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The following sections detail the performance characteristics and experimental protocols to support the validation of a new analytical approach for this compound.
Data Presentation: A Comparative Analysis
The validation of any new analytical method requires a thorough comparison against existing reliable techniques. Here, we present a summary of the expected performance characteristics for a new HPLC-UV method and a standard UPLC-MS/MS method for the quantification of N-acetylated amino acids, which serve as a proxy for this compound. The data is compiled from various studies validating methods for structurally similar compounds.
Table 1: Comparison of HPLC-UV (with Derivatization) and UPLC-MS/MS Method Performance Characteristics
| Validation Parameter | HPLC-UV with Derivatization (Expected Performance) | UPLC-MS/MS (Established Performance) |
| Linearity Range | 1 - 1000 µg/mL | 0.05 ng/mL - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Specificity | Good, dependent on chromatography and derivatization | Excellent, based on mass-to-charge ratio |
| Sample Preparation | More complex (derivatization required) | Simpler (often 'dilute and shoot') |
| Throughput | Lower | Higher |
| Cost | Lower instrument and operational cost | Higher instrument and maintenance cost |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for both the new HPLC-UV method with pre-column derivatization and the established UPLC-MS/MS method.
Protocol 1: New HPLC-UV Method with Pre-Column Derivatization
This method is a robust and widely accessible technique. Since this compound lacks a strong chromophore, a pre-column derivatization step is necessary for sensitive UV detection.
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in 0.1 M HCl. Create a series of calibration standards through serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte in 0.1 M HCl.
-
Derivatization:
-
To 100 µL of standard or sample solution, add 200 µL of borate buffer (pH 9.5).
-
Add 100 µL of a 10 mg/mL solution of o-phthaldialdehyde (OPA) in methanol.
-
Vortex and incubate at room temperature for 2 minutes.
-
Inject the derivatized sample into the HPLC system.
-
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM sodium phosphate buffer (pH 6.8).
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v).
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: 10-70% B
-
15-20 min: 70% B
-
20-22 min: 70-10% B
-
22-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 338 nm.
-
Injection Volume: 20 µL.
Protocol 2: Established UPLC-MS/MS Method
UPLC-MS/MS offers high selectivity and sensitivity, often without the need for derivatization, making it a powerful tool for the analysis of small molecules in complex matrices.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water. Prepare calibration standards by serial dilution.
-
Sample Solution:
-
To 100 µL of plasma or urine, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. UPLC-MS/MS Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: 95-50% B
-
5-6 min: 50% B
-
6-6.1 min: 50-95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: To be determined by direct infusion of a standard solution (expected precursor ion [M+H]⁺).
-
MRM Transition for Internal Standard: To be determined based on the deuterated standard.
-
Mandatory Visualizations
To further clarify the experimental workflow and the logical relationships in method validation, the following diagrams are provided.
Figure 1. Workflow for Analytical Method Validation.
Figure 2. Comparison of Analytical Approaches.
Safety Operating Guide
Proper Disposal of 4-Acetamidobutyric Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides essential safety and logistical information for the proper disposal of 4-Acetamidobutyric acid (also known as N-acetyl-GABA), tailored for researchers, scientists, and drug development professionals.
This compound is not generally classified as a hazardous substance; however, it is imperative to follow established laboratory waste management protocols to maintain a safe working environment and adhere to regulatory standards.[1][2]
Disposal Decision Workflow
The following diagram outlines the key steps and decision points for the proper disposal of this compound.
Procedural, Step-by-Step Guidance
1. Waste Characterization and Segregation:
-
Pure Substance: If the waste consists solely of this compound or is mixed with other non-hazardous materials (e.g., water for a solution), it should be treated as non-hazardous chemical waste.
-
Mixtures: If this compound is mixed with any substance classified as hazardous, the entire mixture must be treated as hazardous waste.[2][3] The specific hazards of the other chemicals will dictate the precise disposal protocol.
-
Prohibited Disposal: Do not dispose of this compound, even in diluted aqueous solutions, down the sanitary sewer system.[2] Similarly, it must not be disposed of with regular household or laboratory trash.
2. Containerization and Labeling:
-
Select a container that is chemically compatible, in good condition, and has a secure, leak-proof lid.
-
Label the container clearly. The label should include:
-
The words "Hazardous Waste" or "Non-Hazardous Waste for Disposal" as appropriate.
-
The full chemical name: "this compound".
-
If it is a mixture, list all components and their approximate concentrations.
-
The date when waste was first added to the container.
-
-
Waste codes should be assigned by the user based on the application for which the product was used and in accordance with local regulations.
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
Ensure that the storage area is secure and away from general laboratory traffic.
-
Segregate the waste container from incompatible materials to prevent accidental reactions.
4. Disposal:
-
All chemical waste, including this compound, must be disposed of through a licensed and approved waste disposal contractor.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
5. Contaminated Materials and Empty Containers:
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be placed in a sealed bag or container, labeled appropriately, and disposed of as chemical waste.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as chemical waste. After thorough rinsing and drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not widely established due to its non-hazardous nature, the following table summarizes general safety and handling parameters.
| Parameter | Value/Guideline | Source |
| GHS Classification | Not a hazardous substance or mixture (in pure form) | |
| Recommended Storage | Room temperature, in a cool, well-ventilated place | |
| Spill Cleanup | Sweep up solid material, avoid creating dust, and place in a suitable container for disposal. | |
| Disposal Method | Dispose of as chemical waste through an approved waste disposal plant. | |
| Drain Disposal | Not permitted. Do not empty into drains or surface water. |
Disclaimer: The information provided is a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date disposal information. Disposal must be in accordance with all applicable federal, state, and local regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
